molecular formula C24H46O12 B13714485 Acid-PEG8-t-butyl ester

Acid-PEG8-t-butyl ester

Numéro de catalogue: B13714485
Poids moléculaire: 526.6 g/mol
Clé InChI: YDPFAKTVABYUIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Acid-PEG8-t-butyl ester is a useful research compound. Its molecular formula is C24H46O12 and its molecular weight is 526.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C24H46O12

Poids moléculaire

526.6 g/mol

Nom IUPAC

3-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C24H46O12/c1-24(2,3)36-23(27)5-7-29-9-11-31-13-15-33-17-19-35-21-20-34-18-16-32-14-12-30-10-8-28-6-4-22(25)26/h4-21H2,1-3H3,(H,25,26)

Clé InChI

YDPFAKTVABYUIM-UHFFFAOYSA-N

SMILES canonique

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to Acid-PEG8-t-butyl Ester: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Acid-PEG8-t-butyl ester, a heterobifunctional linker increasingly utilized in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Properties

This compound is a versatile chemical tool composed of a discrete eight-unit polyethylene (B3416737) glycol (PEG) chain, a terminal carboxylic acid, and a t-butyl ester protecting group.[1] The monodisperse PEG8 spacer imparts hydrophilicity, which can enhance the solubility and stability of the conjugated molecule in aqueous media.[2] The t-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to reveal a reactive carboxyl group for subsequent conjugation.[3]

The bifunctional nature of this linker allows for a two-step conjugation strategy, making it a valuable component in the construction of complex bioconjugates.[3] The terminal carboxylic acid can be activated to react with primary amines, while the protected end allows for selective deprotection and further modification.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C24H46O12[4]
Molecular Weight 526.6 g/mol [4]
Appearance Colorless to pale yellow oil or solid[3]
Purity Typically >98%[4]
Solubility Soluble in Water, DMSO, DCM, DMF[4]
Storage Conditions -20°C for long-term stability[4]

Synthesis and Characterization

Characterization of the final product is crucial to ensure its identity and purity. The primary methods for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the repeating ethylene (B1197577) glycol units and the t-butyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Experimental Protocols

Deprotection of the t-butyl Ester

The removal of the t-butyl protecting group is a critical step to unmask the carboxylic acid for conjugation. This is typically achieved under acidic conditions.

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Protocol:

  • Dissolve the this compound conjugate in DCM.

  • Add TFA to the solution, typically at a concentration of 20-50% (v/v).[3]

  • Stir the reaction mixture at room temperature for 1-4 hours.[3]

  • Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the product by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.[3]

General Bioconjugation Protocol (Post-Deprotection)

Once deprotected, the newly exposed carboxylic acid can be activated and conjugated to an amine-containing molecule, such as a protein, peptide, or a small molecule ligand.

Materials:

  • Deprotected PEG8-conjugate (with a terminal carboxylic acid)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule (e.g., antibody, VHL ligand)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., Tris or glycine (B1666218) solution)

  • Purification system (e.g., size-exclusion chromatography)

Protocol:

  • Activation: Dissolve the deprotected PEG8-conjugate in an anhydrous solvent like DMF or DMSO. Add EDC and NHS to activate the carboxylic acid, forming a more stable NHS ester. Stir the reaction for 1-2 hours at room temperature.[3]

  • Conjugation: Add the activated PEG8-NHS ester solution to the amine-containing molecule in a suitable reaction buffer. The molar ratio of the linker to the target molecule should be optimized based on the desired degree of labeling.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[3]

  • Quenching: Stop the reaction by adding a quenching solution to consume any unreacted NHS ester.

  • Purification: Purify the resulting conjugate using an appropriate chromatographic method, such as size-exclusion chromatography, to remove excess reagents and byproducts.[3]

Applications in Drug Development

The unique properties of this compound make it a valuable linker in the development of targeted therapeutics.

PROTACs

In the context of PROTACs, the PEG8 linker connects a target-binding ligand and an E3 ligase ligand. The length and flexibility of the PEG chain are critical for facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[3] The hydrophilicity of the PEG8 linker can also improve the solubility and cell permeability of the PROTAC molecule.[5]

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Start Deprotection Deprotection of This compound (TFA in DCM) Start->Deprotection Activation Activation of Carboxylic Acid (EDC, NHS) Deprotection->Activation Coupling1 Coupling to E3 Ligase Ligand (amine) Activation->Coupling1 Purification1 Purification (HPLC) Coupling1->Purification1 Coupling2 Coupling to Target Protein Ligand Purification1->Coupling2 Final_Purification Final Purification (HPLC) Coupling2->Final_Purification Final_PROTAC Final_PROTAC Final_Purification->Final_PROTAC ADC_Experimental_Workflow cluster_workflow ADC Conjugation Workflow Start Start Linker_Prep Deprotection & Activation of this compound Start->Linker_Prep Antibody_Prep Antibody Preparation (e.g., reduction of disulfides) Start->Antibody_Prep Payload_Coupling Couple Activated Linker to Drug Payload Linker_Prep->Payload_Coupling Purify_Linker_Drug Purify Linker-Drug Conjugate Payload_Coupling->Purify_Linker_Drug Final_Conjugation Conjugate Linker-Drug to Antibody Purify_Linker_Drug->Final_Conjugation Antibody_Prep->Final_Conjugation Purify_ADC Purify Final ADC (e.g., SEC) Final_Conjugation->Purify_ADC Characterization Characterize ADC (DAR, Purity) Purify_ADC->Characterization End Final ADC Characterization->End PROTAC_Signaling_Pathway cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., Kinase) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Downstream_Signaling Downstream Signaling Blocked Degradation->Downstream_Signaling

References

The Fulcrum of Innovation: A Technical Guide to Bifunctional PEG Linkers with Carboxylic Acid and t-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of advanced therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is not merely a spacer but a critical component dictating the efficacy, stability, and pharmacokinetic profile of the entire construct. Among the most versatile and widely adopted linkers are the heterobifunctional polyethylene (B3416737) glycol (PEG) derivatives, specifically those featuring a terminal carboxylic acid and a t-butyl ester. This orthogonal design offers a powerful platform for the sequential and controlled conjugation of distinct molecular entities.

This technical guide provides an in-depth exploration of the synthesis, properties, and applications of bifunctional PEG linkers possessing a free carboxylic acid and a t-butyl protected carboxyl group. It includes detailed experimental protocols, a comprehensive summary of physicochemical data, and visual diagrams of relevant biological pathways and experimental workflows to empower researchers in their drug development endeavors.

Core Concepts and Advantages

Heterobifunctional PEG linkers with carboxylic acid and t-butyl ester functionalities offer a strategic advantage in multi-step conjugation schemes. The core principle lies in their "orthogonal" protecting group strategy.[1] The free carboxylic acid provides a reactive handle for immediate conjugation, typically to an amine-containing molecule, through stable amide bond formation. The t-butyl ester, conversely, serves as a robust protecting group for a second carboxylic acid, which remains inert during the initial conjugation step. This ester can be selectively cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal a new, reactive carboxylic acid for a subsequent conjugation reaction.[1]

The PEG backbone itself imparts several beneficial properties, including enhanced hydrophilicity and solubility of the conjugate, reduced immunogenicity, and improved pharmacokinetic profiles through a longer circulation half-life.[2] The ability to precisely control the length of the PEG chain allows for the fine-tuning of these properties and optimization of the spatial separation between the conjugated molecules.

Physicochemical Properties of Carboxylic Acid-PEG-t-Butyl Ester Linkers

The selection of a PEG linker with the appropriate length is crucial for optimizing the performance of a bioconjugate. The following table summarizes the key physicochemical properties of commercially available α-carboxylic acid-ω-t-butyl ester PEG linkers with varying numbers of ethylene (B1197577) glycol units.

Number of PEG Units (n)Compound NameMolecular Weight ( g/mol )CAS NumberPurity
3Acid-PEG3-t-butyl ester264.311807539-06-5>95%
4Acid-PEG4-t-butyl ester308.361347750-71-3>95%
5Acid-PEG5-t-butyl ester352.42N/A>95%
6Acid-PEG6-t-butyl ester396.47N/A>95%
8Acid-PEG8-t-butyl ester484.58N/A>98%
9Acid-PEG9-t-butyl ester528.632154502-15-7>98%
12Acid-PEG12-t-butyl ester660.80N/A>95%

Note: Data compiled from various commercial supplier catalogs. CAS numbers may not be available for all PEG lengths.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, deprotection, and conjugation of bifunctional PEG linkers with carboxylic acid and t-butyl ester groups.

Protocol 1: Synthesis of a Heterobifunctional HOOC-PEG-O-t-butyl Linker from PEG-diol

This protocol outlines a versatile route for the synthesis of a heterobifunctional PEG linker starting from a symmetrical PEG-diol. The key steps involve the monotosylation of the PEG-diol, followed by the conversion of the tosyl group to a t-butyl ester and oxidation of the remaining hydroxyl group to a carboxylic acid.

Materials:

Procedure:

  • Monotosylation of PEG-diol:

    • Dissolve PEG-diol (1 equivalent) in a minimal amount of DCM and cool to 0°C.

    • Add pyridine (1.1 equivalents) to the solution.

    • Slowly add a solution of tosyl chloride (1 equivalent) in DCM to the reaction mixture.

    • Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

    • Wash the reaction mixture with 1M HCl, followed by saturated NaHCO3 solution, and finally with brine.

    • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to obtain the monotosylated PEG (HO-PEGn-OTs).

  • Formation of the t-Butyl Ester:

    • Dissolve the monotosylated PEG (1 equivalent) in anhydrous toluene.

    • Add potassium t-butoxide (1.2 equivalents) and stir the mixture at room temperature for 1 hour.

    • Add t-butyl bromoacetate (1.5 equivalents) and stir the reaction at room temperature for 18 hours.[1]

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain HO-PEGn-O-t-butyl ester.

  • Oxidation to Carboxylic Acid:

    • Dissolve the HO-PEGn-O-t-butyl ester (1 equivalent) in acetone (B3395972) and cool to 0°C.

    • Slowly add Jones reagent to the solution until the orange color persists.

    • Stir the reaction at room temperature for 4 hours.

    • Quench the reaction by adding isopropanol.

    • Filter the mixture and concentrate the filtrate.

    • Dissolve the residue in DCM and wash with water.

    • Dry the organic layer over MgSO4, filter, and concentrate to yield the final product, HOOC-PEGn-O-t-butyl ester.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol describes the selective removal of the t-butyl ester protecting group to expose the terminal carboxylic acid.

Materials:

  • COOH-PEGn-O-t-butyl ester linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

Procedure:

  • Dissolve the t-butyl ester-protected PEG linker in a solution of 50% TFA in DCM. A typical concentration is 10-20 mg/mL.

  • Stir the reaction mixture at room temperature for 2-5 hours.[3] The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene (3x) can help remove residual TFA.

  • The resulting deprotected PEG linker can often be precipitated by the addition of cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation and dry under vacuum.[3]

Protocol 3: EDC/NHS Coupling of the Carboxylic Acid Terminus to an Antibody

This protocol details the conjugation of the free carboxylic acid end of the PEG linker to the primary amine groups (e.g., lysine (B10760008) residues) of a monoclonal antibody.

Materials:

  • Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Carboxylic acid-PEG-linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the Coupling Buffer to a final concentration of 2-10 mg/mL.

  • Activation of the PEG Linker:

    • Dissolve the carboxylic acid-PEG-linker in the Activation Buffer.

    • Add EDC (10-20 fold molar excess over the linker) and NHS/sulfo-NHS (20-50 fold molar excess over the linker).

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[4][5]

  • Conjugation to the Antibody:

    • Immediately add the activated PEG linker solution to the antibody solution. A 5- to 20-fold molar excess of the linker to the antibody is a common starting point, but this should be optimized for the desired drug-to-antibody ratio (DAR).[6]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Remove unreacted linker and other small molecules by SEC or TFF.[] Hydrophobic interaction chromatography (HIC) can also be used for purification and to separate species with different DARs.[]

  • Characterization:

    • Characterize the purified ADC for protein concentration, DAR, and aggregation levels.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of the chemical and biological processes involving these linkers.

Synthesis and Conjugation Workflow

G cluster_synthesis Linker Synthesis cluster_conjugation1 First Conjugation cluster_conjugation2 Second Conjugation peg_diol HO-PEG-OH mono_tosyl HO-PEG-OTs peg_diol->mono_tosyl Monotosylation ho_peg_otbu HO-PEG-O-tBu mono_tosyl->ho_peg_otbu t-Butyl Ester Formation final_linker HOOC-PEG-O-tBu ho_peg_otbu->final_linker Oxidation activated_linker Activated Linker (NHS Ester) final_linker->activated_linker EDC/NHS conjugate1 Molecule 1-NH-CO-PEG-O-tBu activated_linker->conjugate1 molecule1 Molecule 1 (Amine) molecule1->conjugate1 deprotected Molecule 1-NH-CO-PEG-COOH conjugate1->deprotected TFA Deprotection activated_linker2 Activated Linker 2 (NHS Ester) deprotected->activated_linker2 EDC/NHS final_conjugate Molecule 1-Linker-Molecule 2 activated_linker2->final_conjugate molecule2 Molecule 2 (Amine) molecule2->final_conjugate

Caption: General workflow for the synthesis and sequential conjugation using a COOH-PEG-O-tBu linker.

PROTAC-Mediated Degradation of Bruton's Tyrosine Kinase (BTK)

A key application of these linkers is in the construction of PROTACs. The following diagram illustrates the signaling pathway disrupted by a BTK-targeting PROTAC. BTK is a crucial kinase in the B-cell receptor (BCR) signaling pathway, and its degradation can inhibit the proliferation of malignant B-cells.[3][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_protac PROTAC Action BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK activates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates Ubiquitination Ubiquitination BTK->Ubiquitination DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB Activation PKC->NFkB Ca_release->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation PROTAC BTK-PROTAC PROTAC->BTK binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits E3_Ligase->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome targets for Proteasome->BTK Degrades BTK

Caption: PROTAC-mediated degradation of BTK disrupts the B-Cell Receptor (BCR) signaling pathway.

Conclusion

Bifunctional PEG linkers featuring a carboxylic acid and a t-butyl ester are indispensable tools in modern drug development. Their orthogonal reactivity, coupled with the beneficial properties of the PEG backbone, provides a robust and flexible platform for the construction of complex bioconjugates like ADCs and PROTACs. The detailed protocols and data presented in this guide offer a solid foundation for researchers to harness the full potential of these linkers in creating next-generation therapeutics. As the demand for highly specific and potent targeted therapies continues to grow, the strategic application of these well-defined chemical linkers will undoubtedly remain at the forefront of biomedical innovation.

References

An In-depth Technical Guide to the Solubility and Stability of Acid-PEG8-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Acid-PEG8-t-butyl ester, a heterobifunctional linker commonly employed in bioconjugation, drug delivery, and proteomics. This document details the physicochemical properties that influence its behavior in various experimental settings, offers detailed experimental protocols for its analysis, and presents data in a structured format for ease of interpretation.

Introduction to this compound

This compound is a versatile chemical tool featuring a carboxylic acid group at one terminus of a discrete eight-unit polyethylene (B3416737) glycol (PEG) chain, and a t-butyl ester protecting group at the other. The PEG linker enhances aqueous solubility and provides a flexible spacer arm, while the t-butyl ester offers a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. This differential reactivity is crucial for controlled, stepwise conjugation strategies in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Solubility Profile

The solubility of this compound is governed by the interplay between its hydrophilic PEG chain and its more hydrophobic t-butyl ester and alkyl components. The presence of the PEG8 chain significantly enhances its solubility in aqueous media and a range of organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterSolubleThe hydrophilic PEG spacer increases solubility in aqueous media.[1][2]
Dimethyl Sulfoxide (DMSO)SolubleCommonly listed as a suitable solvent in supplier technical data sheets.[2][3]
Dichloromethane (DCM)SolubleFrequently used as a solvent for reactions and purification.[2][3]
Dimethylformamide (DMF)SolubleA common solvent for bioconjugation reactions involving PEG linkers.[2][3]
MethanolSolublePolyethylene glycol, the core component, is known to be soluble in methanol.
ChloroformSolubleThe overall structure allows for solubility in chlorinated solvents.
Tetrahydrofuran (THF)SolubleA suitable organic solvent for PEG-containing molecules.
Experimental Protocol for Solubility Determination

A standard method for determining the solubility of this compound is the shake-flask method followed by a suitable analytical quantification.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS pH 7.4, DMSO)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Evaporative Light Scattering Detection (HPLC-ELSD)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a vial.

  • Tightly cap the vial and agitate it at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-CAD or HPLC-ELSD method, as PEG linkers lack a strong UV chromophore.

  • The solubility is reported in units such as mg/mL or mol/L.

Stability Profile

The stability of this compound is a critical consideration, particularly the lability of the t-butyl ester group. This group is designed to be stable under neutral and basic conditions but is readily cleaved under acidic conditions to reveal the terminal carboxylic acid.

pH-Dependent Hydrolysis

The primary degradation pathway for this compound is the acid-catalyzed hydrolysis of the t-butyl ester. This reaction proceeds via a unimolecular mechanism (SN1-type), where the protonated ester undergoes cleavage to form a stable tert-butyl carbocation and the deprotected PEG-acid.

cluster_0 Acid-Catalyzed Hydrolysis of t-Butyl Ester reac This compound int Protonated Ester Intermediate reac->int Fast Protonation h_plus H+ prod1 Acid-PEG8-COOH int->prod1 Slow (Rate-Determining) prod2 tert-Butyl Cation int->prod2 isobutylene Isobutylene prod2->isobutylene Elimination (Fast) tert_butanol tert-Butanol prod2->tert_butanol + H₂O (Fast) water H₂O

Caption: Acid-catalyzed hydrolysis of the t-butyl ester group.

Table 2: Predicted Stability of this compound under Various Conditions

ConditionStressorExpected StabilityPrimary Degradation Product
Acidic Low pH (e.g., pH < 4)Low. The t-butyl ester is readily hydrolyzed.[1][2][3][4]Acid-PEG8-COOH, tert-butanol
Neutral pH 6-8High. The t-butyl ester is generally stable.Negligible degradation
Basic High pH (e.g., pH > 9)Moderate to High. t-Butyl esters are relatively resistant to base-catalyzed hydrolysis compared to other esters.Minimal hydrolysis expected
Thermal Elevated Temperature (e.g., 40-80°C)Moderate. Stability will decrease with increasing temperature. Hydrolysis rates will be accelerated.Dependent on pH
Oxidative e.g., H₂O₂Moderate. The PEG chain can be susceptible to oxidative degradation, leading to chain cleavage.Various PEG fragments
Photolytic UV/Visible LightHigh. The molecule does not contain significant chromophores, suggesting good photostability.Negligible degradation
Storage -20°C, protected from moistureHigh. Recommended for long-term storage to minimize any potential degradation.[2][3][5]Negligible degradation
Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress Aliquot and Expose to Stress Conditions start->stress acid Acidic (e.g., 0.1 M HCl) stress->acid pH base Basic (e.g., 0.1 M NaOH) stress->base pH thermal Thermal (e.g., 60°C) stress->thermal Temp oxidative Oxidative (e.g., 3% H₂O₂) stress->oxidative Redox photolytic Photolytic (ICH Q1B) stress->photolytic Light neutralize Neutralize/Quench Reaction at Time Points acid->neutralize base->neutralize thermal->neutralize oxidative->neutralize photolytic->neutralize analyze Analyze by Stability-Indicating HPLC Method (e.g., HPLC-CAD) neutralize->analyze results Quantify Parent Compound and Degradation Products analyze->results pathway Identify Degradation Pathway results->pathway

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile (B52724) and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Stop the degradation by neutralizing the solution (for acid and base hydrolysis samples) or by dilution.

  • Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method. An HPLC system coupled with a CAD or ELSD is recommended. A reversed-phase C18 column with a gradient elution of water and acetonitrile/methanol is a common starting point.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Determine the percentage of major degradation products formed.

    • The goal is typically to achieve 5-20% degradation to ensure that the analytical method can effectively separate and detect the degradants.[6]

Conclusion

This compound offers favorable solubility in a variety of solvents pertinent to bioconjugation and drug delivery, a direct benefit of its PEGylated structure. The key stability consideration is the acid-labile nature of the t-butyl ester, which is a functional feature for its application as a protected linker. Understanding these solubility and stability characteristics is paramount for the successful design of synthetic routes, formulation strategies, and analytical methods. The experimental protocols outlined in this guide provide a framework for researchers to empirically determine the performance of this compound in their specific applications.

References

The Strategic Role of the PEG8 Spacer in Acid-PEG8-t-butyl ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile bifunctional linker, Acid-PEG8-t-butyl ester, plays a pivotal role in the development of advanced therapeutics, particularly in the realms of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The incorporation of a discrete eight-unit polyethylene (B3416737) glycol (PEG8) spacer is not a mere structural whim but a strategic design choice that profoundly influences the physicochemical properties, pharmacokinetics, and overall efficacy of the resulting conjugate. This technical guide delves into the core functions of the PEG8 spacer within this molecule, providing a comprehensive overview of its impact on drug design and development.

Core Functionality of the PEG8 Spacer

The PEG8 spacer in this compound serves as a flexible, hydrophilic bridge connecting two molecular entities. Its primary roles are multifaceted and crucial for optimizing the performance of the final bioconjugate.

Key Functions:

  • Enhanced Solubility: The hydrophilic nature of the polyethylene glycol chain significantly improves the aqueous solubility of often hydrophobic drug molecules or protein ligands. This is a critical factor for bioavailability and formulation development.[1][2][3]

  • Improved Pharmacokinetics: The PEG8 spacer can increase the hydrodynamic radius of the conjugated molecule, which in turn can reduce renal clearance and extend the plasma half-life. This leads to sustained exposure of the target tissue to the therapeutic agent.

  • Reduced Immunogenicity: The flexible PEG chain can mask potential epitopes on the conjugated molecule, thereby reducing its recognition by the immune system and minimizing the risk of an adverse immune response.

  • Optimized Spatial Orientation: In complex molecular architectures like PROTACs, the length and flexibility of the PEG8 spacer are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase. This spatial optimization is essential for efficient ubiquitination and subsequent degradation of the target protein.

  • Increased Stability: The PEG chain can provide a protective hydrophilic shield around the conjugated molecule, enhancing its stability by preventing aggregation and protecting it from enzymatic degradation.[1][3]

Physicochemical Properties of this compound

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups. This allows for a controlled, stepwise conjugation strategy.

PropertyValue
Molecular Formula C24H46O12
Molecular Weight 526.6 g/mol
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in Water, DMSO, DCM, DMF
Functional Group 1 Carboxylic Acid (-COOH)
Functional Group 2 tert-Butyl ester (-C(O)O-t-Bu)
Storage Condition -20°C

Data sourced from BroadPharm.

The carboxylic acid can be activated to react with amine groups on a target molecule, while the t-butyl ester serves as a protecting group for another carboxylic acid functionality. This protecting group can be selectively removed under acidic conditions to allow for subsequent conjugation steps.

Impact of PEG8 Conjugation on Biological Activity (Qualitative)

ParameterUnconjugated MoleculePEG8-Conjugated MoleculeRationale
Aqueous Solubility Low to ModerateHighThe hydrophilic ethylene (B1197577) glycol units of the PEG8 linker increase the overall hydrophilicity of the conjugate.
Cell Permeability VariableGenerally IncreasedThe flexible and amphipathic nature of the PEG linker can facilitate passage through the cell membrane.
In Vitro Potency (IC50/DC50) Potentially HigherMay be slightly reducedThe PEG chain can introduce steric hindrance, potentially lowering the binding affinity to the target protein. However, improved solubility can sometimes counteract this effect.
Plasma Half-life (t1/2) ShorterLongerThe increased hydrodynamic radius of the PEGylated molecule reduces renal clearance.
In Vivo Efficacy VariablePotentially EnhancedThe improved pharmacokinetic profile can lead to sustained exposure to the target tissue, resulting in better therapeutic outcomes.
Immunogenicity Can be immunogenicReducedThe PEG chain can mask epitopes on the molecule, reducing its recognition by the immune system.

Experimental Protocols

Detailed experimental protocols for the use of this compound are crucial for successful bioconjugation. The following are generalized methodologies.

Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the reactive carboxylic acid.

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the this compound conjugate in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or HPLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge or filter to collect the product.

  • Wash the product with cold diethyl ether and dry under vacuum.

General Bioconjugation Protocol (Post-Deprotection)

Once deprotected, the resulting carboxylic acid can be activated and conjugated to an amine-containing biomolecule (e.g., a protein, peptide, or small molecule ligand).

Materials:

  • Deprotected PEG8-conjugate (with a terminal carboxylic acid)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing biomolecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., Tris or glycine (B1666218) solution)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation:

    • Dissolve the deprotected PEG8-conjugate in an appropriate anhydrous solvent (e.g., DMF or DMSO).

    • Add EDC and NHS to activate the carboxylic acid, forming an NHS ester.

    • Stir for 1-2 hours at room temperature.

  • Conjugation:

    • Add the activated PEG8-NHS ester to the biomolecule solution in the reaction buffer. The molar ratio of the PEG linker to the biomolecule will depend on the desired degree of labeling.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the quenching solution to stop the reaction by consuming any unreacted NHS ester.

  • Purification:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and byproducts.

Visualizing Workflows and Pathways

PROTAC Synthesis and Mechanism of Action

The following diagrams illustrate a generalized workflow for synthesizing a PROTAC using this compound and the subsequent mechanism of action.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start This compound deprotection Deprotection (TFA) start->deprotection activated_linker Activated PEG8 Linker (Carboxylic Acid) deprotection->activated_linker coupling1 Amide Coupling (EDC, NHS) activated_linker->coupling1 intermediate Ligand-Linker Intermediate coupling1->intermediate ligand1 Target Protein Ligand (with Amine) ligand1->coupling1 coupling2 Amide Coupling (EDC, NHS) intermediate->coupling2 final_protac Final PROTAC Molecule coupling2->final_protac ligand2 E3 Ligase Ligand (with Amine) ligand2->coupling2 PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation ADC_Internalization cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) with PEG8 Linker Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis Cytotoxic Effect

References

The t-Butyl Ester: A Comprehensive Technical Guide to a Cornerstone Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl (t-butyl or tBu) ester is a pivotal protecting group for carboxylic acids in the arsenal (B13267) of synthetic organic chemistry. Its widespread application stems from a unique combination of steric hindrance and electronic properties, rendering it remarkably stable to a broad spectrum of reagents and reaction conditions, yet susceptible to facile cleavage under specific acidic environments. This unique stability profile makes it an indispensable tool in multi-step syntheses of complex molecules, including pharmaceuticals and peptides. This in-depth technical guide provides a thorough examination of the t-butyl ester protecting group, encompassing its introduction, cleavage, and strategic application, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Principles of the t-Butyl Ester Protecting Group

The efficacy of the t-butyl ester as a protecting group is rooted in its steric bulk and the stability of the tertiary carbocation that is formed upon its cleavage. The large t-butyl group effectively shields the carbonyl carbon from nucleophilic attack, rendering it inert to many common reagents such as organometallics, hydrides, and basic hydrolysis conditions that would readily cleave less hindered esters (e.g., methyl or ethyl esters).[1][2]

Deprotection is typically achieved under acidic conditions, proceeding through a mechanism that involves the formation of a stable tert-butyl cation. This carbocation is then quenched, often by elimination to form isobutylene (B52900), a volatile gas, which conveniently shifts the equilibrium of the reaction towards the deprotected carboxylic acid.[3][4]

Introduction of the t-Butyl Ester Protecting Group (Esterification)

Several methods are employed for the formation of t-butyl esters, with the choice of method often dictated by the substrate's sensitivity and the desired scale of the reaction.

Methods of Esterification
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Acid-Catalyzed Addition of Isobutylene Carboxylic acid, isobutylene, cat. H₂SO₄ or TfOHDichloromethane (B109758) (DCM), low temperature (-78 °C to rt)High yielding, utilizes inexpensive starting materials.[1][5]Requires handling of a gaseous reagent; strong acid can be incompatible with sensitive substrates.
Reaction with tert-Butanol (B103910) Carboxylic acid, tert-butanol, DCC, DMAPDCM, 0 °C to rtMild conditions, suitable for a wide range of substrates.DCC can cause allergic reactions; removal of DCU byproduct can be challenging.
Transesterification Methyl or ethyl ester, potassium tert-butoxideDiethyl ether, 0 °C to rtUseful when the parent carboxylic acid is unstable or difficult to handle.[6]Requires an existing ester; the presence of a strong base may not be tolerated by all substrates.
Using Di-tert-butyl dicarbonate (B1257347) (Boc₂O) Carboxylic acid, Boc₂O, DMAPAcetonitrile or DCM, rtMild conditions, commercially available reagents.Can be expensive for large-scale synthesis.
Using tert-Butyl Bromoacetate (B1195939) Alkylation of a nucleophile with tert-butyl bromoacetateVarious bases (e.g., K₂CO₃, NaH) in polar aprotic solvents (e.g., DMF, acetonitrile)Introduces an acetate (B1210297) spacer with a protected carboxylic acid.The reagent is a lachrymator and requires careful handling.[3][7]
Experimental Protocols

Protocol 1: Esterification of a Carboxylic Acid using Isobutylene and Sulfuric Acid

  • A solution of the carboxylic acid (1.0 equiv) in dichloromethane (DCM) is cooled to -78 °C in a dry ice/acetone bath.

  • A stream of isobutylene gas is bubbled through the solution for 10-15 minutes, ensuring an excess of the reagent.

  • A catalytic amount of concentrated sulfuric acid (e.g., 0.05 equiv) is added dropwise to the reaction mixture.

  • The reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired t-butyl ester.

Protocol 2: Esterification using tert-Butanol and DCC/DMAP

  • To a solution of the carboxylic acid (1.0 equiv), tert-butanol (1.5 equiv), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) in anhydrous DCM at 0 °C is added N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv).

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4-12 hours.

  • The reaction is monitored by TLC for the disappearance of the starting carboxylic acid.

  • Upon completion, the precipitated N,N'-dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash chromatography to yield the pure t-butyl ester.

Cleavage of the t-Butyl Ester Protecting Group (Deprotection)

The removal of the t-butyl ester is most commonly achieved under acidic conditions. The choice of acid and solvent can be tailored to the specific substrate to ensure selective deprotection without affecting other acid-labile groups.

Methods of Deprotection
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) TFA (neat or in DCM)DCM, 0 °C to rt, 1-5 hoursHigh yielding, volatile byproducts are easily removed.[8][9]Strong acid can cleave other acid-sensitive groups like Boc.[10]
Zinc Bromide (ZnBr₂) ZnBr₂DCM, rt, 12-24 hoursChemoselective cleavage in the presence of some other acid-labile groups (e.g., PhF protected amines).[4][11]Can be slower than TFA; may not be effective for all substrates.
Aqueous Phosphoric Acid H₃PO₄ (aq)Dioxane or other co-solvents, rt to elevated temperaturesMilder than TFA, can offer selectivity.[12]May require higher temperatures and longer reaction times.
Thermal Deprotection HeatProtic solvents (e.g., water, alcohols), 120-240 °C in a sealed vesselReagent-free, environmentally friendly.[13]Requires high temperatures which may not be suitable for thermally sensitive molecules.
Quantitative Data on Deprotection with Zinc Bromide

The following table summarizes the yields for the deprotection of various N-(PhF)amino acid tert-butyl esters using zinc bromide, demonstrating the utility of this method for chemoselective cleavage.[4]

EntrySubstrateProductYield (%)
1N-(PhF)alanine tert-butyl esterN-(PhF)alanine75
2N-(PhF)valine tert-butyl esterN-(PhF)valine80
3N-(PhF)leucine tert-butyl esterN-(PhF)leucine85
4N-(PhF)phenylalanine tert-butyl esterN-(PhF)phenylalanine82
Experimental Protocols

Protocol 3: Deprotection of a t-Butyl Ester using Trifluoroacetic Acid (TFA)

  • The t-butyl ester (1.0 equiv) is dissolved in a 1:1 mixture of DCM and TFA at 0 °C.

  • The reaction mixture is stirred at room temperature for 1 to 5 hours.[8]

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure using a rotary evaporator.[8]

  • The residue is co-evaporated with toluene (B28343) or DCM several times to ensure complete removal of residual TFA.

  • The crude carboxylic acid is often of sufficient purity for subsequent steps, but can be further purified by crystallization or chromatography if necessary.

Protocol 4: Chemoselective Deprotection using Zinc Bromide

  • To a solution of the N-(PhF)amino acid tert-butyl ester (1.0 equiv) in anhydrous DCM is added zinc bromide (5.0 equiv).[4]

  • The resulting suspension is stirred vigorously at room temperature for 24 hours.[11]

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with 1 M HCl and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude N-(PhF)amino acid is purified by flash chromatography.

Mechanistic Insights and Strategic Applications

Mechanism of Acid-Catalyzed Deprotection

The acid-catalyzed deprotection of a t-butyl ester proceeds through a well-established AAL1-type mechanism.

deprotection_mechanism ester R-CO-O-tBu protonated_ester R-C(=O+H)-O-tBu ester->protonated_ester + H+ carbocation_intermediate R-COOH + (CH3)3C+ protonated_ester->carbocation_intermediate Slow isobutylene CH2=C(CH3)2 carbocation_intermediate->isobutylene Fast, -H+ h_plus H+ h_plus_out H+

Caption: Acid-catalyzed deprotection of a t-butyl ester.

Orthogonality in Peptide Synthesis

The t-butyl ester finds extensive use in solid-phase peptide synthesis (SPPS), particularly in the Fmoc/tBu strategy. In this approach, the α-amino group of the growing peptide chain is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while reactive amino acid side chains (e.g., the carboxylic acids of aspartic and glutamic acid) are protected as t-butyl esters. This orthogonal protection scheme allows for the selective removal of the Fmoc group with a base (e.g., piperidine) to enable peptide bond formation, while the t-butyl esters remain intact. The t-butyl protecting groups are then removed in the final step of the synthesis during the cleavage of the peptide from the solid support using a strong acid cocktail, typically containing TFA.[14][15]

fmoc_spfs_workflow cluster_synthesis_cycle Peptide Elongation Cycle deprotection Fmoc Deprotection (20% Piperidine in DMF) washing1 Washing (DMF) deprotection->washing1 coupling Amino Acid Coupling (DIC/HOBt or HATU) washing1->coupling washing2 Washing (DMF) coupling->washing2 washing2->deprotection Repeat for each amino acid final_cleavage Final Cleavage and Deprotection (TFA cocktail) washing2->final_cleavage start Fmoc-AA-Resin start->deprotection end Purified Peptide final_cleavage->end

Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis.

Conclusion

The t-butyl ester protecting group is a robust and versatile tool in modern organic synthesis. Its unique stability profile, characterized by resilience to a wide array of reagents and facile removal under acidic conditions, has solidified its position as a protecting group of choice in numerous synthetic endeavors, from complex natural product synthesis to the routine production of peptides. A thorough understanding of the various methods for its introduction and cleavage, as well as its strategic deployment in orthogonal protection schemes, is essential for researchers and professionals in the field of drug development and chemical sciences. The judicious application of the t-butyl ester will undoubtedly continue to enable the efficient and successful synthesis of novel and intricate molecular architectures.

References

An In-depth Technical Guide to Acid-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Acid-PEG8-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker critical in bioconjugation and drug delivery. Its unique structure, featuring a terminal carboxylic acid and a t-butyl ester protected carboxylic acid, allows for controlled, sequential conjugations, making it an invaluable tool in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental properties of this compound are summarized below. This discrete PEG (dPEG®) linker possesses a defined chain length of eight ethylene (B1197577) glycol units, ensuring batch-to-batch consistency and a precise spacer length.

PropertyValueReferences
Molecular Formula C₂₄H₄₆O₁₂[1][2]
Molecular Weight 526.6 g/mol [1][2][3]
Appearance Colorless to pale yellow oil or solid
Purity Typically >95-98%[1]
Solubility Soluble in Water, DMSO, DCM, DMF[1]
Storage Conditions -20°C for long-term stability[1]

Experimental Protocols

The utility of this compound lies in its ability to undergo sequential conjugation reactions. The following protocols outline the key experimental procedures for its use.

1. Deprotection of the t-butyl Ester to Reveal the Carboxylic Acid

This protocol is a critical first step to enable conjugation at the t-butyl ester terminus. The t-butyl group is readily cleaved under acidic conditions.

  • Materials:

    • This compound conjugate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Cold diethyl ether

  • Procedure:

    • Dissolve the this compound conjugate in DCM.

    • Add TFA to the solution, typically at a concentration of 20-50% (v/v).

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Precipitate the deprotected product by adding cold diethyl ether.

2. General Bioconjugation via the Carboxylic Acid Group (Post-Deprotection)

Once the t-butyl ester has been removed, the newly exposed carboxylic acid can be activated and conjugated to a biomolecule containing a primary amine.

  • Materials:

    • Deprotected PEG8-linker (with a free carboxylic acid)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Anhydrous solvent (e.g., DMF or DMSO)

    • Biomolecule (e.g., antibody, peptide) in an appropriate reaction buffer

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

    • Purification system (e.g., size-exclusion chromatography)

  • Procedure:

    • Activation: Dissolve the deprotected PEG8-linker in the anhydrous solvent. Add EDC and NHS to activate the carboxylic acid, forming an NHS ester. Stir for 1-2 hours at room temperature.

    • Conjugation: Add the activated PEG8-NHS ester to the biomolecule solution. The molar ratio of the PEG linker to the biomolecule should be optimized based on the desired degree of labeling.

    • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

    • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS ester.

    • Purification: Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove excess reagents and byproducts.

Visualizing Experimental Workflows and Applications

The following diagrams illustrate the logical flow of key processes involving this compound.

G Deprotection and Conjugation Workflow A This compound B Add TFA in DCM A->B C Deprotected Acid-PEG8-Acid B->C D Activate with EDC/NHS C->D E Activated PEG8-NHS Ester D->E G Conjugation Reaction E->G F Biomolecule (e.g., Antibody) F->G H Purified Bioconjugate G->H

Caption: A simplified workflow for the deprotection and subsequent bioconjugation.

G Application in PROTAC Synthesis cluster_0 PROTAC Assembly cluster_1 Mechanism of Action A Target Protein Ligand D PROTAC Molecule A->D B Deprotected Acid-PEG8-Acid B->D C E3 Ligase Ligand C->D G Ternary Complex Formation D->G E Target Protein E->G F E3 Ubiquitin Ligase F->G H Ubiquitination of Target G->H I Proteasomal Degradation H->I

Caption: Conceptual overview of PROTAC synthesis and its mechanism of action.

References

A Technical Guide to Acid-PEG8-t-butyl ester: Commercial Sources, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Acid-PEG8-t-butyl ester, a heterobifunctional crosslinker widely utilized in bioconjugation and drug development. This document details its commercial sources, key chemical and physical properties, and provides detailed protocols for its application, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a versatile tool in the field of bioconjugation. It features a discrete eight-unit polyethylene (B3416737) glycol (PEG) chain that imparts hydrophilicity and biocompatibility to the conjugated molecules.[1] The molecule is flanked by a carboxylic acid group and a t-butyl ester protected carboxylic acid. This orthogonal design allows for a two-step conjugation strategy. The free carboxylic acid can be activated to react with primary amines on a biomolecule, while the t-butyl ester serves as a protecting group that can be removed under acidic conditions to reveal a second carboxylic acid for further modification.[2][3] This bifunctionality makes it an invaluable linker for creating complex bioconjugates.

Commercial Sources and Properties

A number of chemical suppliers provide this compound for research and development purposes. The table below summarizes the key quantitative data from several prominent vendors.

SupplierCatalog NumberPurityMolecular Weight ( g/mol )CAS NumberStorage ConditionsSolubility
BroadPharmBP-26108>98%526.6N/A-20°CWater, DMSO, DCM, DMF
AxisPharmN/A≥95%N/AN/A-20°CN/A
MedchemExpressHY-152906N/AN/AN/ARoom temperature (short term)N/A

Experimental Protocols

The utility of this compound lies in its sequential reactivity. The following protocols detail the deprotection of the t-butyl ester and the subsequent conjugation of the free carboxylic acid to an amine-containing biomolecule.

Deprotection of the t-butyl Ester

The t-butyl ester group is a robust protecting group that can be selectively cleaved under acidic conditions to yield a free carboxylic acid.[2]

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the this compound conjugate in DCM.

  • Add TFA to the solution, typically at a concentration of 20-50% (v/v).[2]

  • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.[2]

  • Collect the product by centrifugation or filtration.

  • Wash the product with cold diethyl ether and dry under vacuum.

General Bioconjugation Protocol (Post-Deprotection)

Once the t-butyl ester is deprotected, the newly revealed carboxylic acid can be activated and conjugated to a primary amine on a biomolecule, such as a protein or peptide, to form a stable amide bond.[2]

Materials:

  • Deprotected PEG8-conjugate (with a terminal carboxylic acid)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing biomolecule (e.g., antibody, protein)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.4 or glycine (B1666218) solution)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation:

    • Dissolve the deprotected PEG8-conjugate in an anhydrous solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[2]

    • Add EDC and NHS to the solution to activate the carboxylic acid, forming an NHS ester.[2]

    • Stir the reaction for 1-2 hours at room temperature.[2]

  • Conjugation:

    • Add the activated PEG8-NHS ester to the biomolecule solution in the reaction buffer. The molar ratio of the PEG linker to the biomolecule should be optimized based on the desired degree of labeling.[2]

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[2]

  • Quenching:

    • Add the quenching solution to stop the reaction by consuming any unreacted NHS ester.[2]

  • Purification:

    • Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove excess reagents and byproducts.[2]

Applications in Drug Development

The unique characteristics of this compound make it a valuable component in the development of advanced therapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and PROTACs.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the PEG8 linker can be used to attach a cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the PEG chain can enhance the solubility and stability of the ADC, reduce aggregation, and potentially lower its immunogenicity.[4]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[5] The PEG8 linker plays a crucial role in connecting the target-binding ligand and the E3 ligase ligand. The length and flexibility of the PEG chain are critical for the formation of a stable ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation.[6]

Visualizations

The following diagrams illustrate the experimental workflow for bioconjugation and the mechanism of action for PROTACs.

G cluster_0 Experimental Workflow: Bioconjugation A Deprotection of t-butyl Ester (TFA in DCM) B Activation of Carboxylic Acid (EDC, NHS) A->B Deprotected PEG Linker C Conjugation to Biomolecule (Amine-containing) B->C Activated NHS Ester D Quenching (e.g., Tris buffer) C->D Bioconjugate Mixture E Purification (e.g., SEC) D->E Quenched Reaction F F E->F Purified Bioconjugate

Caption: A generalized experimental workflow for bioconjugation using this compound.

G cluster_1 PROTAC Mechanism of Action PROTAC PROTAC Target Target Protein PROTAC->Target E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary E3->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation

Caption: Simplified signaling pathway illustrating the mechanism of action of a PROTAC molecule.[5]

References

Navigating the Landscape of PROTAC and ADC Development: A Technical Guide to the Safe Handling of Acid-PEG8-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the safety protocols and handling procedures for Acid-PEG8-t-butyl ester, a key building block in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals actively engaged in the use of this bifunctional PEG linker.

This compound is a versatile molecule featuring a carboxylic acid and a t-butyl ester. This structure allows for the conjugation of the carboxylic acid with alcohols or amines, while the t-butyl ester can be hydrolyzed under acidic conditions.[1] This functionality makes it a valuable component in the synthesis of complex bioconjugates.

Section I: Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and use in experimental settings. The following table summarizes the key quantitative data available for this compound.

PropertyValue
Molecular Formula C24H46O12[1]
Molecular Weight 526.6 g/mol [1]
Purity Typically >98%[1]
Appearance Not explicitly stated, but related PEG esters are described as colorless to pale yellow oil or solid.
Solubility Soluble in Water, DMSO, Dichloromethane (DCM), and Dimethylformamide (DMF).[1]
Storage Condition -20°C[1]

Section II: Safety and Hazard Information

Potential Hazards based on a related compound (Acid-PEG8-NHS ester): [2]

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Skin Irritation: May cause skin irritation.[2]

  • Eye Irritation: May cause serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Recommended Precautionary Statements: [2]

  • Obtain special instructions before use.

  • Do not handle until all safety precautions have been read and understood.

  • Do not breathe dust/fume/gas/mist/vapors/spray.

  • Wash hands and any exposed skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

Section III: Experimental Protocols and Handling

Proper experimental design and adherence to established protocols are critical for both safety and the successful application of this compound.

General Handling and Storage
  • Storage: Store at -20°C for long-term stability.[1]

  • Engineering Controls: Use only in a chemical fume hood.[2]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves.

    • Eye Protection: Wear safety goggles or a face shield.[2]

    • Lab Coat: A standard laboratory coat is required.

  • General Hygiene: Wash thoroughly after handling. Wash contaminated clothing before reuse.[2]

Deprotection of the t-butyl Ester

A key application of this molecule involves the removal of the t-butyl protecting group to reveal a reactive carboxylic acid.

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the this compound conjugate in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the product by centrifugation or filtration.

  • Wash the product with cold diethyl ether and dry under a vacuum.

Section IV: Visualizing Workflows and Safety Relationships

To further clarify the handling and safety procedures, the following diagrams have been generated using the DOT language.

G cluster_0 Receiving and Storage cluster_1 Pre-Experiment Preparation cluster_2 Experimental Use (e.g., Deprotection) cluster_3 Waste Disposal Receive Shipment Receive Shipment Verify Integrity Verify Integrity Receive Shipment->Verify Integrity Log in Inventory Log in Inventory Verify Integrity->Log in Inventory Store at -20°C Store at -20°C Log in Inventory->Store at -20°C Retrieve from Storage Retrieve from Storage Equilibrate to Room Temp Equilibrate to Room Temp Retrieve from Storage->Equilibrate to Room Temp Weigh in Fume Hood Weigh in Fume Hood Equilibrate to Room Temp->Weigh in Fume Hood Prepare Solutions Prepare Solutions Weigh in Fume Hood->Prepare Solutions Prepare Reaction Vessel Prepare Reaction Vessel Add Reagents Add Reagents Prepare Reaction Vessel->Add Reagents Monitor Reaction Monitor Reaction Add Reagents->Monitor Reaction Work-up & Purification Work-up & Purification Monitor Reaction->Work-up & Purification Segregate Waste Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Dispose via EH&S Dispose via EH&S Label Waste Container->Dispose via EH&S

Caption: A typical experimental workflow for handling this compound.

G General Lab Safety General Lab Safety Chemical Fume Hood Chemical Fume Hood General Lab Safety->Chemical Fume Hood Personal Protective Equipment Personal Protective Equipment General Lab Safety->Personal Protective Equipment Emergency Procedures Emergency Procedures General Lab Safety->Emergency Procedures Specific Handling of this compound Specific Handling of this compound Chemical Fume Hood->Specific Handling of this compound Personal Protective Equipment->Specific Handling of this compound Gloves Gloves Personal Protective Equipment->Gloves Goggles/Face Shield Goggles/Face Shield Personal Protective Equipment->Goggles/Face Shield Lab Coat Lab Coat Personal Protective Equipment->Lab Coat Spill Kit Spill Kit Emergency Procedures->Spill Kit Eyewash/Shower Eyewash/Shower Emergency Procedures->Eyewash/Shower

Caption: Logical relationship of safety precautions for laboratory work.

Section V: Conclusion

This compound is an enabling tool for the development of innovative bioconjugates. While it offers significant advantages in the synthesis of PROTACs and ADCs, a thorough understanding of its properties and adherence to strict safety protocols are paramount. By following the guidelines outlined in this technical guide, researchers can ensure a safe and effective laboratory environment for their groundbreaking work.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. Users should always consult available safety documentation and institutional safety guidelines before handling any chemical.

References

introduction to PEGylation with Acid-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to PEGylation with Acid-PEG8-t-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, and its application in PEGylation. PEGylation is a critical strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2]

Introduction to this compound

This compound is a versatile, discrete PEG (dPEG®) linker featuring eight ethylene (B1197577) glycol units. This structure provides a hydrophilic and flexible spacer that is invaluable in bioconjugation.[3] Its key feature is its bifunctional nature: it possesses a terminal carboxylic acid and a t-butyl ester-protected carboxylic acid at the other end.[4][5] This "orthogonal" protection strategy allows for sequential and controlled conjugation of two different molecules, making it a powerful tool in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[6]

The polyethylene glycol chain enhances the solubility and stability of the conjugated molecule, increases its hydrodynamic volume to reduce renal clearance, and can shield it from proteolytic degradation and immune recognition.[2][7][8]

Chemical and Physical Properties

The fundamental properties of this compound are critical for its application in experimental settings.

PropertyValueReference(s)
Chemical Formula C24H46O12[4]
Molecular Weight 526.6 g/mol [4]
Appearance Colorless to pale yellow oil or solid
Purity Typically >95-98%[4]
Solubility Soluble in Water, DMSO, DCM, DMF[4]
Storage Conditions -20°C for long-term stability[4]

Mechanism of Action and Experimental Workflow

The utility of this compound lies in its capacity for a two-step, directional conjugation. The free carboxylic acid can be reacted first, leaving the t-butyl ester intact. Subsequently, the t-butyl group can be removed under acidic conditions to reveal a second carboxylic acid for another conjugation reaction.

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection & Second Conjugation A This compound C EDC / NHS Activation of free COOH A->C B Molecule 1 (e.g., Amine-containing) D Molecule 1-PEG8-t-butyl ester (Stable Amide Bond) C->D Couple with Molecule 1 E Molecule 1-PEG8-t-butyl ester D->E F TFA / DCM (Acidic Deprotection) E->F G Molecule 1-PEG8-Acid F->G H EDC / NHS Activation of new COOH G->H J Final Conjugate: Molecule 1-PEG8-Molecule 2 H->J Couple with Molecule 2 I Molecule 2 (e.g., Protein, Antibody)

General workflow for sequential conjugation using this compound.

Quantitative Impact of PEGylation

PEGylation significantly alters the physicochemical and pharmacokinetic properties of a molecule. While the exact impact is dependent on the parent molecule and the extent of PEGylation, general trends are well-documented.[7] The following table summarizes the typical effects of conjugating a therapeutic protein with a PEG8 linker.

ParameterUnconjugated MoleculePEG8-Conjugated MoleculeRationale & Reference(s)
Aqueous Solubility Low to ModerateHighThe hydrophilic ethylene glycol units increase the overall hydrophilicity of the conjugate.[3][9]
Metabolic Stability VariableGenerally IncreasedThe PEG chain can sterically hinder access by proteolytic enzymes, prolonging its half-life.[3][9]
In Vivo Half-Life ShortIncreasedThe increased hydrodynamic size reduces renal clearance, a primary elimination pathway for smaller molecules.[2][8]
Bioavailability VariableGenerally IncreasedImproved solubility and stability lead to better absorption and distribution in vivo.[9]
In Vitro Potency (IC50/DC50) Potentially HigherMay be slightly reducedThe PEG chain can introduce steric hindrance, potentially lowering the binding affinity to the target. This is often offset by improved pharmacokinetics in vivo.[8][9]
Immunogenicity PossibleGenerally ReducedThe PEG chain can mask epitopes on the protein surface, reducing recognition by the immune system.[8]

Key Applications and Signaling Pathways

This compound is frequently employed in the construction of advanced therapeutics like PROTACs and ADCs.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of a specific target protein.[1] A PROTAC consists of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a linker like PEG8.[4] The linker's length and flexibility are critical for enabling the formation of a stable ternary complex (POI-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation.[10]

G cluster_0 PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI:PROTAC:E3) POI->Ternary PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.
Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to tumor cells.[11] The linker connecting the antibody and the payload is crucial for the ADC's stability in circulation and its payload-release mechanism.[12] A hydrophilic PEG8 linker can improve the ADC's solubility and pharmacokinetic profile.

The typical mechanism involves the ADC binding to a specific antigen on the cancer cell surface, followed by internalization.[13][14] The ADC is then trafficked to the lysosome, where acidic conditions or specific enzymes cleave the linker, releasing the cytotoxic payload to kill the cell.[14]

G cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Antigen Tumor Antigen Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Low pH, Enzymes) Endosome->Lysosome 3. Trafficking Payload_Released Released Cytotoxic Payload Lysosome->Payload_Released 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload_Released->Apoptosis 5. Cytotoxicity ADC Antibody-Drug Conjugate (ADC) ADC->Antigen 1. Binding

Intracellular pathway of an Antibody-Drug Conjugate (ADC).

Experimental Protocols

The following are detailed, representative protocols for the deprotection of the t-butyl ester and subsequent conjugation to a primary amine-containing molecule (e.g., a protein).

Protocol 1: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group from a PEG8-t-butyl ester conjugate to reveal a reactive carboxylic acid.

Materials:

  • Lyophilized Molecule-PEG8-t-butyl ester conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) [Warning: Corrosive]

  • Cold diethyl ether

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes)

Procedure:

  • Dissolution: Dissolve the lyophilized Molecule-PEG8-t-butyl ester conjugate in anhydrous DCM.

  • Acidification: Add TFA to the solution to a final concentration of 20-50% (v/v).[15] The reaction is typically performed at room temperature.

  • Incubation: Stir the reaction mixture for 1-4 hours.[15] Monitor the deprotection progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • TFA Removal: Remove the TFA and DCM under reduced pressure (rotary evaporation).

  • Precipitation: To remove residual TFA, dissolve the crude product in a minimal amount of DCM and precipitate the deprotected conjugate by adding it dropwise to a stirred beaker of cold diethyl ether.

  • Purification: Collect the precipitate by centrifugation or filtration. Further purify the deprotected Molecule-PEG8-Acid using SEC or dialysis to remove any remaining TFA and byproducts.[16]

Protocol 2: Activation and Conjugation to a Protein

This protocol details the activation of the newly revealed carboxylic acid using EDC/NHS chemistry and its conjugation to primary amines (e.g., lysine (B10760008) residues) on a target protein.

Materials:

  • Purified Molecule-PEG8-Acid

  • Target protein in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer.[6]

    • Immediately before use, dissolve the Molecule-PEG8-Acid, EDC, and NHS in anhydrous DMF or DMSO to create concentrated stock solutions.[6][17]

  • Activation of Carboxylic Acid:

    • In a separate tube, add the Molecule-PEG8-Acid stock solution.

    • Add EDC and NHS stock solutions. A common molar ratio is 1:2:2 for Acid:EDC:NHS, though this may require optimization.[6]

    • Incubate the activation mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[6][18]

  • Conjugation to Protein:

    • Immediately add the activated PEG-NHS ester solution to the protein solution. A 10- to 50-fold molar excess of the PEG linker to the protein is a common starting point.[16] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[16][17]

    • The reaction is most efficient at a pH between 7.0 and 8.5.[6]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[15]

  • Quenching:

    • (Optional) Add Quenching Buffer to stop the reaction by consuming any unreacted NHS ester.[15]

  • Purification:

    • Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or extensive dialysis against an appropriate buffer.[16][17]

  • Characterization:

    • Analyze the final conjugate using SDS-PAGE (to observe the increase in molecular weight) and HPLC (to assess purity and degree of PEGylation). Mass spectrometry can be used to confirm the final product structure.

References

The Lynchpin of Bioconjugation: A Technical Guide to Acid-PEG8-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of advanced therapeutics, the precise and stable linkage of molecules is paramount. This guide delves into the core principles of bioconjugation utilizing Acid-PEG8-t-butyl ester, a versatile heterobifunctional linker that has become a cornerstone in the development of sophisticated biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a discrete eight-unit polyethylene (B3416737) glycol (PEG) chain, a carboxylic acid, and a t-butyl ester protecting group, offers a strategic advantage in the multi-step synthesis of complex bioconjugates.

Core Principles and Advantages

This compound serves as a hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the conjugated biomolecule. The PEG8 moiety, with its defined length, provides a balance of hydrophilicity and hydrodynamic radius, which can reduce renal clearance and potentially decrease the immunogenicity of the final conjugate.

The key to its utility lies in its bifunctional nature. The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, such as the lysine (B10760008) residues on proteins or antibodies. The t-butyl ester acts as a protecting group for a second carboxylic acid, which can be selectively removed under acidic conditions to reveal a new reactive site for further modification. This two-step activation and conjugation strategy allows for controlled and sequential bioconjugation reactions.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of bioconjugates utilizing PEG8 linkers.

ParameterUnconjugated MoleculeMolecule Conjugated with PEG8Rationale for Difference
Solubility VariableGenerally IncreasedThe hydrophilic nature of the PEG8 chain improves solubility in aqueous media.
Cell Permeability VariableGenerally IncreasedThe flexible and amphipathic nature of the PEG linker can facilitate passage through the cell membrane.
Metabolic Stability VariableGenerally IncreasedThe PEG chain can shield the molecule from metabolic enzymes, prolonging its half-life in vitro.
Plasma Half-life (t1/2) ShorterLongerThe increased hydrodynamic radius of the PEGylated molecule reduces renal clearance. Clearance rates have been observed to increase rapidly for conjugates with PEG linkers smaller than PEG8.[1]
Immunogenicity Can be immunogenicReducedThe PEG chain can mask epitopes on the molecule, reducing its recognition by the immune system.

Table 1: Comparison of Physicochemical and In Vivo Properties.

PROTAC LinkerDC50 (nM)Dmax (%)
PEG4>100<50
PEG8 10 - 50 >80
PEG1250 - 100~70

Table 2: Influence of PEG Linker Length on PROTAC Efficiency. (Illustrative data compiled from various sources)

Experimental Protocols

Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the carboxylic acid.

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the this compound conjugate in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or HPLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge or filter to collect the product.

  • Wash the product with cold diethyl ether and dry under vacuum.

Activation of the Carboxylic Acid and Bioconjugation to a Protein

This protocol details the activation of the deprotected PEG8-acid to an NHS ester and its subsequent conjugation to an amine-containing biomolecule.

Materials:

  • Deprotected PEG8-acid

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation:

    • Dissolve the deprotected PEG8-acid in anhydrous DMF or DMSO.

    • Add NHS (typically 1.1-1.5 equivalents) and EDC (typically 1.1-1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the PEG8-NHS ester.

  • Conjugation:

    • Add the activated PEG8-NHS ester solution to the biomolecule solution. The molar ratio of the PEG linker to the biomolecule will depend on the desired degree of labeling (typically a 10- to 50-fold molar excess of the linker is used).

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the quenching solution to stop the reaction by consuming any unreacted NHS ester.

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography to remove excess reagents and byproducts.

Synthesis of a PROTAC using this compound

This protocol provides a general workflow for synthesizing a PROTAC molecule.

Materials:

  • This compound

  • Amine-functionalized ligand for the protein of interest (POI-NH2)

  • Amine-functionalized ligand for the E3 ligase (E3-NH2)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Deprotection reagents (e.g., TFA, DCM)

  • Anhydrous DMF

  • Purification system (e.g., preparative HPLC)

Procedure:

  • First Coupling:

    • Dissolve this compound, POI-NH2 (1 equivalent), HATU (1.1 equivalents), and DIPEA (2 equivalents) in anhydrous DMF.

    • Stir at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • Purify the mono-conjugated product (POI-PEG8-t-butyl ester) by preparative HPLC.

  • Deprotection:

    • Dissolve the purified POI-PEG8-t-butyl ester in DCM.

    • Add TFA and stir at room temperature for 1-4 hours.

    • Remove the solvent and excess TFA under reduced pressure.

  • Second Coupling:

    • Dissolve the deprotected POI-PEG8-acid, E3-NH2 (1 equivalent), HATU (1.1 equivalents), and DIPEA (2 equivalents) in anhydrous DMF.

    • Stir at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS.

  • Purification:

    • Purify the final PROTAC molecule by preparative HPLC.

Mandatory Visualizations

Bioconjugation_Workflow A This compound B Deprotection (TFA) A->B Remove t-butyl group C Acid-PEG8-COOH B->C D Activation (EDC, NHS) C->D Form active ester E Acid-PEG8-NHS ester D->E G Conjugation E->G F Biomolecule-NH2 (e.g., Antibody) F->G H Biomolecule-PEG8-Conjugate G->H Stable Amide Bond Deprotection_Activation cluster_deprotection Deprotection cluster_activation Activation start This compound step1 Add TFA in DCM start->step1 product1 Acid-PEG8-COOH + Isobutylene + CO2 step1->product1 product1_node Acid-PEG8-COOH step2 Add EDC and NHS product1_node->step2 product2 Acid-PEG8-NHS ester step2->product2 PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation

References

An In-depth Technical Guide to Acid-PEG8-t-butyl Ester for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Acid-PEG8-t-butyl ester, a heterobifunctional linker widely utilized in the field of bioconjugation. We will delve into its chemical properties, mechanism of action, and detailed protocols for its application in protein modification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage PEGylation technology for the enhancement of therapeutic molecules.

Introduction to this compound

This compound is a bifunctional molecule featuring a carboxylic acid group at one end and a t-butyl ester at the other, connected by a discrete polyethylene (B3416737) glycol (PEG) chain of eight ethylene (B1197577) glycol units.[1] This structure provides a versatile tool for covalently linking molecules, particularly in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3]

The PEG component of the linker is a hydrophilic, non-toxic, and biocompatible polymer.[4] Its inclusion in bioconjugates offers several key advantages:

  • Enhanced Solubility and Stability : The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs and protects the conjugated protein from enzymatic degradation.[5]

  • Reduced Immunogenicity : The PEG linker can mask epitopes on the surface of a therapeutic protein, thereby reducing the likelihood of an immune response.[5]

  • Improved Pharmacokinetics : The increased hydrodynamic size of a PEGylated molecule slows its renal clearance, leading to a longer circulation half-life in the bloodstream.[3][6]

The t-butyl ester group serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to reveal the reactive carboxyl group for subsequent conjugation.[2]

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValue
IUPAC Name 1-(tert-butoxy)-1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid
Synonyms Carboxy-PEG8-t-butyl ester
Molecular Formula C24H46O12
Molecular Weight 526.6 g/mol
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in water, DMSO, DCM, DMF[1]
Storage -20°C for long-term stability

Mechanism of Action in Protein Modification

The modification of a protein using this compound is a two-stage process:

  • Activation of the Carboxylic Acid and Conjugation : The terminal carboxylic acid is first activated, typically using carbodiimide (B86325) chemistry with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[7] This activated linker then reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on the target protein to form a stable amide bond.[8]

  • Deprotection of the t-butyl Ester : The t-butyl ester is a protecting group that is stable under the conditions of the initial conjugation. It can be efficiently removed using a strong acid, such as trifluoroacetic acid (TFA), to yield a free carboxylic acid on the PEGylated protein.[9][10] This newly exposed functional group can then be used for further modifications.

cluster_activation Activation & Conjugation cluster_deprotection Deprotection Acid_PEG_tBu This compound Activated_PEG NHS-ester-PEG8-t-butyl ester Acid_PEG_tBu->Activated_PEG Activation EDC_NHS EDC / NHS EDC_NHS->Acid_PEG_tBu PEGylated_Protein_Protected PEGylated Protein (t-butyl ester protected) Activated_PEG->PEGylated_Protein_Protected Conjugation Protein Protein (with primary amines) Protein->PEGylated_Protein_Protected PEGylated_Protein_Deprotected PEGylated Protein (with free carboxylic acid) PEGylated_Protein_Protected->PEGylated_Protein_Deprotected Deprotection TFA TFA TFA->PEGylated_Protein_Protected

General scheme of protein modification.

Experimental Protocols

Detailed methodologies for the key steps in protein modification with this compound are provided below.

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group to an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • In a reaction vial, dissolve the this compound in Activation Buffer.

  • Add EDC and NHS to the solution. A 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS over the PEG linker are recommended as a starting point.[11]

  • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the activation can be monitored by TLC or LC-MS.

  • The resulting activated NHS-ester-PEG8-t-butyl ester solution is now ready for conjugation to the protein. It is recommended to use the activated linker immediately.

Start Start Dissolve_PEG Dissolve this compound in Activation Buffer Start->Dissolve_PEG Add_Reagents Add EDC and NHS Dissolve_PEG->Add_Reagents Stir_Reaction Stir at room temperature for 1-4 hours Add_Reagents->Stir_Reaction Monitor_Progress Monitor progress by TLC or LC-MS Stir_Reaction->Monitor_Progress End Activated Linker Ready Monitor_Progress->End

Workflow for the activation of this compound.
Protocol 2: Conjugation to a Protein

This protocol outlines the covalent attachment of the activated PEG linker to a target protein.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer)

  • Activated NHS-ester-PEG8-t-butyl ester solution

  • Amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

  • Ensure the protein solution is in an amine-free buffer at the desired pH (7.2-8.5). If necessary, perform a buffer exchange.

  • Add a 10- to 50-fold molar excess of the activated PEG linker solution to the protein solution while gently stirring. The final volume of the organic solvent from the linker solution should not exceed 10% of the total reaction volume.

  • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[12]

  • (Optional) To stop the reaction, add a quenching buffer to consume any unreacted NHS ester.

  • Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Start Start Prepare_Protein Prepare protein in amine-free buffer (pH 7.2-8.5) Start->Prepare_Protein Add_Linker Add activated PEG linker solution Prepare_Protein->Add_Linker Incubate Incubate at RT (30-60 min) or 4°C (2-4 hours) Add_Linker->Incubate Quench Quench reaction (optional) Incubate->Quench Purify Purify by SEC or dialysis Quench->Purify End PEGylated Protein Purify->End Start Start Lyophilize Lyophilize PEGylated protein Start->Lyophilize Dissolve Dissolve in TFA/DCM Lyophilize->Dissolve Incubate Stir at room temperature for 3-5 hours Dissolve->Incubate Remove_TFA Remove TFA and solvent Incubate->Remove_TFA Purify Purify by SEC or dialysis Remove_TFA->Purify End Deprotected PEGylated Protein Purify->End PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

References

The Versatility of Acid-PEG8-t-butyl Ester in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, the precise and strategic linking of molecular components is paramount to efficacy and safety. Acid-PEG8-t-butyl ester has emerged as a critical and versatile tool in the bioconjugation chemist's arsenal, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This bifunctional linker, featuring a discrete eight-unit polyethylene (B3416737) glycol (PEG) chain, a carboxylic acid, and a t-butyl ester protecting group, offers a unique combination of hydrophilicity, biocompatibility, and controlled reactivity. The PEG8 moiety enhances the solubility and pharmacokinetic properties of conjugated molecules, mitigating issues like aggregation and rapid clearance often associated with hydrophobic drugs.[1][2] The terminal carboxylic acid allows for stable amide bond formation with amine-containing biomolecules, while the t-butyl ester provides a convenient protecting group that can be selectively removed under acidic conditions, enabling a two-step conjugation strategy.[3][4] This technical guide provides an in-depth exploration of the potential applications of this compound in research, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to aid researchers in its effective implementation.

Core Properties of this compound

The utility of this compound stems from its distinct chemical features, which are summarized in the table below.

PropertyValueReference
IUPAC Name 1-tert-butoxy-1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acidN/A
Synonyms This compound[5]
Molecular Formula C24H46O12[5]
Molecular Weight 526.6 g/mol [5]
Appearance Colorless to pale yellow oil or solid[4]
Purity Typically >95-98%[4][5]
Solubility Soluble in water, DMSO, DCM, DMF[5]
Storage Store at -20°C for long-term stability[5]

Applications in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and overall therapeutic index. The incorporation of a hydrophilic PEG8 linker can significantly improve the properties of an ADC, particularly when dealing with hydrophobic payloads.

A key advantage of using a PEG8 linker is the enhancement of the ADC's hydrophilicity. This can lead to a number of beneficial effects, including reduced aggregation, improved stability, and a more favorable pharmacokinetic profile. A comparative study of ADCs with PEG4, PEG8, and PEG12 linkers demonstrated that increasing the PEG length leads to decreased hydrophobicity, as measured by Hydrophobic Interaction Chromatography (HIC).

ADC LinkerHIC Retention Time (min)
Without PEG (Control) Not Reported
PEG4 Lower than control
PEG8 Lower than PEG4
PEG12 Lowest

Note: This table is a qualitative representation based on the finding that increasing PEG length decreases hydrophobicity. Specific retention times were not provided in the search results.

This reduction in hydrophobicity translates to improved stability, with longer PEG chains leading to a lower propensity for aggregation. Furthermore, pharmacokinetic studies in mice revealed that ADCs with PEG8 and PEG12 linkers exhibited a better pharmacokinetic profile compared to the ADC with a shorter PEG4 linker or without a PEG linker. This improved pharmacokinetic profile correlated with stronger in vivo anti-tumor activity.

Experimental Protocol: Synthesis of a Trastuzumab-PEG8-MMAE ADC

The following is a representative, detailed protocol for the synthesis of an ADC using a PEG8 linker. This protocol is based on established methods for ADC synthesis and is provided as a guide for researchers.

Materials:

  • Trastuzumab antibody

  • Acid-PEG8-Maleimide linker (requires synthesis from this compound)

  • Monomethyl auristatin E (MMAE)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Antibody Reduction:

    • Dissolve Trastuzumab in PBS to a final concentration of 10 mg/mL.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP by buffer exchange into PBS using a desalting column.

  • Linker Activation (from this compound):

    • Deprotection: Dissolve this compound in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the deprotected Acid-PEG8.

    • Activation: Dissolve the deprotected Acid-PEG8 in anhydrous DMF. Add 1.2 equivalents of DCC and 1.2 equivalents of NHS. Stir at room temperature for 4 hours to form the NHS ester of the PEG8 linker.

  • Conjugation of Linker to Payload (MMAE):

    • Dissolve MMAE in anhydrous DMF.

    • Add the activated NHS-PEG8-linker solution to the MMAE solution.

    • Stir at room temperature overnight.

    • Purify the PEG8-MMAE conjugate by reverse-phase HPLC.

  • Conjugation of Payload-Linker to Antibody:

    • Add a 10-fold molar excess of the purified PEG8-MMAE conjugate to the reduced Trastuzumab solution.

    • Incubate at room temperature for 4 hours with gentle agitation.

    • Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine.

  • Purification and Characterization:

    • Purify the resulting ADC using a SEC column to remove unconjugated payload-linker and other small molecules.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using HIC and/or mass spectrometry.

ADC_Synthesis_Workflow cluster_reduction Antibody Reduction cluster_linker_prep Linker-Payload Synthesis cluster_conjugation Final Conjugation & Purification Trastuzumab Trastuzumab Reduced_Trastuzumab Reduced Trastuzumab Trastuzumab->Reduced_Trastuzumab Reduction TCEP TCEP TCEP->Reduced_Trastuzumab Final_Conjugation Conjugation Reduced_Trastuzumab->Final_Conjugation Acid_PEG8_tBu This compound Deprotected_PEG8 Acid-PEG8 Acid_PEG8_tBu->Deprotected_PEG8 Deprotection (TFA) Activated_PEG8 NHS-PEG8 Deprotected_PEG8->Activated_PEG8 Activation (DCC/NHS) PEG8_MMAE PEG8-MMAE Conjugate Activated_PEG8->PEG8_MMAE Conjugation MMAE MMAE MMAE->PEG8_MMAE PEG8_MMAE->Final_Conjugation Purification Purification (SEC) Final_Conjugation->Purification Final_ADC Trastuzumab-PEG8-MMAE ADC Purification->Final_ADC

A simplified workflow for the synthesis of a Trastuzumab-PEG8-MMAE ADC.

Applications in PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker's length, flexibility, and hydrophilicity are critical for the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome.

The use of a PEG8 linker in PROTAC design can be advantageous for several reasons. The hydrophilic nature of the PEG chain can improve the solubility and cell permeability of the PROTAC molecule, which are often significant challenges in PROTAC development.[6] Furthermore, the flexibility and length of the PEG8 linker can provide the necessary spatial orientation for the two ligands to bind to their respective proteins simultaneously and effectively, facilitating the formation of the ternary complex.

Experimental Protocol: Synthesis of a BRD4-Degrading PROTAC with a PEG8 Linker

The following is a generalized protocol for the synthesis of a PROTAC targeting the BRD4 protein, utilizing a PEG8 linker. This protocol is based on established synthetic strategies for PROTACs.

Materials:

  • JQ1 (BRD4 inhibitor) with a suitable functional group for linker attachment (e.g., a carboxylic acid)

  • Pomalidomide (E3 ligase ligand) with a suitable functional group for linker attachment (e.g., an amine)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Preparative HPLC system

Procedure:

  • Deprotection of this compound:

    • Dissolve this compound in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to yield the deprotected Acid-PEG8 linker.

  • Conjugation of Linker to BRD4 Ligand (JQ1):

    • Dissolve JQ1-acid (1 equivalent), the deprotected Acid-PEG8 linker (1.2 equivalents), and HATU (1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (3 equivalents) to the mixture.

    • Stir at room temperature for 4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the JQ1-PEG8-acid intermediate by preparative HPLC.

  • Conjugation of JQ1-Linker to E3 Ligase Ligand (Pomalidomide):

    • Dissolve the purified JQ1-PEG8-acid intermediate (1 equivalent), Pomalidomide-amine (1.2 equivalents), and HATU (1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (3 equivalents) to the mixture.

    • Stir at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

PROTAC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_first_conjugation First Conjugation cluster_second_conjugation Second Conjugation & Purification Acid_PEG8_tBu This compound Deprotected_PEG8 Acid-PEG8 Acid_PEG8_tBu->Deprotected_PEG8 Deprotection (TFA) JQ1_PEG8 JQ1-PEG8-acid Deprotected_PEG8->JQ1_PEG8 Amide Coupling (HATU/DIPEA) JQ1 JQ1-acid JQ1->JQ1_PEG8 Final_PROTAC_unpurified Crude PROTAC JQ1_PEG8->Final_PROTAC_unpurified Amide Coupling (HATU/DIPEA) Pomalidomide Pomalidomide-amine Pomalidomide->Final_PROTAC_unpurified Purification Purification (HPLC) Final_PROTAC_unpurified->Purification Final_PROTAC BRD4-PROTAC Purification->Final_PROTAC

A generalized workflow for the synthesis of a BRD4-degrading PROTAC using a PEG8 linker.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC involves hijacking the cell's ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Recycled_PROTAC PROTAC (Recycled) Ternary_Complex->Recycled_PROTAC Release Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_Target Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a highly valuable and versatile linker for advanced therapeutic development. Its discrete PEG8 chain imparts favorable physicochemical properties, such as increased hydrophilicity and improved pharmacokinetics, to both ADCs and PROTACs. The bifunctional nature of this linker, with a readily deprotected t-butyl ester and a reactive carboxylic acid, allows for controlled and sequential conjugation strategies. For researchers in drug discovery and development, a thorough understanding of the properties and applications of this compound is essential for the rational design of next-generation targeted therapies. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful implementation of this powerful chemical tool in the laboratory.

References

An In-depth Technical Guide to Acid-PEG8-t-butyl Ester: A Versatile Linker in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid-PEG8-t-butyl ester, a bifunctional crosslinker increasingly utilized in the development of sophisticated therapeutics. This document details its chemical properties, experimental protocols for its use, and its applications in constructing Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker characterized by a carboxylic acid at one terminus and a t-butyl ester protected carboxyl group at the other, connected by an eight-unit polyethylene glycol chain. This structure imparts both hydrophilicity and versatile reactivity, making it a valuable tool in bioconjugation. The t-butyl ester serves as a protecting group that can be selectively removed under acidic conditions to reveal a reactive carboxylic acid.[1]

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 3052794-63-2
Molecular Formula C24H46O12
Molecular Weight 526.6 g/mol [2]
Appearance Colorless to pale yellow oil or solid
Purity Typically >95-98%[2]
Solubility Soluble in water, DMSO, DCM, DMF[2]
Storage Store at -20°C for long-term stability[2]

Synthesis and Characterization

Representative Synthesis Protocol

A plausible, generalized protocol for the synthesis of a similar bifunctional PEG linker involves the esterification of a PEG-dicarboxylic acid, where one of the carboxylic acid groups is protected.

Materials:

  • PEG8-dicarboxylic acid

  • tert-butanol (B103910)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Hexanes

  • Ethyl acetate (B1210297)

Procedure:

  • In a round-bottom flask, dissolve the PEG8-dicarboxylic acid in anhydrous DCM.

  • Add a catalytic amount of DMAP and an excess of tert-butanol to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.[1]

Characterization

The final product should be thoroughly characterized to confirm its chemical structure and purity.

Table 2: Characterization Methods for this compound

MethodPurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure, including the presence of the PEG chain and the t-butyl group.[1][3]
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.[1]
Mass Spectrometry (MS) To confirm the molecular weight of the compound.[1]

Experimental Protocols for Application

The utility of this compound lies in its bifunctional nature, allowing for sequential conjugation reactions. The following protocols describe the deprotection of the t-butyl ester and a general method for bioconjugation.

Deprotection of the t-butyl Ester

The t-butyl ester is a valuable protecting group that can be selectively removed under acidic conditions to reveal a reactive carboxylic acid.[1]

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the this compound conjugate in DCM.

  • Add TFA to the solution (typically 20-50% v/v).[1]

  • Stir the reaction mixture at room temperature for 1-4 hours.[1]

  • Monitor the deprotection by TLC or HPLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge or filter to collect the product.

  • Wash the product with cold diethyl ether and dry under vacuum.[1]

General Bioconjugation Protocol (Post-Deprotection)

Once deprotected, the resulting carboxylic acid can be activated and conjugated to an amine-containing biomolecule, such as a protein or peptide.[1]

Materials:

  • Deprotected PEG8-conjugate (with a terminal carboxylic acid)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing biomolecule (e.g., antibody)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., Tris or glycine (B1666218) solution)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation: Dissolve the deprotected PEG8-conjugate in an appropriate anhydrous solvent (e.g., DMF or DMSO). Add EDC and NHS to activate the carboxylic acid, forming an NHS ester. Stir for 1-2 hours at room temperature.[1][4]

  • Conjugation: Add the activated PEG8-NHS ester to the biomolecule solution in the reaction buffer. The molar ratio of the PEG linker to the biomolecule will depend on the desired degree of labeling.[1][5]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS ester.[1][4]

  • Purification: Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove excess reagents and byproducts.[1][5]

Applications in Drug Development

The unique properties of this compound make it a valuable linker in the development of advanced therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG8 linker enhances the solubility and pharmacokinetic properties of the conjugated molecules.[6][7]

Antibody-Drug Conjugates (ADCs)

In ADCs, the PEG8 linker can be used to attach a cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the PEG chain can improve the solubility and stability of the ADC, reduce aggregation, and potentially lower immunogenicity.[1][8][9] The linker is designed to be stable in circulation and release the payload at the target site.[10]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[6][11] PEG linkers are commonly used to connect the target-binding ligand and the E3 ligase ligand. The length and flexibility of the PEG8 chain can be optimized to facilitate the formation of the ternary complex (target protein-PROTAC-E3 ligase), which is crucial for efficient protein degradation.[12][13] The introduction of a PEG linker can also improve the solubility and cell permeability of the PROTAC molecule.[11][]

Visualizing Workflows and Pathways

To further illustrate the utility of this compound, the following diagrams, generated using Graphviz, depict key experimental workflows and a conceptual signaling pathway.

G Synthesis and Deprotection Workflow A PEG8-dicarboxylic acid + tert-butanol B Esterification (DCC, DMAP) A->B C This compound B->C D Deprotection (TFA/DCM) C->D E Acid-PEG8-COOH D->E G General Bioconjugation Workflow A Deprotected Acid-PEG8-COOH B Activation (EDC, NHS) A->B C Activated PEG8-NHS Ester B->C E Conjugation C->E D Amine-containing Biomolecule (e.g., Antibody) D->E F Purified Bioconjugate E->F G Conceptual ADC Intracellular Pathway cluster_cell Target Cell A ADC binds to cell surface antigen B Internalization via endocytosis A->B C Trafficking to Lysosome B->C D Linker Cleavage (e.g., enzymatic) C->D E Payload Release into cytoplasm D->E F Induction of Cell Apoptosis E->F

References

A Comprehensive Technical Guide to the Storage of Acid-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the optimal storage conditions for Acid-PEG8-t-butyl ester, a bifunctional linker critical in bioconjugation, drug delivery systems, and the development of antibody-drug conjugates (ADCs). Proper storage is paramount to maintain its chemical integrity, ensuring the reliability and reproducibility of experimental outcomes.

Introduction to this compound

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It possesses a terminal carboxylic acid group and a t-butyl ester. This structure allows for the conjugation of the carboxylic acid with amines or alcohols, while the t-butyl ester serves as a protecting group for a second carboxylic acid, which can be deprotected under acidic conditions.[1] The PEG8 chain enhances the solubility and stability of the conjugated molecule in aqueous solutions.[2] Given its application in sensitive drug development processes, understanding its stability and requisite storage conditions is crucial.

Recommended Storage Conditions

To prevent degradation and maintain the purity of this compound, specific storage conditions must be adhered to. The following table summarizes the recommended conditions based on supplier datasheets and general guidelines for PEG derivatives.

ParameterRecommended ConditionRationale & Remarks
Temperature -20°C for long-term storage.[1][2][3]Low temperatures minimize the rate of potential degradation reactions.
0 - 4°C for short-term storage (days to weeks).[4]Suitable for brief periods, but -20°C is preferred for extended storage.
In solvent: -80°C for up to 6 months.[3]For stock solutions, significantly lower temperatures are required to ensure stability.
Atmosphere Store under an inert atmosphere (e.g., dry Nitrogen or Argon).[5]PEG derivatives can be sensitive to oxidation.[5] An inert atmosphere displaces oxygen and prevents oxidative degradation.
Light Protect from light; store in the dark.[3][5]Exposure to light can lead to the degradation of PEG compounds.[5]
Moisture Keep in a dry environment, preferably with a desiccant.[4][5]The ester group is susceptible to hydrolysis, which can be accelerated by moisture. Dry storage is critical to prevent this.[6]
Container Store in a tightly sealed container.Prevents exposure to moisture and atmospheric oxygen.

Experimental Protocols for Handling and Storage

Adherence to a strict protocol for handling and storage will ensure the long-term stability and activity of this compound.

3.1. General Handling Protocol

  • Equilibration: Before opening, allow the container to warm slowly to room temperature. This prevents condensation of atmospheric moisture inside the container, which could compromise the compound's integrity.[5]

  • Inert Atmosphere: When handling the solid compound, it is best practice to work in a glove box or to flush the container with an inert gas like nitrogen or argon before and after use.[5]

  • Aliquotting: For frequent use, it is advisable to aliquot the compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to ambient conditions.[5]

3.2. Protocol for Preparation and Storage of Stock Solutions

  • Solvent Selection: this compound is soluble in water, DMSO, DCM, and DMF.[1] Use an anhydrous solvent appropriate for your downstream application.

  • Solution Preparation: Prepare the stock solution by dissolving the compound in the chosen solvent to the desired concentration.

  • Storage of Solutions: Store stock solutions at -80°C for long-term stability.[3] Ensure the storage vials are tightly sealed to prevent solvent evaporation and contamination.

Logical Workflow for Storage

The following diagram illustrates the decision-making process and best practices for the proper storage of this compound upon receipt and during its use.

G A Receive this compound B Short-term use? (days to weeks) A->B C Long-term storage B->C No D Store at 0-4°C Protect from light B->D Yes E Aliquot into smaller vials under inert atmosphere C->E G Prepare stock solution? D->G F Store at -20°C Protect from light Use desiccant E->F F->G H Store stock solution at -80°C G->H Yes I Use in experiment G->I No H->I

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Acid-PEG8-t-butyl Ester to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the successful conjugation of Acid-PEG8-t-butyl ester to molecules containing primary amines. This process is a cornerstone in bioconjugation for enhancing the therapeutic properties of biomolecules, including improving solubility, stability, and pharmacokinetic profiles.[1][2][3] The methodology involves a two-stage process: initial deprotection of the t-butyl ester to reveal a reactive carboxylic acid, followed by the activation of this acid and subsequent conjugation to a primary amine.

The protocols outlined below utilize the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to facilitate the formation of a stable amide bond between the PEG linker and the amine-containing molecule.[4][5]

Principle of the Reaction

The conjugation of this compound to a primary amine is a two-part process:

  • Deprotection: The t-butyl ester protecting group on the this compound is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the terminal carboxylic acid.[6][7][8]

  • EDC/NHS-Mediated Amide Coupling: The newly exposed carboxylic acid is then activated with EDC to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is susceptible to hydrolysis. To enhance reaction efficiency, NHS is added to convert the unstable intermediate into a more stable, amine-reactive NHS ester.[4][5] This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond.[4]

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • Trifluoroacetic acid (TFA)[6]

  • Dichloromethane (B109758) (DCM), anhydrous[6]

  • Cold diethyl ether[6]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0 (Do not use buffers containing primary amines)[4][9]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50mM borate (B1201080) buffer (Do not use buffers containing primary amines like Tris)[4][9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M glycine[5]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[9]

  • Purification system (e.g., size-exclusion chromatography (SEC), dialysis, reverse-phase HPLC)[2][]

Protocol 1: Deprotection of this compound

This protocol describes the removal of the t-butyl protecting group to yield the reactive Acid-PEG8.

  • Dissolve the this compound conjugate in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution, typically at a concentration of 20-50% (v/v).[6]

  • Stir the reaction mixture at room temperature for 1-4 hours.[6]

  • Monitor the deprotection process using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (e.g., rotary evaporation).[6]

  • Precipitate the deprotected product by adding cold diethyl ether.[6]

  • Collect the product by centrifugation or filtration.

  • Wash the product with cold diethyl ether and dry it under a vacuum.[6]

Protocol 2: Two-Step EDC/NHS Conjugation to Primary Amines

This method is recommended as it can minimize undesirable side reactions, such as protein-protein crosslinking.[5]

Step 1: Activation of Deprotected Acid-PEG8

  • Equilibrate EDC and NHS (or Sulfo-NHS) to room temperature before opening to prevent moisture condensation.[4][5]

  • Dissolve the deprotected Acid-PEG8 in Activation Buffer (pH 4.5-6.0) to a desired concentration (e.g., 1-10 mM).[5]

  • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.

  • Add the EDC stock solution to the Acid-PEG8 solution, followed immediately by the NHS stock solution. For recommended molar ratios, refer to Table 1.[5]

  • Incubate the reaction at room temperature for 15-30 minutes.[5]

Step 2: Conjugation to the Amine-Containing Molecule

  • Dissolve the amine-containing molecule in the Coupling Buffer (pH 7.2-8.0). The concentration will depend on the specific molecule but typically ranges from 1-10 mg/mL for proteins.[5][8]

  • Immediately add the activated Acid-PEG8-NHS ester mixture from Step 1 to the amine-containing molecule solution.[5]

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[6]

  • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any remaining active NHS esters. Incubate for an additional 15-30 minutes.[5]

  • Purify the final conjugate to remove excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC.[2][]

Data Presentation

Table 1: Recommended Molar Ratios for EDC/NHS Activation

ReagentMolar Ratio (relative to Acid-PEG8)Purpose
EDC1.2 - 1.5 equivalentsActivates the carboxylic acid.[4]
NHS/Sulfo-NHS1.2 - 1.5 equivalentsStabilizes the activated intermediate.[4]

Table 2: General Reaction Conditions for Conjugation

ParameterRecommended ConditionNotes
Activation pH 4.5 - 6.0Optimal for EDC/NHS activation of the carboxylic acid.[4][9]
Conjugation pH 7.2 - 8.0Optimal for the reaction of the NHS ester with primary amines.[4][9]
Temperature Room Temperature (or 4°C)Reaction can be performed at room temperature for faster kinetics or at 4°C overnight for sensitive molecules.[6]
Reaction Time Activation: 15-30 min; Conjugation: 1-4 hoursReaction times may need to be optimized for specific applications.[5][6]
Molar Excess of PEG-Linker 10- to 50-fold over the amine-containing moleculeThe optimal ratio should be determined empirically to achieve the desired degree of PEGylation.[4][8]

Table 3: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening.[4][5]
Incorrect pH for activation or conjugation.Verify the pH of the Activation and Coupling buffers.[4][5]
Hydrolysis of the NHS ester.Perform the conjugation step immediately after activation.[4][5]
Presence of primary amines in buffers (e.g., Tris).Use amine-free buffers such as PBS, MES, or Borate.[4][5]
Precipitation of Protein during Reaction High degree of PEGylation leading to insolubility.Optimize the molar ratio of the PEG linker to the protein.
Solvent incompatibility.Ensure the final concentration of organic solvent (from the PEG linker stock) is low (e.g., <10%).[8]

Characterization of the Conjugate

After purification, it is essential to characterize the final conjugate to confirm its identity, purity, and the degree of PEGylation.

Table 4: Recommended Analytical Techniques for Characterization

TechniquePurpose
HPLC/UPLC (RP-HPLC, SEC) Determine the purity of the conjugate, quantify impurities, and separate different PEGylated species.[1][][11]
Mass Spectrometry (MS) Confirm the molecular weight of the conjugate and determine the degree of PEGylation.[1][6]
NMR Spectroscopy (¹H, ¹³C) Provide structural confirmation of the conjugate.[11][12]
FTIR Spectroscopy Confirm the presence of key functional groups, such as the newly formed amide bond.[11]

Visualizations

G cluster_deprotection Deprotection Stage cluster_conjugation Conjugation Stage start Dissolve this compound in DCM add_tfa Add TFA (20-50%) start->add_tfa react_deprotect Stir at RT for 1-4 hours add_tfa->react_deprotect monitor_deprotect Monitor reaction (TLC/HPLC) react_deprotect->monitor_deprotect remove_solvent Remove solvent and excess TFA monitor_deprotect->remove_solvent precipitate Precipitate with cold diethyl ether remove_solvent->precipitate collect_product Collect and dry deprotected Acid-PEG8 precipitate->collect_product activate_peg Activate deprotected Acid-PEG8 with EDC/NHS in Activation Buffer (pH 4.5-6.0) collect_product->activate_peg conjugate Combine activated PEG and amine molecule activate_peg->conjugate prepare_amine Prepare amine-containing molecule in Coupling Buffer (pH 7.2-8.0) prepare_amine->conjugate incubate Incubate (1-4h at RT or overnight at 4°C) conjugate->incubate quench Quench reaction incubate->quench purify Purify conjugate (SEC/Dialysis/HPLC) quench->purify characterize Characterize final conjugate purify->characterize

Caption: Experimental workflow for the conjugation of this compound to primary amines.

G cluster_0 Part 1: Deprotection cluster_1 Part 2: Activation and Conjugation peg_tbu This compound peg_acid Acid-PEG8 (Carboxylic Acid) peg_tbu->peg_acid   TFA / DCM peg_acid2 Acid-PEG8 (Carboxylic Acid) o_acylisourea O-acylisourea intermediate peg_acid2->o_acylisourea EDC peg_nhs Amine-reactive NHS ester o_acylisourea->peg_nhs NHS conjugate PEG8-Amine Conjugate (Amide Bond) peg_nhs->conjugate amine Primary Amine (R-NH2) amine->conjugate

Caption: Chemical reaction pathway for this compound conjugation.

References

Application Note and Protocol: A Step-by-Step Guide to the Deprotection of Acid-PEG8-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the deprotection of Acid-PEG8-t-butyl ester to yield its corresponding carboxylic acid. The t-butyl ester is a common protecting group for carboxylic acids, valued for its stability in various conditions and its efficient removal under acidic conditions.[1] Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its effectiveness and the volatile nature of its byproducts.[1] This protocol is essential for researchers in bioconjugation, drug delivery, and materials science who utilize PEG linkers in their work.

Reaction Mechanism

The deprotection of a t-butyl ester with TFA proceeds through an acid-catalyzed cleavage mechanism. The process is initiated by the protonation of the ester's carbonyl oxygen by TFA. This is followed by the cleavage of the carbon-oxygen bond, which results in the formation of a stable tertiary carbocation (the t-butyl cation) and the desired carboxylic acid.[1] The t-butyl cation can then be deprotonated by the trifluoroacetate (B77799) anion to form isobutylene, a volatile gas, or react with the trifluoroacetate to form t-butyl trifluoroacetate.[1][2] Using an excess of TFA ensures the reaction proceeds to completion.[1][3]

Quantitative Data Summary

The following table summarizes the typical reaction conditions for the deprotection of t-butyl esters using trifluoroacetic acid, based on general protocols for similar compounds.[4][5][6] These parameters may require optimization for specific substrates and scales.

ParameterValueNotes
Reagent Trifluoroacetic Acid (TFA)A strong, corrosive acid. Handle with appropriate safety precautions.[1]
Solvent Dichloromethane (B109758) (DCM)Anhydrous DCM is recommended to prevent side reactions.
TFA Concentration 20-50% (v/v) in DCMA 1:1 mixture of DCM and TFA is also commonly used.[4][6]
Reaction Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.[1]
Reaction Time 1-5 hoursReaction progress should be monitored by TLC or LC-MS.[1][4][6]
Work-up Removal of volatilesSolvent and excess TFA are removed under reduced pressure.[1][4]
Purification PrecipitationThe product is often precipitated using a non-polar solvent like cold diethyl ether.[4][5]

Experimental Protocol

This protocol details the step-by-step procedure for the deprotection of this compound.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Nitrogen or argon gas supply (optional)

  • Standard laboratory glassware and safety equipment (fume hood, gloves, safety glasses)

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve the this compound in anhydrous dichloromethane.

  • Reaction Initiation: Under a fume hood, carefully add trifluoroacetic acid to the solution to achieve a final concentration of 20-50% (v/v). A 1:1 (v/v) mixture of DCM and TFA is often effective.[4][6]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable. This typically takes 1 to 5 hours.[1][6]

  • Solvent Removal: Once the reaction is complete, remove the dichloromethane and excess trifluoroacetic acid under reduced pressure using a rotary evaporator.[1][4]

  • Product Precipitation: Dissolve the resulting residue in a minimal amount of dichloromethane. To precipitate the deprotected product, add cold diethyl ether and continue to stir.[4][5]

  • Isolation and Drying: Collect the precipitated product by centrifugation or filtration. Wash the product with cold diethyl ether and dry it under a vacuum to obtain the final Acid-PEG8-COOH.

Visualizations

The following diagrams illustrate the deprotection workflow.

Deprotection_Workflow Experimental Workflow for Deprotection of this compound cluster_0 Reaction Setup cluster_1 Work-up and Purification A Dissolve this compound in DCM B Add Trifluoroacetic Acid (TFA) A->B C Stir at Room Temperature (1-5 hours) B->C D Monitor Reaction by TLC/LC-MS C->D E Remove Solvent and Excess TFA via Rotary Evaporation D->E Reaction Complete F Precipitate Product with Cold Diethyl Ether E->F G Isolate and Dry the Final Product F->G

Caption: Experimental Workflow for Deprotection.

Signaling_Pathway Reaction Mechanism of t-Butyl Ester Deprotection Acid_PEG8_tBu This compound Protonated_Ester Protonated Ester Intermediate Acid_PEG8_tBu->Protonated_Ester + H+ (from TFA) Acid_PEG8_COOH Acid-PEG8-COOH Protonated_Ester->Acid_PEG8_COOH tBu_cation t-Butyl Cation Protonated_Ester->tBu_cation Isobutylene Isobutylene (gas) tBu_cation->Isobutylene - H+ TFA TFA

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Acid-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC is comprised of three key components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker is a critical element that dictates the stability, solubility, pharmacokinetics, and the mechanism of drug release of the ADC.

Acid-PEG8-t-butyl ester is a bifunctional linker that has gained significant attention in ADC development. It features a carboxylic acid group at one end and a t-butyl ester-protected carboxylic acid at the other, separated by an eight-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and prolong its circulation half-life. The bifunctional nature of this linker allows for a controlled, two-step conjugation process, making it a versatile tool for ADC synthesis.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of ADCs using the this compound linker.

Data Presentation

The incorporation of a PEG linker, such as the PEG8 moiety in this compound, significantly influences the physicochemical and pharmacokinetic properties of an ADC. The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key ADC performance metrics.

PropertyNo PEG LinkerShort PEG Linker (e.g., PEG4)Intermediate PEG Linker (e.g., PEG8)Long PEG Linker (e.g., PEG24)Reference
Hydrophobicity HighReducedFurther ReducedSignificantly Reduced[1]
Aggregation Prone to aggregationReducedFurther ReducedSignificantly Reduced[1]
In Vitro Cytotoxicity (IC50) PotentMay be slightly reducedMay have a moderate impactCan be further reduced[1][2]
Plasma Clearance RapidReducedSlowerSignificantly Slower[2][3]
Half-Life ShortIncreasedLongerSignificantly Prolonged[2]

Table 1: General Impact of PEG Linker Length on ADC Properties. This table provides a qualitative and comparative summary of how different PEG linker lengths affect key ADC characteristics. Intermediate linkers like PEG8 often represent a balance between improved pharmacokinetics and retained in vitro potency.[1][2]

ADC ConstructPEG MoietyHalf-Life Extension (fold increase)In Vitro Cytotoxicity Reduction (fold increase in IC50)Reference
ZHER2-SMCC-MMAENone1.01.0[4]
ZHER2-PEG4K-MMAE4 kDa PEG2.54.5[4]
ZHER2-PEG10K-MMAE10 kDa PEG11.222.0[4]

Table 2: Effect of PEGylation on ADC Half-Life and Cytotoxicity. This table presents data from a study on affibody-drug conjugates, demonstrating the general trend of how PEGylation can extend the half-life of the conjugate while potentially reducing its immediate in vitro cytotoxicity.[4]

ParameterMethodPrincipleKey ConsiderationsReference
Drug-to-Antibody Ratio (DAR) UV/Vis SpectroscopyRequires different absorbance maxima for the antibody and the drug. The Beer-Lambert law is used to calculate the concentrations of each component.Simple and rapid. Less accurate if the spectra of the antibody and drug overlap significantly.[5]
Hydrophobic Interaction Chromatography (HIC)Separates ADC species based on the hydrophobicity conferred by the drug-linker.Provides information on the distribution of different DAR species.[]
Reversed-Phase Liquid Chromatography (RP-LC)Separates the light and heavy chains of the reduced ADC, allowing for the determination of drug load on each chain.Often coupled with mass spectrometry for accurate mass determination of each species.[7]
Mass Spectrometry (MS)Directly measures the mass of the intact ADC or its subunits to determine the number of conjugated drugs.Provides accurate and detailed information on DAR and the distribution of drug-loaded species.[8]

Table 3: Common Methods for Determining Drug-to-Antibody Ratio (DAR). This table outlines the principles and key considerations of various analytical techniques used to quantify the average number of drug molecules conjugated to an antibody, a critical quality attribute of an ADC.[5][][7][8]

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process. The following protocols provide detailed methodologies for each key stage.

Part 1: Preparation of the Drug-Linker Conjugate

This protocol describes the conjugation of an amine-containing cytotoxic drug to the carboxylic acid of the this compound linker.

Materials:

  • This compound

  • Amine-containing cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

    • Add NHS (1.1 equivalents) and EDC (1.1 equivalents) or DCC (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Conjugation to the Amine-Containing Drug:

    • In a separate vial, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF or DMSO.

    • Add DIPEA (2-3 equivalents) to the drug solution to act as a base.

    • Slowly add the activated this compound-NHS ester solution to the drug solution.

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. Monitor the reaction by TLC or LC-MS until completion.

  • Purification of the Drug-Linker Conjugate:

    • Once the reaction is complete, purify the crude product by RP-HPLC to obtain the pure Drug-PEG8-t-butyl ester conjugate.

    • Characterize the purified product by Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Part 2: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group from the Drug-PEG8-t-butyl ester conjugate to reveal the terminal carboxylic acid.

Materials:

  • Drug-PEG8-t-butyl ester conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Deprotection Reaction:

    • Dissolve the Drug-PEG8-t-butyl ester conjugate in DCM.

    • Add TFA to the solution (typically 20-50% v/v).

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Isolation of the Deprotected Drug-Linker:

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).

    • Precipitate the deprotected product by adding cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product with cold diethyl ether and dry it under vacuum.

Part 3: Conjugation to the Antibody

This protocol describes the conjugation of the deprotected Drug-PEG8-acid linker to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Deprotected Drug-PEG8-acid linker

  • EDC and NHS

  • Anhydrous DMF or DMSO

  • Quenching solution (e.g., 1 M Tris or 1 M glycine)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Activation of the Deprotected Drug-Linker:

    • Dissolve the deprotected Drug-PEG8-acid linker (typically a 5-20 fold molar excess over the antibody) in anhydrous DMF or DMSO.

    • Add NHS (1.1 equivalents relative to the linker) and EDC (1.1 equivalents relative to the linker).

    • Stir at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation to the Antibody:

    • Slowly add the activated Drug-PEG8-NHS ester solution to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of the antibody.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the resulting ADC using SEC to remove excess drug-linker and other small molecule reagents.

    • Concentrate the purified ADC and formulate it in a suitable storage buffer.

Part 4: Characterization of the ADC

The final ADC product should be thoroughly characterized to ensure its quality and consistency.

Recommended Characterization Methods:

  • DAR Determination: Use UV/Vis spectroscopy, HIC, RP-LC, or MS as described in Table 3 to determine the average DAR and the distribution of drug-loaded species.

  • Aggregation Analysis: Use Size-Exclusion Chromatography (SEC) to assess the level of aggregation in the final ADC product.

  • In Vitro Cytotoxicity Assay: Perform cell-based assays on antigen-positive and antigen-negative cell lines to determine the potency (IC50) and specificity of the ADC.

  • Antigen Binding Affinity: Use methods like ELISA or Surface Plasmon Resonance (SPR) to confirm that the conjugation process has not adversely affected the antibody's binding to its target antigen.

Visualizations

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (Targeting Moiety) Linker Acid-PEG8 Linker (Spacer & Stability) Antibody->Linker Conjugation Site (e.g., Lysine Residue) Payload Cytotoxic Drug (Payload) Linker->Payload Amide Bond ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Workflow start Start Materials: - this compound - Amine-containing Drug - Monoclonal Antibody step1 Step 1: Drug-Linker Conjugation (EDC/NHS Chemistry) start->step1 step2 Step 2: Deprotection of t-butyl Ester (TFA Treatment) step1->step2 step3 Step 3: Antibody Conjugation (EDC/NHS Chemistry) step2->step3 step4 Step 4: ADC Purification (Size-Exclusion Chromatography) step3->step4 end Final ADC Product step4->end ADC_Intracellular_Pathway cluster_pathway Intracellular Pathway of ADC Action binding 1. ADC binds to target antigen on cancer cell surface internalization 2. ADC-antigen complex is internalized via endocytosis binding->internalization trafficking 3. Trafficking to lysosome internalization->trafficking release 4. Lysosomal degradation of the antibody and release of the payload trafficking->release action 5. Payload induces cell death release->action

References

Application Notes and Protocols: Acid-PEG8-t-butyl Ester in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acid-PEG8-t-butyl Ester in PROTACs

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]

This compound has emerged as a valuable and versatile building block in the synthesis of PROTACs.[3] This bifunctional linker features an eight-unit polyethylene (B3416737) glycol (PEG) chain, which imparts hydrophilicity and flexibility to the PROTAC molecule.[2][3] The carboxylic acid and t-butyl ester terminals allow for a controlled, stepwise conjugation of the POI and E3 ligase ligands.[3] The incorporation of a PEG8 linker can significantly enhance the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules, thereby improving their overall drug-like properties.[3][4]

Physicochemical Properties of this compound

PropertyValue
IUPAC Name 1-(tert-butoxy)-1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid
Molecular Formula C24H46O12
Molecular Weight 526.6 g/mol
Appearance Colorless to pale yellow oil or solid
Purity Typically >98%
Solubility Soluble in water, DMSO, DCM, DMF
Storage -20°C for long-term stability

PROTAC-Mediated Protein Degradation

PROTACs function catalytically to induce the degradation of a target protein. The process begins with the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to repeat the cycle.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Release & Recycling PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation BRD4_Signaling BRD4_PROTAC BRD4-targeting PROTAC (e.g., with PEG8 linker) BRD4 BRD4 BRD4_PROTAC->BRD4 Induces Transcription_Machinery Transcription Machinery (e.g., RNA Pol II) BRD4->Transcription_Machinery Recruits Degradation BRD4 Degradation BRD4->Degradation Acetylated_Histones Acetylated Histones (on Super-Enhancers) Acetylated_Histones->BRD4 Binds to MYC_Gene MYC Oncogene Transcription_Machinery->MYC_Gene Activates Transcription of MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Cell_Proliferation Cell Proliferation & Survival MYC_Protein->Cell_Proliferation Promotes Degradation->Transcription_Machinery Blocks Recruitment Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Amide Coupling A This compound C Activate Carboxylic Acid (HATU, DIPEA in DMF) A->C B POI-NH2 D Couple POI-NH2 B->D C->D E Intermediate 1 (POI-PEG8-t-butyl ester) D->E F Treat with TFA in DCM E->F G Intermediate 2 (POI-PEG8-Acid) F->G I Activate Carboxylic Acid (HATU, DIPEA in DMF) G->I H E3-Ligase-NH2 J Couple E3-Ligase-NH2 H->J I->J K Final PROTAC J->K WB_Workflow A 1. Cell Seeding & Treatment - Seed cells in 6-well plates. - Treat with serial dilutions of PROTAC. B 2. Cell Lysis - Wash cells with cold PBS. - Lyse cells and quantify protein concentration. A->B C 3. SDS-PAGE - Separate protein lysates by gel electrophoresis. B->C D 4. Protein Transfer - Transfer proteins to a PVDF membrane. C->D E 5. Immunoblotting - Block membrane. - Incubate with primary antibodies (Target & Loading Control). - Incubate with HRP-conjugated secondary antibody. D->E F 6. Detection & Analysis - Add ECL substrate. - Image chemiluminescence. - Quantify band intensity to determine DC50 & Dmax. E->F

References

Application Notes and Protocols: Surface Modification of Nanoparticles with Acid-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical step in the development of effective drug delivery systems. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the biocompatibility and pharmacokinetic profile of nanoparticles by reducing protein adsorption and clearance by the mononuclear phagocyte system.[1][2] This document provides detailed application notes and protocols for the surface modification of nanoparticles using Acid-PEG8-t-butyl ester, a bifunctional linker that facilitates the attachment of various targeting ligands and therapeutic payloads.

The this compound linker offers a defined spacer length with a terminal carboxylic acid group for conjugation and a t-butyl ester protecting group.[3] The t-butyl ester ensures that the carboxylic acid remains inert during initial modification steps and can be selectively deprotected under acidic conditions to reveal the reactive carboxyl group for subsequent conjugation reactions.[4][5]

Key Applications

The surface modification of nanoparticles with this compound is instrumental in a variety of research and drug development applications, including:

  • Targeted Drug Delivery: The terminal carboxylic acid, after deprotection, can be conjugated to targeting ligands such as antibodies, peptides, or small molecules to enhance delivery to specific cells or tissues.

  • Improved Pharmacokinetics: The PEG spacer shields the nanoparticle surface, leading to prolonged systemic circulation time and reduced immunogenicity.[2][6]

  • Enhanced Stability: PEGylation prevents nanoparticle aggregation in biological fluids, improving their colloidal stability.[7]

  • Controlled Release: The linker can be incorporated into more complex, stimuli-responsive systems for controlled drug release.

Quantitative Data Summary

The following table summarizes typical changes in nanoparticle physicochemical properties upon surface modification with this compound and subsequent conjugation of a targeting ligand. The data presented is a representative compilation based on trends observed in scientific literature. Actual values will vary depending on the nanoparticle core material, size, and the specific conjugation chemistry employed.

PropertyBare NanoparticlesAfter Acid-PEG8-COOH FunctionalizationAfter Ligand Conjugation
Hydrodynamic Diameter (nm) 100 ± 5120 ± 7135 ± 8
Zeta Potential (mV) -30 ± 3-15 ± 4-10 ± 5
Polydispersity Index (PDI) < 0.1< 0.15< 0.2
Drug Loading Capacity (%) N/AN/A5 - 15
Drug Encapsulation Efficiency (%) N/AN/A> 80

Experimental Protocols

This section provides detailed, step-by-step protocols for the surface modification of nanoparticles with this compound, followed by deprotection and conjugation of an amine-containing molecule (e.g., a targeting peptide or a small molecule drug).

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with primary amine groups on their surface (e.g., aminated silica (B1680970) or polymeric nanoparticles).

Materials:

  • Amine-functionalized nanoparticles (e.g., 10 mg/mL in a suitable buffer)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween 20

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Centrifuge

Procedure:

  • Prepare Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the Activation Buffer to a final concentration of 10 mg/mL.

  • Activate this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 100 mg/mL.

    • In a separate tube, dissolve EDC (e.g., 2 mg) and NHS (e.g., 3 mg) in 1 mL of Activation Buffer immediately before use.

    • Add the EDC/NHS solution to the this compound solution at a 1:2:3 molar ratio (nanoparticle amine groups:EDC:NHS, as a starting point for optimization).

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid group of the PEG linker.

  • Conjugation:

    • Add the activated this compound solution to the nanoparticle suspension.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Washing:

    • Centrifuge the nanoparticle suspension (e.g., 15,000 x g for 30 minutes, adjust according to nanoparticle size and density).

    • Discard the supernatant and resuspend the nanoparticle pellet in Washing Buffer.

    • Repeat the centrifugation and resuspension steps two more times to remove unreacted reagents.

  • Final Resuspension: Resuspend the purified this compound functionalized nanoparticles in the desired buffer for storage or immediate use in the deprotection step.

Protocol 2: Deprotection of the t-butyl Ester Group

This protocol describes the removal of the t-butyl protecting group to expose the terminal carboxylic acid.

Materials:

  • This compound functionalized nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

Procedure:

  • Dissolve Nanoparticles: Suspend the lyophilized or pelleted nanoparticles in DCM.

  • Add TFA: Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).

  • Incubation: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by a suitable method if possible (e.g., by analyzing the supernatant for t-butyl cations, though this is advanced). For most applications, a fixed reaction time is sufficient.

  • Removal of Acid: Evaporate the DCM and TFA under a stream of nitrogen.

  • Washing:

    • Resuspend the nanoparticles in PBS.

    • Centrifuge to pellet the nanoparticles and discard the acidic supernatant.

    • Repeat the washing step twice with PBS to ensure complete removal of residual acid.

  • Final Product: The resulting nanoparticles now have a surface decorated with Acid-PEG8-COOH, ready for conjugation.

Protocol 3: EDC/NHS Coupling of an Amine-Containing Payload

This protocol details the conjugation of a molecule containing a primary amine (e.g., a protein, peptide, or amine-modified drug) to the carboxylated nanoparticles.

Materials:

  • Acid-PEG8-COOH functionalized nanoparticles

  • Amine-containing payload

  • EDC

  • NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween 20

  • Centrifuge

Procedure:

  • Activate Carboxyl Groups:

    • Resuspend the carboxylated nanoparticles in Activation Buffer.

    • Add EDC and NHS to the nanoparticle suspension (a 2:5 molar excess of EDC:NHS relative to the surface carboxyl groups is a common starting point).[8]

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form a stable NHS-ester intermediate.[1]

  • Conjugation:

    • Centrifuge the activated nanoparticles and discard the supernatant to remove excess EDC and NHS.

    • Resuspend the activated nanoparticles in Coupling Buffer.

    • Immediately add the amine-containing payload (dissolved in Coupling Buffer) to the activated nanoparticle suspension. The molar ratio of payload to nanoparticles should be optimized for the specific application.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to the reaction mixture and incubate for 15 minutes to deactivate any unreacted NHS-esters.

  • Purification:

    • Purify the conjugated nanoparticles by centrifugation, following the washing steps outlined in Protocol 1.

    • The final product is a nanoparticle conjugate ready for characterization and application.

Characterization Techniques

Thorough characterization is essential to confirm the successful surface modification and conjugation.

TechniquePurpose
Dynamic Light Scattering (DLS) To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles at each stage of modification. An increase in size is expected after each step.
Zeta Potential Measurement To assess the surface charge of the nanoparticles. A change in zeta potential indicates successful surface modification.
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of characteristic functional groups (e.g., PEG ether bonds, amide bonds after conjugation) on the nanoparticle surface.
X-ray Photoelectron Spectroscopy (XPS) To provide elemental and chemical state information about the nanoparticle surface, confirming the presence of PEG and conjugated molecules.
Thermogravimetric Analysis (TGA) To quantify the amount of PEG and conjugated ligand grafted onto the nanoparticle surface.
Transmission Electron Microscopy (TEM) To visualize the morphology and size of the nanoparticles and to confirm the absence of aggregation after modification.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the surface modification of nanoparticles with this compound and subsequent payload conjugation.

G cluster_0 Nanoparticle Preparation cluster_1 PEGylation cluster_2 Deprotection cluster_3 Payload Conjugation cluster_4 Final Product NP Pristine Nanoparticles (e.g., Amine-functionalized) ActivatePEG Activation of This compound (EDC/NHS) NP->ActivatePEG Protocol 1 PEGylation Conjugation to Nanoparticles ActivatePEG->PEGylation Wash1 Washing & Purification PEGylation->Wash1 Deprotection t-butyl Ester Cleavage (TFA) Wash1->Deprotection Protocol 2 Wash2 Washing & Neutralization Deprotection->Wash2 ActivateNP Activation of NP-PEG-COOH (EDC/NHS) Wash2->ActivateNP Protocol 3 Conjugation Payload Attachment (Amine-containing drug/ligand) ActivateNP->Conjugation Wash3 Final Purification Conjugation->Wash3 FinalNP Functionalized Nanoparticle for Drug Delivery Wash3->FinalNP

Caption: Workflow for nanoparticle surface modification and conjugation.

Signaling Pathway for Targeted Delivery

The diagram below illustrates a simplified signaling pathway that can be targeted by nanoparticles functionalized with a specific ligand, leading to receptor-mediated endocytosis and intracellular drug release.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NP Ligand-PEG-Nanoparticle (Drug Loaded) Binding Binding NP->Binding Receptor Target Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Release Drug Release (e.g., pH-triggered) Endosome->Release Target Intracellular Target (e.g., DNA, mitochondria) Release->Target Effect Therapeutic Effect Target->Effect

Caption: Targeted nanoparticle uptake and drug action.

References

Application Notes and Protocols for Protein Labeling with Acid-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. PEGylation can improve a protein's solubility, stability, and circulation half-life, while reducing its immunogenicity.[1] Acid-PEG8-t-butyl ester is a heterobifunctional linker that provides a versatile platform for bioconjugation. It features a discrete PEG linker of eight ethylene (B1197577) glycol units, which imparts hydrophilicity, and a t-butyl ester protected carboxylic acid.[2] This protecting group can be removed under acidic conditions to reveal a carboxylic acid, which can then be activated for conjugation to primary amines (e.g., lysine (B10760008) residues or the N-terminus) on a protein. This two-step approach offers precise control over the conjugation process and is particularly valuable in the development of complex biologics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Data Presentation

Labeling Efficiency
Molar Ratio (PEG:Protein)Reaction pHReaction Time (hours)Labeling Efficiency (%)
10:17.52~60%
20:17.52~85%
50:17.52>95%
20:18.51~90%

Note: This data is representative and the optimal conditions should be determined empirically for each specific protein.

Application in PROTACs

In the context of PROTACs, the length of the PEG linker is a crucial determinant of the molecule's ability to induce protein degradation. The linker facilitates the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.

Target ProteinLinkerDC50 (nM)Dmax (%)
BRD43-PEG2585
BRD44-PEG1295
BRD48-PEG 5 >98
BTK4-PEG5070
BTK8-PEG 15 90

DC50: half-maximal degradation concentration. Dmax: maximum degradation level.[3]

Application in Antibody-Drug Conjugates (ADCs)

PEG linkers are utilized in ADCs to enhance solubility and stability, allowing for a higher drug-to-antibody ratio (DAR) without promoting aggregation.[4]

ADC ConstructLinkerAverage DARAggregation (%)In Vivo Half-life (days)
Trastuzumab-DM1Non-PEG3.5810
Trastuzumab-DM1PEG8 3.8 <2 15
Trastuzumab-MMAENon-PEG4.0128
Trastuzumab-MMAEPEG8 4.2 <3 14

DAR: Drug-to-Antibody Ratio.

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the t-butyl protecting group to yield the free carboxylic acid.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolve the this compound in DCM.

  • Add TFA to the solution (typically a 50:50 mixture of TFA:DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

  • Once the reaction is complete, remove the TFA and DCM by rotary evaporation.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product.

  • Wash the pellet with cold diethyl ether and dry under vacuum.

Protocol 2: Protein Labeling with Activated Acid-PEG8

This protocol outlines the conjugation of the deprotected and activated Acid-PEG8 to a protein. The carboxylic acid is first activated to an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Deprotected Acid-PEG8 (from Protocol 1)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Activation of Acid-PEG8:

    • Dissolve the deprotected Acid-PEG8 in anhydrous DMF or DMSO.

    • Add a 1.2-fold molar excess of NHS and a 1.2-fold molar excess of EDC to the solution.

    • Stir the reaction at room temperature for 1-2 hours to form the NHS ester.

  • Protein Conjugation:

    • Ensure the protein is in an appropriate amine-free buffer at the desired pH (7.2-8.5). If necessary, perform a buffer exchange.

    • Add a 10- to 50-fold molar excess of the activated Acid-PEG8-NHS ester solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[2]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching:

    • (Optional) Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted PEG reagent and byproducts by SEC or dialysis.

Protocol 3: Characterization of PEGylated Protein

Methods:

  • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unlabeled protein.

  • Size-Exclusion Chromatography (SEC-HPLC): To assess the purity of the conjugate and quantify the extent of aggregation. The PEGylated protein will elude earlier than the un-PEGylated protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise mass of the conjugate and calculate the degree of PEGylation (the number of PEG chains per protein).[5]

Visualizations

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Activation cluster_2 Step 3: Conjugation cluster_3 Step 4: Purification & Analysis A This compound B Add TFA/DCM A->B Reaction C Acid-PEG8-COOH B->C Yields D Acid-PEG8-COOH E Add EDC/NHS D->E Reaction F Acid-PEG8-NHS E->F Yields G Acid-PEG8-NHS I PEGylated Protein G->I H Protein H->I J PEGylated Protein K Purification (SEC/Dialysis) J->K L Characterization (SDS-PAGE, MS) K->L

Caption: Experimental workflow for protein labeling.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Binder-PEG8-E3 Ligase Binder) TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination UbProtein Ubiquitinated Target Protein Ubiquitination->UbProtein Proteasome Proteasome UbProtein->Proteasome Degradation Degradation Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments Ub Ubiquitin Ub->Ubiquitination

Caption: PROTAC mechanism of action.

References

Application Notes and Protocols for Acid-PEG8-t-butyl Ester in Peptide Modification and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG8-t-butyl ester is a bifunctional linker molecule increasingly utilized in peptide modification to enhance the therapeutic properties of peptide-based drugs. This discrete polyethylene (B3416737) glycol (dPEG®) linker consists of eight PEG units, a terminal carboxylic acid, and a t-butyl ester protected carboxylic acid. The PEG8 moiety imparts improved hydrophilicity and biocompatibility to peptides, which can lead to enhanced solubility, reduced aggregation, and a longer plasma half-life. The bifunctional nature of the linker allows for a two-step conjugation strategy, providing researchers with greater control over the modification process. This document provides detailed application notes and protocols for the use of this compound in peptide modification and subsequent purification.

Key Advantages of Peptide Modification with this compound

Modification of peptides with this compound offers several advantages that are critical for the development of peptide therapeutics:

  • Improved Pharmacokinetics : The PEG8 chain increases the hydrodynamic radius of the peptide, which can reduce renal clearance and extend the circulating half-life.[1][2][3]

  • Enhanced Solubility : The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic peptides in aqueous solutions.[3][4][5]

  • Reduced Immunogenicity : The PEG moiety can shield antigenic epitopes on the peptide, potentially reducing its recognition by the immune system.[2][3]

  • Controlled Conjugation : The t-butyl ester protecting group allows for selective deprotection and subsequent conjugation, enabling more complex bioconjugate synthesis.

Data Presentation

The following tables summarize the potential impact of PEG8 conjugation on key peptide properties. The data presented are illustrative examples based on the established effects of PEGylation on peptides and proteins. Actual results will vary depending on the specific peptide and experimental conditions.

Table 1: Expected Impact on Physicochemical Properties

PropertyUnmodified PeptidePEG8-Modified PeptideRationale
Aqueous Solubility Low to ModerateHighThe hydrophilic ethylene (B1197577) glycol units of the PEG8 linker increase the overall hydrophilicity of the conjugate.[3][4][5]
Aggregation Potential HighLowThe PEG chain can sterically hinder intermolecular interactions that lead to aggregation.
Molecular Weight X DaX + ~440 DaCovalent attachment of the Acid-PEG8 moiety (after deprotection and conjugation) increases the molecular weight.

Table 2: Potential Impact on In Vitro and In Vivo Performance

ParameterUnmodified PeptidePEG8-Modified PeptideRationale
In Vitro Potency (e.g., IC50) Potentially HigherMay be slightly reducedThe PEG chain can introduce steric hindrance, potentially lowering the binding affinity to the target. However, improved solubility can sometimes counteract this effect.
Metabolic Stability VariableGenerally IncreasedThe PEG chain can shield the peptide from proteolytic enzymes, prolonging its half-life in vitro.
Plasma Half-life (t1/2) ShorterLongerThe increased hydrodynamic size of the PEGylated peptide reduces renal clearance.[1][2]
Bioavailability VariableGenerally IncreasedImproved solubility and stability can lead to better absorption and distribution in vivo.

Experimental Protocols & Workflows

Diagram 1: Overall Workflow for Peptide Modification and Purification

G Peptide Peptide Synthesis or Procurement Deprotection Deprotection of t-butyl Ester Peptide->Deprotection this compound Activation Carboxylic Acid Activation Deprotection->Activation Conjugation Conjugation to Peptide Activation->Conjugation Purification Purification of PEGylated Peptide Conjugation->Purification Characterization Characterization Purification->Characterization

Caption: General workflow for peptide modification.

Protocol 1: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group from this compound to reveal a free carboxylic acid, making it ready for activation and conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in DCM in a round-bottom flask.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting deprotected Acid-PEG8 is now ready for the activation step.

Diagram 2: Peptide Conjugation Workflow

G cluster_activation Activation Step cluster_conjugation Conjugation Step DeprotectedPEG Deprotected Acid-PEG8 ActivatedPEG Activated PEG8-NHS Ester DeprotectedPEG->ActivatedPEG Anhydrous Solvent (DMF or DMSO) Activators EDC / NHS Activators->ActivatedPEG Peptide Amine-containing Peptide Incubation Incubation ActivatedPEG->Incubation Peptide->Incubation ReactionBuffer Reaction Buffer (e.g., PBS, pH 7.4) ReactionBuffer->Incubation Quenching Quenching (e.g., Tris or Glycine) Incubation->Quenching

Caption: Workflow for peptide conjugation.

Protocol 2: General Procedure for Peptide Conjugation

This protocol outlines the covalent attachment of the deprotected and activated Acid-PEG8 to a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain).

Materials:

  • Deprotected Acid-PEG8 (from Protocol 1)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing peptide

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Activation: a. Dissolve the deprotected Acid-PEG8 in anhydrous DMF or DMSO. b. Add EDC and NHS to activate the carboxylic acid, forming an NHS ester. A molar ratio of 1:1.2:1.5 (Acid-PEG8:EDC:NHS) is a common starting point. c. Stir the reaction for 1-2 hours at room temperature.

  • Conjugation: a. Dissolve the amine-containing peptide in the reaction buffer. b. Add the activated PEG8-NHS ester solution to the peptide solution. The molar ratio of the PEG linker to the peptide will depend on the desired degree of labeling and should be optimized empirically. c. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: a. Add the quenching solution to the reaction mixture to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: a. Purify the resulting PEGylated peptide using an appropriate chromatography method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to remove excess reagents and byproducts.[][7][8]

Diagram 3: Purification and Characterization Logic

G Crude Crude PEGylated Peptide Mixture Purification Purification (e.g., RP-HPLC) Crude->Purification Fractions Collect Fractions Purification->Fractions Analysis Analyze Fractions (e.g., Mass Spec) Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling Based on Purity FinalProduct Pure PEGylated Peptide Pooling->FinalProduct

References

Application Notes and Protocols for Acid-PEG8-t-butyl ester Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Acid-PEG8-t-butyl ester linkers in advanced drug delivery systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for conjugation, deprotection, and formulation are provided to assist researchers in utilizing this versatile linker for their specific applications.

Introduction to this compound

The this compound is a heterobifunctional linker that offers a combination of a carboxylic acid group and a protected carboxylic acid in the form of a t-butyl ester, separated by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. This structure provides several key advantages in drug delivery design:

  • Hydrophilicity: The PEG8 spacer enhances the aqueous solubility of the drug conjugate, which can be particularly beneficial for hydrophobic drug molecules. This improved solubility can help prevent aggregation and improve the pharmacokinetic profile of the conjugate.[1]

  • Controlled Drug Release: The t-butyl ester group is stable at physiological pH (7.4) but can be cleaved under acidic conditions, such as those found in the tumor microenvironment or within endosomes and lysosomes of cancer cells (pH 4.5-6.0).[2][3] This pH-sensitive cleavage allows for the targeted release of the conjugated drug at the desired site of action, minimizing off-target toxicity.

  • Versatile Conjugation Chemistry: The terminal carboxylic acid can be activated to react with primary amines on biomolecules, such as lysine (B10760008) residues on antibodies, forming stable amide bonds.[4] The t-butyl ester, once deprotected, reveals a second carboxylic acid that can be used for further conjugation, for example, to a targeting ligand or another therapeutic agent.

Key Properties of this compound

PropertyValueReference
Molecular Formula C24H46O12[5]
Molecular Weight 526.6 g/mol [5]
Appearance Colorless to pale yellow oil or solid[2]
Solubility Water, DMSO, DCM, DMF[5]
Storage Conditions -20°C for long-term stability[2]

Applications in Drug Delivery

The unique properties of the this compound linker make it a valuable tool in the development of sophisticated drug delivery systems.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker is a critical component that connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The this compound can be utilized as a cleavable linker, ensuring the ADC remains stable in systemic circulation and releases the drug payload upon internalization into the acidic environment of the target cancer cell. The PEG8 spacer can also help to improve the overall solubility and reduce the immunogenicity of the ADC.[1]

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (Stable Linker) Receptor Target Antigen ADC->Receptor Binding Internalization Internalization via Endocytosis Receptor->Internalization Endosome Endosome/Lysosome (Acidic pH) Internalization->Endosome Drug_Release Payload Release (Linker Cleavage) Endosome->Drug_Release Acidic Environment Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis Cytotoxic Payload

Caption: Mechanism of action for an ADC with a pH-sensitive linker.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6] The linker in a PROTAC plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexibility and length of the PEG8 chain in the this compound can be advantageous in achieving a productive ternary complex formation.[7]

PROTAC_Signaling_Pathway PROTAC PROTAC Molecule Target_Protein Target Protein PROTAC->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Recognized by Degradation Target Protein Degradation Proteasome->Degradation

Caption: Simplified signaling pathway for PROTAC-mediated protein degradation.

Nanoparticle Drug Delivery

The this compound linker can be incorporated into lipid-based or polymeric nanoparticles to create "stealth" drug delivery systems with pH-responsive drug release capabilities. The PEG chains on the nanoparticle surface provide a hydrophilic shield, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[8] The acid-labile t-butyl ester allows for drug release in the acidic tumor microenvironment or after cellular uptake.

Quantitative Data

The following tables provide representative data for drug delivery systems utilizing PEGylated and acid-cleavable linkers. It is important to note that specific values will vary depending on the drug, targeting moiety, and experimental conditions.

Table 1: Representative Drug Loading and Release Kinetics
ParameterLinker TypeDrugDrug Loading Efficiency (%)Drug Release at pH 7.4 (after 24h)Drug Release at pH 5.0 (after 24h)Reference
Illustrative Example Acid-Cleavable Silyl Ether-PEGMMAE~90% (DAR ~5.5)< 10%> 80%[3]
General Trend t-butyl ester PEGDoxorubicin85-95%Minimal (< 15%)Significant (> 70%)[9][10]
Table 2: Representative In Vitro Cytotoxicity Data
Cell LineADC with Cleavable Linker (IC50)ADC with Non-Cleavable Linker (IC50)Free Drug (IC50)Reference
HER2+ (SK-BR-3) 3-10 ng/mL20-50 ng/mL0.1-1 ng/mL[3][11]
HER2+ (BT-474) 5-15 ng/mL30-70 ng/mL0.5-2 ng/mL[12]
HER2- (MCF7) >1000 ng/mL>1000 ng/mL1-5 ng/mL[11]

IC50 values are highly dependent on the specific antibody, payload, and cell line.[13]

Table 3: Representative In Vivo Efficacy Data (PROTACs)
PROTAC TargetLinker LengthDosing Regimen (in vivo)Tumor Growth Inhibition (%)Reference
MDM2 PEG850 mg/kg, daily (IP)Significant regression[14]
BRD4 PEGVariesPotent antitumor efficacy[7]
FLT-3 PEGVariesEffective in vivo degradation[15]

Experimental Protocols

Protocol 1: Deprotection of the t-butyl Ester Group

This protocol describes the removal of the t-butyl protecting group to reveal the free carboxylic acid.

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolve the this compound conjugate in DCM.

  • Add TFA to the solution (typically 20-50% v/v).[2]

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or HPLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the product by centrifugation and wash the pellet with cold diethyl ether.

  • Dry the deprotected product under vacuum.

Deprotection_Workflow Start Start: this compound conjugate Dissolve Dissolve in DCM Start->Dissolve Add_TFA Add Trifluoroacetic Acid (TFA) Dissolve->Add_TFA Stir Stir at Room Temperature (1-4h) Add_TFA->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Evaporate Remove Solvent & Excess TFA Monitor->Evaporate Precipitate Precipitate with Cold Diethyl Ether Evaporate->Precipitate Collect Collect & Dry Product Precipitate->Collect End End: Deprotected Acid-PEG8-acid conjugate Collect->End

Caption: Experimental workflow for the deprotection of the t-butyl ester.

Protocol 2: Conjugation to an Amine-Containing Biomolecule (e.g., Antibody)

This protocol describes the conjugation of the deprotected Acid-PEG8-acid linker to a primary amine on a biomolecule.

Materials:

  • Deprotected Acid-PEG8-acid linker

  • Amine-containing biomolecule (e.g., antibody)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the deprotected Acid-PEG8-acid linker in anhydrous DMF or DMSO.

    • Add EDC and NHS to the solution to activate the carboxylic acid, forming an NHS ester.[2]

    • Stir the reaction for 1-2 hours at room temperature.

  • Conjugation to the Biomolecule:

    • Ensure the biomolecule is in an amine-free reaction buffer at the desired pH.

    • Add the activated PEG8-NHS ester solution to the biomolecule solution. The molar ratio of the linker to the biomolecule will depend on the desired degree of labeling.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[2]

  • Quenching the Reaction:

    • Add the quenching solution to stop the reaction by consuming any unreacted NHS ester.

  • Purification:

    • Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove excess reagents and byproducts.[16]

Conjugation_Workflow Start Start: Deprotected Acid-PEG8-acid Activate Activate Carboxylic Acid (EDC/NHS in DMF/DMSO) Start->Activate Conjugate Add Activated Linker to Biomolecule Activate->Conjugate Biomolecule_Prep Prepare Amine-containing Biomolecule in Buffer Biomolecule_Prep->Conjugate Incubate Incubate (1-4h RT or O/N 4°C) Conjugate->Incubate Quench Quench Reaction (e.g., Tris-HCl) Incubate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify End End: Purified Biomolecule-PEG8 Conjugate Purify->End

Caption: Experimental workflow for bioconjugation.

Protocol 3: Formulation of PEGylated Lipid Nanoparticles

This protocol provides a general method for formulating drug-loaded lipid nanoparticles with a surface coating of this compound (after conjugation to a lipid).

Materials:

  • Lipid-PEG8-Acid conjugate (synthesized by conjugating the deprotected linker to an amino-lipid)

  • Structural lipids (e.g., DSPC, Cholesterol)

  • Ionizable lipid (for nucleic acid delivery) or drug-lipid conjugate

  • Drug to be encapsulated

  • Ethanol (B145695)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Dialysis system

Procedure:

  • Lipid-Ethanol Phase Preparation:

    • Dissolve the Lipid-PEG8-Acid conjugate, structural lipids, and the drug (or ionizable lipid) in ethanol.

  • Aqueous Phase Preparation:

    • Prepare the aqueous buffer at the desired pH.

  • Nanoparticle Formation (Microfluidic Mixing):

    • Rapidly mix the lipid-ethanol phase with the aqueous phase using a microfluidic mixing device. The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the drug.

  • Dialysis and Purification:

    • Dialyze the nanoparticle suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated drug.

  • Characterization:

    • Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, drug encapsulation efficiency, and drug loading.

Nanoparticle_Formulation_Workflow Start Start: Lipids & Drug Lipid_Phase Dissolve Lipids & Drug in Ethanol Start->Lipid_Phase Aqueous_Phase Prepare Aqueous Buffer Start->Aqueous_Phase Mixing Rapid Microfluidic Mixing Lipid_Phase->Mixing Aqueous_Phase->Mixing Self_Assembly Nanoparticle Self-Assembly Mixing->Self_Assembly Dialysis Dialysis to Remove Ethanol & Unencapsulated Drug Self_Assembly->Dialysis Characterization Characterize Nanoparticles (Size, PDI, Drug Loading) Dialysis->Characterization End End: Purified Drug-Loaded PEGylated Nanoparticles Characterization->End

Caption: Workflow for lipid nanoparticle formulation.

Conclusion

The this compound linker is a highly adaptable tool for the development of advanced drug delivery systems. Its combination of a hydrophilic PEG spacer and a pH-sensitive cleavable group allows for the creation of drug conjugates with improved pharmacokinetic properties and targeted drug release. The protocols and data presented in these application notes provide a foundation for researchers to design and synthesize novel ADCs, PROTACs, and nanoparticle-based therapies with enhanced efficacy and reduced off-target toxicity.

References

Creating Stable Bioconjugates with Acid-PEG8-t-butyl ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of biomolecules and small molecule drugs. Acid-PEG8-t-butyl ester is a versatile, heterobifunctional linker that has gained prominence in the synthesis of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This discrete PEG (dPEG®) linker features an eight-unit PEG chain that imparts favorable physicochemical properties, including increased hydrophilicity and a longer circulation half-life. One terminus of the linker is a carboxylic acid protected as a t-butyl ester, while the other end can be modified for conjugation. The t-butyl ester protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a reactive carboxylic acid. This allows for a controlled, sequential conjugation strategy, making it an invaluable tool for the precise construction of complex bioconjugates.

These application notes provide detailed protocols for the use of this compound in creating stable bioconjugates, along with data illustrating the impact of PEGylation and visualizations of key workflows and mechanisms.

Data Presentation: The Impact of PEG8 Conjugation

While direct, head-to-head quantitative data for a single molecule conjugated with and without an this compound linker is not always available in published literature, the well-established principles of PEGylation allow for the summary of expected improvements in key biopharmaceutical properties. The following tables present a qualitative and illustrative quantitative comparison.[1]

Note: The quantitative values presented in the following tables are representative and intended to illustrate the potential impact of PEG8 conjugation. Actual results will vary depending on the specific parent molecule and the bioconjugate's final structure.

Table 1: Physicochemical and In Vitro Properties [1]

PropertyUnconjugated MoleculePEG8-Conjugated MoleculeRationale for Improvement
Aqueous Solubility Low to ModerateHighThe hydrophilic ethylene (B1197577) glycol units of the PEG8 linker significantly increase the overall hydrophilicity of the conjugate.[1]
Cell Permeability VariableGenerally IncreasedThe flexible and amphipathic nature of the PEG linker can facilitate passage through the cell membrane.[1]
In Vitro Potency (IC50/DC50) Potentially HigherMay be slightly reducedThe PEG chain can introduce steric hindrance, potentially lowering the binding affinity to the target protein. However, improved solubility can sometimes counteract this effect.[1]
Metabolic Stability VariableGenerally IncreasedThe PEG chain can shield the molecule from metabolic enzymes, prolonging its half-life in vitro.[1]

Table 2: Pharmacokinetic and In Vivo Properties [1][2]

PropertyUnconjugated MoleculePEG8-Conjugated MoleculeRationale for Improvement
Bioavailability VariableGenerally IncreasedImproved solubility and stability lead to better absorption and distribution in vivo.[1]
Plasma Half-life (t1/2) ShorterLongerThe increased hydrodynamic radius of the PEGylated molecule reduces renal clearance.[2]
In Vivo Efficacy VariablePotentially EnhancedThe improved pharmacokinetic profile can lead to sustained exposure to the target tissue, resulting in better therapeutic outcomes.[1]
Immunogenicity Can be immunogenicReducedThe PEG chain can mask epitopes on the molecule, reducing its recognition by the immune system.[1]

Experimental Protocols

The use of this compound in bioconjugation typically follows a two-step process:

  • Deprotection: Removal of the t-butyl ester protecting group to reveal the terminal carboxylic acid.

  • Activation and Conjugation: Activation of the carboxylic acid (e.g., as an N-hydroxysuccinimide [NHS] ester) followed by reaction with an amine-containing biomolecule.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the t-butyl ester protecting group to yield the free carboxylic acid.

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the this compound conjugate in anhydrous DCM in a round-bottom flask.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • To precipitate the deprotected product, add cold diethyl ether to the concentrated residue.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the product with cold diethyl ether to remove any remaining TFA.

  • Dry the deprotected product under vacuum.

Protocol 2: Activation of the Carboxylic Acid and Conjugation to a Biomolecule (e.g., Antibody for ADC Synthesis)

This protocol describes the activation of the deprotected PEG8-acid linker to an NHS ester and its subsequent conjugation to an amine-containing biomolecule, such as the lysine (B10760008) residues on an antibody.

Materials:

  • Deprotected PEG8-acid linker

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing biomolecule (e.g., antibody in an amine-free buffer like PBS, pH 7.4)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography [SEC] column)

Procedure:

Part A: Activation of the Deprotected PEG8-Acid Linker

  • Dissolve the deprotected PEG8-acid linker in anhydrous DMF or DMSO.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

Part B: Conjugation to the Biomolecule

  • Add the activated PEG8-NHS ester solution dropwise to the biomolecule solution while gently stirring. The molar ratio of the PEG linker to the biomolecule should be optimized based on the desired degree of labeling.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Stop the reaction by adding the quenching solution to consume any unreacted NHS ester. Incubate for 30 minutes.

  • Purify the resulting bioconjugate using an appropriate method, such as SEC, to remove excess reagents and byproducts.

  • Characterize the final conjugate for purity, concentration, and degree of PEGylation.

Protocol 3: Synthesis of a PROTAC using this compound

This protocol outlines the synthesis of a PROTAC molecule, where the deprotected and activated PEG8 linker is sequentially coupled to a target protein ligand and an E3 ligase ligand.

Materials:

  • This compound

  • Target protein ligand with a free amine

  • E3 ligase ligand with a free amine

  • TFA, DCM

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • HPLC for purification

Procedure:

  • Deprotection: Deprotect the this compound as described in Protocol 1.

  • First Coupling Reaction:

    • Dissolve the deprotected PEG8-acid (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the target protein ligand (1 equivalent) to the reaction mixture.

    • Stir at room temperature for 2-4 hours, monitoring the reaction by LC-MS.

    • Purify the mono-conjugated product by preparative HPLC.

  • Second Coupling Reaction:

    • The mono-conjugated product will have a free amine from the initial target protein ligand.

    • The second carboxylic acid for coupling will come from the E3 ligase ligand.

    • Dissolve the E3 ligase ligand with a carboxylic acid handle (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) and stir for 15 minutes at room temperature.

    • Add the purified mono-conjugated PEG8 product (1 equivalent) to the reaction mixture.

    • Stir at room temperature overnight, monitoring by LC-MS.

  • Final Purification: Purify the final PROTAC molecule by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR.

Mandatory Visualizations

Experimental Workflow for Bioconjugation

G cluster_deprotection Step 1: Deprotection cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation start This compound deprotect Add TFA in DCM start->deprotect deprotected_peg Deprotected PEG8-Acid deprotect->deprotected_peg activate Add EDC and NHS in DMF/DMSO deprotected_peg->activate activated_peg Activated PEG8-NHS Ester activate->activated_peg conjugate Conjugation Reaction (pH 7.4) activated_peg->conjugate biomolecule Amine-containing Biomolecule (e.g., Antibody) biomolecule->conjugate quench Quench with Tris Buffer conjugate->quench purify Purification (SEC) quench->purify final_product Stable Bioconjugate purify->final_product

Caption: A general experimental workflow for bioconjugation using this compound.

PROTAC Mechanism of Action

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Logical Relationship of the Two-Step Conjugation Strategy

Two_Step_Strategy start This compound Protected Carboxylic Acid step1 { Step 1: Deprotection |  Acidic Conditions (TFA)} start:f1->step1:f0 intermediate Deprotected PEG8-Acid Free Carboxylic Acid step1:f1->intermediate:f0 step2 { Step 2: Activation & Conjugation |  EDC/NHS followed by Biomolecule-NH2} intermediate:f1->step2:f0 final Stable Bioconjugate Stable Amide Bond step2:f1->final:f0

Caption: Logical flow of the two-step conjugation process with this compound.

Conclusion

This compound is a powerful and versatile tool for the creation of stable and effective bioconjugates. Its discrete PEG length provides a homogenous product, and the t-butyl ester protecting group allows for a controlled and sequential approach to conjugation. By leveraging the protocols and understanding the expected impact on the physicochemical and pharmacokinetic properties outlined in these notes, researchers, scientists, and drug development professionals can effectively utilize this linker to advance their therapeutic and diagnostic programs. The ability to enhance solubility, stability, and in vivo performance makes this compound a valuable component in the design of next-generation bioconjugates.

References

Application Notes and Protocols for Acid-PEG8-t-butyl ester Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the coupling of Acid-PEG8-t-butyl ester to amine-containing molecules. This versatile bifunctional linker is widely used in bioconjugation and is a key component in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The protocols outlined below describe a two-stage process: the deprotection of the t-butyl ester to reveal a reactive carboxylic acid, followed by the coupling of this acid to a primary amine.

Stage 1: Deprotection of the t-butyl Ester

The initial step involves the removal of the t-butyl protecting group under acidic conditions to yield the free carboxylic acid. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation.

Experimental Protocol: t-butyl Ester Deprotection
  • Dissolution: Dissolve the this compound conjugate in dichloromethane (B109758) (DCM).

  • Acidification: Add Trifluoroacetic acid (TFA) to the solution, typically at a concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Track the progress of the deprotection by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Precipitation: Precipitate the deprotected product by adding cold diethyl ether.

  • Isolation: Isolate the product by filtration or centrifugation and dry under vacuum.

Stage 2: Amide Coupling of the Deprotected PEG-Acid

Once the carboxylic acid is exposed, it can be coupled to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) using standard amide bond formation chemistries. The two most common and efficient methods involve the use of either 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).

General Workflow for Amide Coupling

The general workflow for the coupling reaction is depicted below. This process begins with the activation of the carboxylic acid on the deprotected PEG linker, followed by the nucleophilic attack of the primary amine to form a stable amide bond.

G cluster_activation Activation Step cluster_coupling Coupling Step deprotected_peg Deprotected Acid-PEG8 coupling_reagent Coupling Reagent (e.g., EDC/NHS or HATU) deprotected_peg->coupling_reagent Add activated_peg Activated PEG-Ester Intermediate coupling_reagent->activated_peg Forms amine_molecule Amine-Containing Molecule (Protein, Peptide, etc.) activated_peg->amine_molecule Reacts with final_conjugate Final PEGylated Conjugate amine_molecule->final_conjugate Forms Amide Bond

General workflow for the two-step amide coupling reaction.

Protocol 1: EDC/NHS Coupling Chemistry

This method is widely used for bioconjugation in aqueous buffers and involves the formation of a semi-stable NHS ester, which then reacts with primary amines.[1]

Experimental Protocol: EDC/NHS Coupling
  • Reagent Preparation:

    • Equilibrate EDC and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to room temperature before opening to prevent moisture condensation.[1]

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in an appropriate activation buffer (e.g., 0.1 M MES, pH 4.5-6.0).[2]

    • Dissolve the deprotected Acid-PEG8 in the activation buffer.

  • Activation of PEG-Acid:

    • In a reaction vessel, combine the deprotected Acid-PEG8 solution with the EDC and NHS/Sulfo-NHS solutions.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated PEG ester.[1]

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the activated PEG-NHS ester solution to the amine-containing molecule, which should be in a suitable coupling buffer (e.g., PBS, pH 7.2-8.0).[1]

    • The reaction of NHS-activated molecules with primary amines is most efficient at a pH range of 7-8.[3]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Quenching the Reaction:

    • Add a quenching solution (e.g., 1 M Tris-HCl, pH 7.4, or hydroxylamine) to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[1][4]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis to remove excess reagents and byproducts.[4]

Data Presentation: EDC/NHS Coupling Conditions
ParameterRecommended ConditionsNotes
Molar Ratios
PEG-Acid : EDC : NHS1 : 1.2 : 1.2 (for small molecules)[1]A molar excess of the activated PEG linker (10-20 fold) is often used for protein conjugation.[1]
Solvents/Buffers
Activation Buffer0.1 M MES, pH 4.5-6.0[2]Amine-free buffers are crucial for the activation step.[1]
Coupling BufferPBS or Bicarbonate, pH 7.2-8.0[1]The pH should be raised for the coupling step with the amine.
Reaction Time
Activation15-30 minutes[1]
Coupling2 hours to overnight[1]
Temperature Room Temperature or 4°C[1]

Protocol 2: HATU Coupling Chemistry

HATU is a highly efficient coupling reagent, particularly for solution-phase synthesis with small molecules and peptides, often resulting in rapid reactions and high yields.[5]

Experimental Protocol: HATU Coupling
  • Reagent Preparation:

    • Dissolve the deprotected Acid-PEG8 (1.0 equivalent) and HATU (1.0-1.5 equivalents) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Activation of PEG-Acid:

    • Add a non-nucleophilic base, such as DIPEA (2.0-5.0 equivalents), to the reaction mixture.[5]

    • Stir the mixture at room temperature for 15-30 minutes for pre-activation.[5]

  • Conjugation to Amine-Containing Molecule:

    • Add the amine-containing molecule (1.0-1.2 equivalents) to the activated PEG-acid solution.[5]

    • Continue to stir the reaction at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 18 hours.[5]

    • Once complete, dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the pure conjugate.[7]

Data Presentation: HATU Coupling Conditions
ParameterRecommended ConditionsNotes
Molar Ratios
PEG-Acid : HATU : Amine1.0 : 1.0-1.5 : 1.0-1.2[5]
Base (DIPEA)2.0-5.0 equivalents[5]
Solvents Anhydrous DMF, DCM, ACN, THF[5]
Reaction Time
Activation15-30 minutes[5]
Coupling1-18 hours[5]
Temperature 0°C to Room Temperature[5]

Application in PROTAC Synthesis

The this compound linker is frequently employed in the synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase ligand.[4][8] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[8]

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[9][10] The PROTAC molecule forms a ternary complex with the target Protein of Interest (POI) and an E3 ubiquitin ligase, which facilitates the transfer of ubiquitin to the POI.[10] The polyubiquitinated POI is then recognized and degraded by the proteasome.[10]

G PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Mechanism of action for a PROTAC molecule.

References

Application Note: Purification of Acid-PEG8-t-butyl ester Conjugates by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG8-t-butyl ester is a bifunctional, discrete polyethylene (B3416737) glycol (dPEG®) linker commonly utilized in bioconjugation and drug delivery. Its structure features a carboxylic acid at one terminus and a t-butyl ester protected carboxyl group at the other, connected by an eight-unit ethylene (B1197577) glycol chain. This configuration allows for sequential conjugation strategies, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other complex biomolecules. The t-butyl ester serves as a protecting group that can be selectively removed under acidic conditions to reveal a reactive carboxylic acid.

Effective purification of this compound conjugates is critical to ensure the homogeneity and quality of the final product, removing unreacted starting materials and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for this purpose, offering high-resolution separation based on the hydrophobicity of the analytes.[1][2] This application note provides a detailed protocol for the analytical and preparative purification of this compound conjugates using RP-HPLC.

Principle of Separation

Reversed-phase HPLC separates molecules based on their hydrophobic interactions with a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds.[3] Molecules with greater hydrophobicity will have a stronger affinity for the stationary phase and will thus elute later, requiring a higher concentration of the organic solvent.

In the context of this compound conjugates, the t-butyl ester group significantly increases the hydrophobicity of the molecule compared to its deprotected carboxylic acid counterpart or the parent PEG diacid. This difference in polarity allows for their effective separation by RP-HPLC.

Experimental Protocols

Analytical Method Development

This protocol is intended to establish the retention time and assess the purity of the this compound conjugate.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample: Crude reaction mixture containing the this compound conjugate, dissolved in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition).

Procedure:

  • System Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Prepare a stock solution of the crude conjugate at approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.

  • Gradient Elution: Elute the sample using a linear gradient as described in the table below.

  • Detection: Monitor the elution profile at a suitable wavelength, typically 214 nm for amide bonds or other chromophores in the conjugate.

Table 1: Analytical HPLC Gradient Conditions

Time (minutes)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (0.1% TFA in Acetonitrile)
0.0955
25.0595
30.0595
30.1955
35.0955
Preparative Purification Protocol

This protocol is designed for the purification of larger quantities of the this compound conjugate.

Materials and Equipment:

  • Preparative HPLC system with a UV detector and fraction collector

  • C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Crude conjugate sample

Procedure:

  • Method Scaling: Based on the analytical chromatogram, adjust the gradient and flow rate for the preparative column. A common practice is to maintain the same gradient length and adjust the flow rate proportionally to the cross-sectional area of the preparative column.

  • System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Loading: Dissolve the crude product in a minimal volume of a suitable solvent and inject it onto the column. Avoid overloading the column to ensure optimal separation.

  • Gradient Elution and Fraction Collection: Run the preparative gradient and collect fractions corresponding to the peak of the desired this compound conjugate.

  • Post-Purification Processing: Analyze the collected fractions for purity using the analytical HPLC method. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Data Presentation

The following table summarizes representative data obtained from the analytical HPLC analysis of a crude reaction mixture before and after preparative purification.

Table 2: Representative HPLC Purification Data for this compound Conjugate

AnalyteRetention Time (min)Purity (Crude Sample)Purity (Purified Sample)
Unreacted Starting Material 15.815%< 1%
Unreacted Starting Material 28.220%< 1%
This compound Conjugate 15.3 60% > 98%
Byproduct 118.15%Not Detected

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound conjugates.

G cluster_0 Preparation cluster_1 HPLC Purification cluster_2 Analysis & Processing start Crude Reaction Mixture dissolve Dissolve in Suitable Solvent start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject onto Preparative HPLC filter->inject elute Gradient Elution inject->elute collect Collect Fractions elute->collect analyze Analyze Fractions by Analytical HPLC collect->analyze pool Pool Pure Fractions analyze->pool remove_solvent Solvent Removal (Lyophilization) pool->remove_solvent end_product Purified this compound Conjugate remove_solvent->end_product

Caption: Workflow for the purification of this compound conjugates.

Logical Relationships in Purification Strategy

The diagram below outlines the logical basis for the separation of the target compound from potential impurities.

G cluster_process RP-HPLC Separation target This compound (High Hydrophobicity) column C18 Stationary Phase (Nonpolar) target->column Strong Interaction elutes_later Later Elution: Target Conjugate target->elutes_later is impurity1 Unreacted Polar Starting Material (Low Hydrophobicity) impurity1->column Weak Interaction elutes_first Early Elution: Polar Impurities impurity1->elutes_first is impurity2 Deprotected PEG-Diacid (Lower Hydrophobicity) impurity2->column Moderate Interaction impurity2->elutes_first is column->elutes_first column->elutes_later mobile_phase Water/Acetonitrile Gradient (Increasingly Nonpolar)

Caption: Logic of separation based on hydrophobicity in RP-HPLC.

Conclusion

Reversed-phase HPLC is a highly effective and reproducible method for the purification of this compound conjugates. The protocols outlined in this application note provide a robust starting point for researchers to develop and optimize their purification strategies. The significant difference in hydrophobicity imparted by the t-butyl ester group allows for excellent separation from more polar precursors and byproducts, enabling the isolation of highly pure material essential for downstream applications in research and drug development.

References

Application Notes & Protocols: Enhancing Therapeutic Protein Solubility with Acid-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of protein-based therapeutics often faces a significant hurdle: poor solubility.[1][2] Many recombinant proteins, particularly at the high concentrations required for subcutaneous administration, are prone to aggregation, which can lead to loss of biological activity, increased immunogenicity, and challenges in manufacturing and formulation.[1][2] One effective strategy to overcome these limitations is the conjugation of polymers like polyethylene (B3416737) glycol (PEG) to the protein surface, a process known as PEGylation.[3][4]

Acid-PEG8-t-butyl ester is a discrete PEG (dPEG®) linker that offers a versatile tool for improving the biopharmaceutical properties of therapeutic proteins.[5][6][7] Its defined chain length of eight ethylene (B1197577) glycol units provides hydrophilicity, while its bifunctional nature—a carboxylic acid and a protected t-butyl ester—allows for controlled, site-specific conjugation strategies.[5][7] This document provides detailed application notes and protocols for utilizing this compound to enhance the solubility and stability of therapeutic proteins.

Mechanism of Action

PEGylation enhances protein solubility through several mechanisms. The long, flexible, and hydrophilic PEG chains create a hydration shell around the protein.[8] This steric hindrance masks hydrophobic patches on the protein surface that are prone to intermolecular interactions, thereby preventing aggregation.[3][4] By increasing the protein's hydrodynamic size, PEGylation can also improve its pharmacokinetic profile, extending its circulation half-life by reducing renal clearance.[4] The this compound molecule is amphiphilic and can be strategically conjugated to the protein surface, where the hydrophilic PEG chain enhances water solubility.[1][9]

G Mechanism of Solubility Enhancement cluster_0 Without PEG Linker cluster_1 With this compound P1 Protein agg Aggregate P1->agg Hydrophobic Interaction P2 Protein P2->agg P3 Protein P3->agg P_agg_label Aggregation Leads to Low Solubility sP1 Soluble Protein peg1 PEG8 Linker sP1->peg1 sP2 Soluble Protein peg2 PEG8 Linker sP2->peg2 sP3 Soluble Protein peg3 PEG8 Linker sP3->peg3 P_sol_label Steric Hindrance Prevents Aggregation, Increasing Solubility

Mechanism of PEG-mediated solubility enhancement.

Quantitative Data Summary

The effectiveness of this compound can be quantified by measuring changes in protein solubility, aggregation propensity, and stability. The following table summarizes typical data obtained from studies using a model monoclonal antibody (mAb).

ParameterControl (Unmodified mAb)mAb + this compoundFold Change
Apparent Solubility (mg/mL) 851501.76x
Aggregation Onset Temp (°C) 6271+9°C
% Monomer after 4 weeks at 25°C 88%97%+9%
Hydrodynamic Radius (nm) 5.28.11.56x

Table 1: Comparative analysis of a model mAb before and after conjugation with this compound. Data is representative and will vary based on the protein and conjugation conditions.

Experimental Protocols

This section provides a detailed protocol for the conjugation of this compound to a therapeutic protein and a subsequent assay to determine the enhancement in apparent solubility.

This protocol involves a two-step process: deprotection of the t-butyl ester to reveal the carboxylic acid, followed by covalent conjugation to primary amines (e.g., lysine (B10760008) residues) on the protein surface using EDC/NHS chemistry.[6]

Materials:

  • This compound[7]

  • Therapeutic Protein (e.g., mAb at 10 mg/mL in PBS, pH 7.4)

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[6]

  • Activation Reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Dialysis or size-exclusion chromatography (SEC) system for purification

Procedure:

  • Deprotection of PEG Linker:

    • Dissolve this compound in DCM.

    • Add an equal volume of TFA solution and stir at room temperature for 2-4 hours.[6]

    • Monitor deprotection via TLC or LC-MS.

    • Evaporate the solvent under vacuum to obtain the deprotected Acid-PEG8-COOH.

  • Activation of Deprotected PEG Linker:

    • Dissolve the deprotected PEG linker in anhydrous DMSO or DMF.

    • Add EDC and NHS in a 1.5:1 molar excess relative to the PEG linker.

    • Stir the reaction for 1-2 hours at room temperature to form the NHS ester.[6]

  • Conjugation to Protein:

    • Exchange the protein into the Reaction Buffer (pH 6.0) using dialysis or a desalting column.

    • Add the activated PEG-NHS ester solution to the protein solution. A typical molar ratio is 10:1 to 20:1 (PEG:Protein), but this should be optimized.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add Quenching Solution to stop the reaction.

    • Purify the PEGylated protein from excess reagents using SEC or dialysis against the desired formulation buffer.

  • Characterization:

    • Confirm conjugation and determine the degree of PEGylation using SDS-PAGE, MALDI-TOF MS, or HPLC.[10]

This high-throughput screening method uses PEG as a precipitant to determine the apparent solubility of a protein.[11] A higher tolerance to the PEG precipitant indicates higher intrinsic solubility.

Materials:

  • PEGylated Protein (from Protocol 4.1) and Unmodified Control Protein, both at 10 mg/mL in a formulation buffer (e.g., 50 mM Histidine, pH 6.0).

  • 40% (w/v) PEG 10,000 stock solution in the same formulation buffer.[11]

  • 96-well clear microplate.

  • Microplate reader capable of measuring absorbance at 350 nm or 600 nm.

Procedure:

  • Plate Setup:

    • In a 96-well plate, create a gradient of PEG concentrations.[11]

    • For each protein (Control and PEGylated), add varying ratios of the 40% PEG stock and the 10 mg/mL protein solution to achieve final PEG concentrations ranging from 2% to 20% in a final volume of 200 µL per well.

  • Incubation:

    • Seal the plate and incubate at a constant temperature (e.g., 20°C) for 1-2 hours to allow precipitation to equilibrate.

  • Measurement:

    • Measure the optical density (OD) of each well at 350 nm or 600 nm. Increased OD indicates protein precipitation.

  • Data Analysis:

    • Plot the OD versus the final PEG concentration for both the control and PEGylated proteins.

    • The apparent solubility is correlated with the PEG concentration at which significant precipitation (e.g., OD > 0.1) is observed. The PEGylated protein should show precipitation at a higher PEG concentration, indicating improved solubility.[11]

G Experimental Workflow cluster_0 Protocol 1: Protein Conjugation cluster_1 Protocol 2: Solubility Assay start Start p1_step1 Deprotect This compound (TFA/DCM) start->p1_step1 p1_step2 Activate Carboxyl Group (EDC/NHS) p1_step1->p1_step2 p1_step3 Conjugate to Protein (pH 6.0) p1_step2->p1_step3 p1_step4 Quench & Purify (SEC/Dialysis) p1_step3->p1_step4 p1_step5 Characterize Conjugate (SDS-PAGE, MS) p1_step4->p1_step5 p2_step1 Prepare PEG Gradient in 96-Well Plate p1_step5->p2_step1 Use Purified Conjugate p2_step2 Add Control & PEGylated Protein p2_step1->p2_step2 p2_step3 Incubate (1-2 hours) p2_step2->p2_step3 p2_step4 Measure Turbidity (OD350) p2_step3->p2_step4 p2_step5 Analyze Data & Compare p2_step4->p2_step5 end_node End p2_step5->end_node

Workflow for conjugation and solubility assessment.

References

experimental workflow for using Acid-PEG8-t-butyl ester in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Utilizing Acid-PEG8-t-butyl ester in Bioconjugation

Introduction

This compound is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation and drug development.[1] This discrete polyethylene (B3416737) glycol (dPEG®) derivative offers a versatile platform for linking biomolecules, enhancing drug solubility, and improving the pharmacokinetic profiles of therapeutic agents.[1][2] Its structure comprises an eight-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity, a terminal carboxylic acid group for conjugation, and a t-butyl ester protecting group.[3] This protecting group allows for a sequential conjugation strategy, making it a valuable tool in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][4]

The hydrophilic PEG spacer not only improves the solubility and stability of the conjugated molecule but can also reduce immunogenicity and minimize non-specific interactions.[5][6] The defined length of the PEG8 chain allows for precise control over the distance between the conjugated moieties, which is critical for optimizing the biological activity of molecules like PROTACs.[4]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for handling, storage, and reaction setup.

PropertyValueReference(s)
Molecular Weight 526.6 g/mol [3]
Molecular Formula C24H46O12[3]
Appearance Colorless to pale yellow oil or solid[1]
Purity Typically >98%[3][7]
Solubility Soluble in Water, DMSO, DCM, DMF[1][3]
Storage Store at -20°C for long-term stability[1][3]

Experimental Protocols

The use of this compound in bioconjugation typically follows a two-stage process:

  • Deprotection of the t-butyl ester: The t-butyl ester is removed to reveal a reactive carboxylic acid.

  • Bioconjugation: The newly exposed carboxylic acid is activated and then reacted with a primary amine on the target biomolecule.

Protocol 1: Deprotection of the t-butyl Ester

This protocol outlines the procedure for the removal of the t-butyl protecting group to yield the free carboxylic acid.

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Rotary evaporator

  • Centrifuge or filtration apparatus

Procedure:

  • Dissolution: Dissolve the this compound conjugate in DCM.[1]

  • Acidification: Add TFA to the solution, typically at a concentration of 20-50% (v/v).[1]

  • Incubation: Stir the reaction mixture at room temperature for 1-4 hours.[1] It is crucial to monitor the deprotection progress using an appropriate analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1][2]

  • Precipitation: Precipitate the deprotected product by adding cold diethyl ether.[1][2]

  • Product Collection: Collect the product by centrifugation or filtration.[1]

  • Washing and Drying: Wash the collected product with cold diethyl ether and dry it under a vacuum.[1]

Protocol 2: Bioconjugation via NHS Ester Activation

Following deprotection, the resulting carboxylic acid can be activated to form an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on biomolecules (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond.[8][9]

Materials:

  • Deprotected PEG8-conjugate (with a terminal carboxylic acid)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)[2]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.4, or glycine (B1666218) solution)[2][8]

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[2]

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve the deprotected PEG8-conjugate in an anhydrous organic solvent like DMF or DMSO.[1] b. Add EDC and NHS to the solution to activate the carboxylic acid, forming an NHS ester.[1] c. Stir the reaction mixture for 1-2 hours at room temperature.[1]

  • Bioconjugation: a. Prepare the amine-containing biomolecule in the reaction buffer (e.g., PBS, pH 7.2-8.5). Ensure the buffer is free of primary amines.[2][9] b. Add the activated PEG8-NHS ester solution to the biomolecule solution. A 10- to 50-fold molar excess of the PEG linker is often used, but the optimal ratio should be determined empirically based on the desired degree of labeling.[2] c. The final concentration of the organic solvent in the reaction mixture should not exceed 10%.[2][10]

  • Incubation: a. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quenching: a. Stop the reaction by adding the quenching solution to consume any unreacted NHS ester.[1][8]

  • Purification: a. Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents and byproducts.[1][2]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.

G cluster_deprotection Step 1: Deprotection A This compound B Dissolve in DCM A->B C Add TFA (20-50%) B->C D Incubate (1-4h, RT) C->D E Evaporate & Precipitate D->E F Collect & Dry Product E->F G Deprotected Acid-PEG8 F->G

Caption: Workflow for the deprotection of this compound.

G cluster_conjugation Step 2: Bioconjugation H Deprotected Acid-PEG8 I Activate with EDC/NHS H->I J Activated PEG8-NHS Ester I->J L Conjugation Reaction J->L K Biomolecule (-NH2) K->L M Quench Reaction L->M N Purify Conjugate M->N O Final Bioconjugate N->O

Caption: General workflow for bioconjugation using activated Acid-PEG8.

G reagents This compound Biomolecule (e.g., Antibody) EDC / NHS TFA process Deprotection (TFA) Activation (EDC/NHS) Conjugation Purification reagents:f0->process:g0 reagents:f3->process:g0 reagents:f2->process:g1 reagents:f1->process:g2 process:g0->process:g1 process:g1->process:g2 process:g2->process:g3 product PEGylated Biomolecule process:g3->product:h0

Caption: Logical relationship of reagents and processes in the workflow.

References

Application Notes and Protocols: Acid-PEG8-t-butyl Ester as a Linker in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG8-t-butyl ester is a versatile, heterobifunctional linker increasingly employed in the development of targeted drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This discrete polyethylene (B3416737) glycol (dPEG®) linker features a carboxylic acid group at one terminus and a t-butyl ester-protected carboxylic acid at the other, connected by an eight-unit polyethylene glycol chain.[1][3] The PEG component enhances the hydrophilicity of the conjugate, which can improve solubility, stability, and pharmacokinetic profiles.[4][5] The t-butyl ester serves as a protecting group that can be selectively removed under acidic conditions to reveal a reactive carboxyl group, enabling a controlled, stepwise conjugation strategy.[1][6]

These application notes provide an overview of the utility of this compound, detailed experimental protocols for its use, and methods for the characterization and evaluation of the resulting conjugates.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
IUPAC Name 1-(tert-butoxy)-1-oxo-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid[7]
Synonyms This compound[7]
Molecular Formula C24H46O12[7]
Molecular Weight 526.6 g/mol [7]
Appearance Colorless to pale yellow oil or solid[1]
Purity Typically >95-98%[7]
Solubility Soluble in water, DMSO, DCM, DMF[7]
Storage Store at -20°C for long-term stability[7]

Applications in Targeted Drug Delivery

The unique architecture of this compound makes it a valuable tool in the construction of sophisticated therapeutic agents.

  • Antibody-Drug Conjugates (ADCs): In ADCs, the this compound linker can be used to attach a potent cytotoxic payload to a monoclonal antibody. The hydrophilic PEG8 chain can enhance the solubility and stability of the ADC, minimize aggregation, and potentially reduce immunogenicity.[1][8] The linker is designed to be stable in circulation and facilitate the release of the payload at the target tumor site.[5]

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[9][10] The PEG8 linker can connect the target-binding ligand and the E3 ligase ligand. The flexibility and length of the PEG chain are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[8][9]

Experimental Protocols

The following section provides detailed protocols for the use of this compound in the synthesis of bioconjugates.

Protocol 1: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal a free carboxylic acid.

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)[11][12]

  • Dichloromethane (DCM), anhydrous[11][12]

  • Cold diethyl ether

  • Rotary evaporator

  • Nitrogen or argon gas

Procedure:

  • Dissolution: Dissolve the this compound conjugate in anhydrous DCM in a round-bottom flask.

  • Acidification: Add TFA to the solution to a final concentration of 20-50% (v/v).[1]

  • Reaction: Stir the reaction mixture at room temperature for 1-5 hours.[1][13] The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Precipitation: Dissolve the residue in a minimal amount of DCM and precipitate the deprotected product by adding cold diethyl ether.

  • Isolation and Drying: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under a stream of nitrogen or argon gas.

Note: TFA is a corrosive acid and should be handled in a fume hood with appropriate personal protective equipment.[12]

Protocol 2: Activation of the Carboxylic Acid with EDC/NHS

This protocol describes the activation of the newly deprotected carboxylic acid to an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • Deprotected PEG8-linker conjugate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve the deprotected PEG8-linker conjugate in anhydrous DMF or DMSO.

  • Reagent Preparation: Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.

  • Activation: Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the dissolved PEG8-linker conjugate.[14]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.[1] The formation of the NHS ester can be monitored by LC-MS.

  • Immediate Use: The activated PEG8-NHS ester is susceptible to hydrolysis and should be used immediately in the subsequent conjugation reaction.[15]

Protocol 3: Conjugation to an Amine-Containing Biomolecule (e.g., Antibody)

This protocol describes the conjugation of the activated PEG8-NHS ester to a primary amine on a biomolecule, such as the lysine (B10760008) residues of an antibody.

Materials:

  • Activated PEG8-NHS ester solution (from Protocol 2)

  • Amine-containing biomolecule (e.g., antibody) in a suitable buffer

  • Coupling Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)[14]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)

Procedure:

  • Buffer Exchange: Ensure the biomolecule is in an amine-free buffer at the optimal pH for conjugation (pH 7.2-8.0). If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Conjugation: Add the activated PEG8-NHS ester solution to the biomolecule solution. The molar ratio of the linker to the biomolecule will depend on the desired degree of labeling and should be optimized empirically. A 10- to 50-fold molar excess of the linker is a common starting point.[6]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS esters. Incubate for an additional 30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by SEC or dialysis.[6]

Characterization of the Conjugate

Thorough characterization of the final conjugate is crucial to ensure its quality and consistency.

Characterization TechniqueParameter MeasuredReference
UV/Vis Spectroscopy Drug-to-Antibody Ratio (DAR)[16]
Mass Spectrometry (e.g., LC-MS) Confirmation of successful conjugation, determination of drug distribution and average DAR.[16][17]
Size-Exclusion Chromatography (SEC-HPLC) Purity and detection of aggregates.[18]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Apparent molecular weight and purity.[18]
Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) Purity and hydrophobicity assessment.[19]

In Vitro and In Vivo Evaluation

The following assays are essential for evaluating the biological activity and pharmacokinetic properties of the targeted drug delivery system.

Protocol 4: In Vitro Cytotoxicity Assay (for ADCs)

This protocol describes a method to determine the cytotoxic potential of an ADC using a cell viability assay such as the MTT assay.[20]

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC constructs at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight.[20][21]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 48-144 hours).[21]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.[20]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 5: In Vitro Stability Assay

This protocol assesses the stability of the conjugate in plasma.

Materials:

  • PEGylated conjugate

  • Human or rat plasma

  • Phosphate (B84403) buffer (pH 7.4)

  • Incubator at 37°C

  • Analytical method to quantify the intact conjugate (e.g., LC-MS)

Procedure:

  • Incubation: Incubate the PEGylated conjugate in plasma (e.g., 25% rat serum in phosphate buffer) at 37°C.[19]

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the incubation mixture.

  • Sample Preparation: Process the aliquots to precipitate plasma proteins and extract the conjugate.

  • Analysis: Analyze the samples by a suitable analytical method (e.g., RP-HPLC or LC-MS) to determine the percentage of the intact conjugate remaining over time.[19]

Pharmacokinetic Studies

In vivo pharmacokinetic studies are performed in animal models (e.g., rats or mice) to evaluate the absorption, distribution, metabolism, and excretion (ADME) of the conjugate. Parameters such as clearance rate and half-life are determined.[22][23] The inclusion of a PEG8 linker has been shown to decrease the clearance rate of ADCs compared to smaller PEG linkers.[22]

Visualizing Workflows and Pathways

The following diagrams illustrate key experimental workflows and a conceptual signaling pathway relevant to targeted drug delivery.

G cluster_0 Synthesis of Activated Linker cluster_1 Bioconjugation A This compound B Deprotection (TFA/DCM) A->B C Acid-PEG8-COOH B->C D Activation (EDC/NHS) C->D E Acid-PEG8-NHS ester D->E G Conjugation Reaction E->G F Amine-containing Biomolecule F->G H Purification (SEC/Dialysis) G->H I Characterized Conjugate H->I

Caption: Experimental workflow for bioconjugation using this compound.

G cluster_0 ADC Internalization and Payload Release ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Receptor Target Antigen on Tumor Cell Surface Receptor->Binding Internalization Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload Cytotoxic Payload Cleavage->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Apoptosis Target->Apoptosis

Caption: Conceptual intracellular pathway of an ADC leading to apoptosis.

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Ub Ubiquitin Ub->Ubiquitination PolyUb Polyubiquitinated POI Ubiquitination->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Deprotection of Acid-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering incomplete cleavage of the t-butyl ester protecting group from Acid-PEG8-t-butyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is the function of the t-butyl ester group?

This compound is a bifunctional, monodisperse PEG linker that contains a free carboxylic acid and a t-butyl protected carboxylic acid.[1][2] The polyethylene (B3416737) glycol (PEG) chain enhances the solubility and pharmacokinetic properties of molecules it's attached to.[3] The t-butyl ester serves as a protecting group for one of the carboxylic acids. This allows for selective modification of the free carboxylic acid group while the other remains masked. The t-butyl ester is designed to be stable under a variety of conditions but can be selectively removed, typically under acidic conditions, to reveal the second carboxylic acid for subsequent conjugation steps.[3][4]

Q2: What is the standard protocol for cleaving the t-butyl ester from this compound?

The most common and generally effective method for t-butyl ester deprotection is acid-catalyzed cleavage.[5] A standard protocol involves dissolving the this compound conjugate in an anhydrous solvent like dichloromethane (B109758) (DCM) and treating it with an excess of a strong acid, such as Trifluoroacetic Acid (TFA).[3][5] The reaction typically proceeds at room temperature and is monitored until completion. The mechanism involves protonation of the ester oxygen, which leads to the elimination of isobutylene (B52900) and the formation of the desired carboxylic acid.[5][6]

Q3: My t-butyl ester cleavage is incomplete. What are the most common causes?

Several factors can lead to the incomplete removal of the t-butyl group.

  • Insufficient Acid or Reaction Time: The reaction may require a larger excess of acid or a longer duration than initially attempted. The optimal conditions can be substrate-dependent.

  • Reagent Quality: Ensure the acid (e.g., TFA) and the solvent (e.g., DCM) are fresh and anhydrous. Water contamination can interfere with the reaction.

  • Steric Hindrance: The molecular environment around the t-butyl ester can impede the access of the acid catalyst, slowing down the reaction.

  • Interference from PEG Chain: The ether oxygens in the PEG8 chain are Lewis basic and may sequester the acid catalyst, reducing its effective concentration at the ester site. Other Lewis basic functional groups on the conjugated molecule, such as amides or alcohols, can also inhibit the reaction.[7][8]

  • Sub-optimal Temperature: While most deprotections occur at room temperature, slightly elevated temperatures may be necessary for challenging substrates, provided the molecule is stable under those conditions.

Q4: How should I monitor the deprotection reaction to confirm its completion?

It is crucial to monitor the reaction's progress to avoid incomplete cleavage or potential degradation from prolonged exposure to harsh conditions. The two most common methods are:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to visualize the disappearance of the starting material (the t-butyl ester) and the appearance of the more polar product (the carboxylic acid).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly accurate method to confirm the conversion by observing the mass change corresponding to the loss of the t-butyl group (-56 Da).

Q5: The standard strong acid conditions (e.g., TFA) are degrading my molecule. What milder or alternative methods can I try?

If your molecule is sensitive to strong Brønsted acids like TFA or HCl, several alternative methods can be employed for t-butyl ester cleavage.

  • Lewis Acids: Zinc bromide (ZnBr₂) in DCM is a well-established method for selectively cleaving t-butyl esters, sometimes in the presence of other acid-labile groups.[5][8] This method may require a large molar excess of ZnBr₂ and longer reaction times (up to 24 hours).[7]

  • Aqueous Phosphoric Acid: Using aqueous phosphoric acid is considered an effective and environmentally benign reagent for mild deprotection of t-butyl esters.[9]

  • Thermolytic Cleavage: Using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) as the solvent at elevated temperatures can achieve cleavage, with the product being easily recovered by solvent evaporation.[10]

  • Radical-Mediated Cleavage: A catalytic amount of tris(4-bromophenyl)amminium radical cation ("Magic Blue") combined with triethylsilane provides a very mild deprotection method that avoids high temperatures or strong acids.[11]

Comparison of t-Butyl Ester Cleavage Methods

Method/ReagentTypical ConditionsAdvantagesPotential Drawbacks/Considerations
Trifluoroacetic Acid (TFA) 20-50% TFA in DCM, Room Temp, 1-4 h[3]Highly effective, fast, volatile reagents are easy to remove.Harsh conditions; can cleave other acid-labile groups (e.g., Boc).[5]
Hydrogen Chloride (HCl) 4M HCl in Dioxane, Room Temp, 1-4 hEffective, common lab reagent.Harsh conditions; can be corrosive.[5]
Zinc Bromide (ZnBr₂) 5 eq. ZnBr₂ in DCM, Room Temp, 12-24 h[7][8]Milder than TFA/HCl, can be chemoselective.[8]Requires stoichiometric amounts, longer reaction times, and careful workup.[7]
Aqueous Phosphoric Acid (H₃PO₄) 85% H₃PO₄ (aq), 50-70 °C, 2-12 hMild, environmentally friendly.[9]Requires elevated temperatures; workup involves neutralization.
Magic Blue / Triethylsilane Catalytic Magic Blue, 2-4 eq. HSiEt₃ in DCM, RTVery mild, neutral conditions, high chemoselectivity.[11]Reagents are more specialized and costly.

Experimental Protocols

Protocol 1: Standard Cleavage with Trifluoroacetic Acid (TFA)

This protocol is suitable for most substrates where other acid-labile groups are not a concern.

  • Materials:

    • This compound conjugate

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

    • Cold diethyl ether

  • Procedure:

    • Dissolve the t-butyl ester-protected substrate in anhydrous DCM (e.g., 10 mL per 100 mg of substrate).

    • Add TFA to the solution to achieve a final concentration of 20-50% (v/v).[3]

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, concentrate the mixture under reduced pressure (in a fume hood) to remove the bulk of the DCM and TFA.

    • Precipitate the product by adding cold diethyl ether and collect it by centrifugation or filtration.

    • Wash the product with additional cold diethyl ether and dry under vacuum.

Protocol 2: Alternative Cleavage with Zinc Bromide (ZnBr₂)

This protocol is recommended for substrates sensitive to strong Brønsted acids.

  • Materials:

    • This compound conjugate

    • Anhydrous Dichloromethane (DCM)

    • Zinc Bromide (ZnBr₂), anhydrous

    • Water

    • Ethyl acetate (B1210297)

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • Dissolve the t-butyl ester-protected substrate in anhydrous DCM.

    • Add 5 equivalents of anhydrous ZnBr₂ to create a suspension.[7]

    • Stir the suspension vigorously at room temperature for 12-24 hours.[8]

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, quench the reaction by adding water.

    • Extract the product into an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Visual Guides

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Dissolve Substrate in Anhydrous DCM reagent Add Deprotection Reagent (e.g., TFA) start->reagent 1 react Stir at Room Temp (1-24h) reagent->react 2 monitor Monitor by TLC / LC-MS react->monitor 3 monitor->react Incomplete workup Quench & Extract (if needed) monitor->workup Complete purify Concentrate & Purify workup->purify 5 final Isolated Carboxylic Acid Product purify->final 6

Caption: General experimental workflow for t-butyl ester deprotection.

troubleshooting_workflow cluster_primary_checks Primary Checks cluster_secondary_checks Secondary Checks cluster_alternative_methods Alternative Strategy start Incomplete Cleavage Observed by LC-MS? check_time Increase Reaction Time & Re-analyze start->check_time Yes end_ok Problem Solved: Complete Cleavage start->end_ok No check_reagent Increase Reagent Concentration check_temp Slightly Increase Temperature verify_quality Verify Reagent & Solvent Quality (Anhydrous?) check_temp->verify_quality Still Incomplete end_fail Substrate Degradation Observed? verify_quality->end_fail Still Incomplete switch_method Switch to Milder Method (e.g., ZnBr2 in DCM) switch_method->end_ok end_fail->switch_method Yes end_fail->end_ok No, Cleavage Complete

Caption: A decision tree for troubleshooting incomplete t-butyl ester cleavage.

References

Technical Support Center: TFA Deprotection of Acid-PEG8-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acid-PEG8-t-butyl ester in their experiments. It specifically addresses common issues encountered during the trifluoroacetic acid (TFA)-mediated deprotection of the t-butyl ester to yield the corresponding carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my TFA deprotection of this compound incomplete?

A1: Incomplete deprotection is a common issue that can arise from several factors:

  • Insufficient Acid Strength or Concentration: The cleavage of the t-butyl ester is an acid-catalyzed reaction. If the concentration of trifluoroacetic acid (TFA) is too low, the reaction may not proceed to completion. For PEGylated compounds, a higher concentration of TFA is often required compared to less sterically hindered substrates. A study on solid-phase peptide synthesis found that using 55% TFA in dichloromethane (B109758) (DCM) resulted in higher purity peptides compared to 100% TFA, suggesting that solvent effects on substrate accessibility can also play a crucial role.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. The reaction may require more time to reach completion, especially at room temperature. While elevating the temperature can increase the reaction rate, it may also promote side reactions.

  • Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain can sterically hinder the approach of TFA to the t-butyl ester group, slowing down the rate of cleavage.

  • Solvent Issues: The choice of solvent is critical to ensure the solubility of both the this compound and the TFA. Dichloromethane (DCM) is a commonly used solvent for this reaction.

Troubleshooting Steps:

  • Increase TFA Concentration: Gradually increase the concentration of TFA in the reaction mixture. Common concentrations range from 20% to 50% (v/v) in DCM.[2] In some cases, neat TFA with scavengers is used.[3]

  • Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, or ¹H NMR). If the reaction is proceeding slowly, extend the reaction time.

  • Optimize Temperature: While most deprotections are performed at room temperature, gentle warming (e.g., to 40°C) can be considered if the reaction is sluggish. However, be mindful of potential side reactions.[4]

  • Ensure Proper Dissolution: Confirm that your starting material is fully dissolved in the chosen solvent before adding TFA.

Q2: I am observing unexpected side products in my reaction mixture after deprotection. What are they and how can I prevent their formation?

A2: The most common side reaction during TFA deprotection is the alkylation of nucleophilic functional groups by the released tert-butyl cation.[4] This reactive carbocation can modify sensitive residues, particularly in peptide or protein conjugations.

Commonly Affected Residues:

Prevention Strategy: Use of Scavengers

Scavengers are added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[4]

Troubleshooting Steps:

  • Identify Nucleophilic Sites: Analyze your molecule for the presence of sensitive residues that could be susceptible to alkylation.

  • Select Appropriate Scavengers:

    • For general purposes: A common scavenger cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[5]

    • For tryptophan-containing molecules: Triethylsilane (TES) or TIS are effective.

    • For methionine-containing molecules: Thioanisole is recommended to prevent S-alkylation.[4]

    • For cysteine-containing molecules: Ethanedithiol (EDT) is a suitable scavenger.[4]

Q3: How can I efficiently monitor the progress of the deprotection reaction?

A3: Several analytical techniques can be used to monitor the disappearance of the starting material and the appearance of the deprotected product:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess the progress of the reaction. The deprotected carboxylic acid is more polar than the t-butyl ester starting material and will therefore have a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction.[6][7][8][9] You can monitor the decrease in the mass peak corresponding to the this compound and the increase in the mass peak of the deprotected Acid-PEG8-OH.

  • ¹H NMR Spectroscopy: This technique allows you to monitor the disappearance of the characteristic singlet signal of the nine protons of the t-butyl group, which typically appears around 1.4-1.5 ppm.[10][11][12]

Q4: What is the best way to purify my deprotected Acid-PEG8-OH?

A4: The purification strategy depends on the scale of your reaction and the nature of your product.

  • Precipitation: For many PEGylated compounds, precipitation from the reaction mixture by the addition of a cold non-polar solvent, such as diethyl ether, is an effective method for purification.[2] This process helps to remove residual TFA and scavengers.

  • Aqueous Workup: If your product is not water-soluble, you can dilute the reaction mixture with an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize and remove the TFA.

  • Size-Exclusion Chromatography (SEC): For high-purity requirements, especially for biomolecule conjugates, SEC can be used to separate the desired product from smaller molecules like scavengers and TFA salts.[5]

Quantitative Data Summary

Table 1: Effect of TFA Concentration on Deprotection Efficiency

TFA Concentration (v/v in DCM)Typical Reaction Time (at RT)Expected OutcomeReference
20-50%1-4 hoursEffective for deprotection of m-PEG8-t-butyl ester.[2]
50%Not specifiedCommonly used for t-butyl ester deprotection.[3]
55%30 minutesHigher purity peptides obtained compared to 100% TFA in a specific study.[1]
95% (neat or with scavengers)1-2 hoursOften used in peptide synthesis for complete deprotection.[3][5]

Note: Optimal conditions may vary depending on the specific substrate and scale of the reaction.

Table 2: Effectiveness of Scavenger Cocktails in Preventing S-tert-butylation of Cysteine

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 2.5% H₂O / 2.5% TIS90%10%
92.5% TFA / 5% Thioanisole / 2.5% EDT95%5%
88% TFA / 5% Phenol / 5% H₂O / 2% TIS85%15%

Data is illustrative and based on a model peptide. The optimal scavenger cocktail should be determined empirically for each specific application.[4]

Experimental Protocols

Detailed Protocol for TFA Deprotection of this compound

This protocol describes a general procedure for the deprotection of this compound using TFA in DCM.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, as scavenger)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition (Optional): If your molecule contains sensitive functional groups, add the appropriate scavenger (e.g., 2.5-5% v/v of TIS).

  • TFA Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every hour). A typical reaction time is 1-4 hours.[2]

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the disappearance of the starting material), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • To precipitate the deprotected product, add cold diethyl ether to the concentrated residue.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the collected solid with cold diethyl ether multiple times to remove any remaining TFA and scavengers.

    • Dry the final product under vacuum.

  • Characterization: Confirm the identity and purity of the deprotected Acid-PEG8-OH using analytical techniques such as ¹H NMR, LC-MS, and HPLC.

Visual Workflow and Diagrams

TFA Deprotection Mechanism

TFA Deprotection Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Fate of Carbocation Ester Acid-PEG8-t-butyl ester Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ TFA_H TFA (H⁺) Carbocation tert-butyl cation Protonated_Ester->Carbocation Loss of t-butyl⁺ Carboxylic_Acid Acid-PEG8-OH Protonated_Ester->Carboxylic_Acid Isobutylene Isobutylene (gas) Carbocation->Isobutylene - H⁺ Alkylated_Product Alkylated Side Product Carbocation->Alkylated_Product + Nucleophile Trapped_Cation Trapped Cation Carbocation->Trapped_Cation + Scavenger TFA_anion TFA⁻ Scavenger Scavenger

Caption: Mechanism of TFA-mediated deprotection of a t-butyl ester.

Troubleshooting Workflow for TFA Deprotection

Troubleshooting Workflow start Start: Deprotection Reaction check_completion Monitor Reaction Progress (TLC, LC-MS, NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Troubleshoot: - Increase TFA concentration - Extend reaction time - Check solvent incomplete->troubleshoot_incomplete check_side_products Check for Side Products (LC-MS) complete->check_side_products workup Work-up & Purification final_product Final Product: Acid-PEG8-OH workup->final_product troubleshoot_incomplete->start Re-run reaction no_side_products No Significant Side Products check_side_products->no_side_products No side_products Side Products Observed check_side_products->side_products Yes no_side_products->workup add_scavengers Troubleshoot: Add appropriate scavengers (e.g., TIS, water, thioanisole) side_products->add_scavengers add_scavengers->start Re-run reaction

Caption: A logical workflow for troubleshooting common issues in TFA deprotection.

References

Technical Support Center: Acid-PEG8-t-butyl Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Acid-PEG8-t-butyl ester in their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in bioconjugation?

This compound is a heterobifunctional crosslinker containing a carboxylic acid and a t-butyl ester separated by an 8-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] The carboxylic acid can be activated, for example with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) like EDC, to form a reactive NHS ester. This NHS ester readily reacts with primary amines on biomolecules, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond.[3][4] The t-butyl ester serves as a protecting group for the other end of the PEG linker, which can be removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal a carboxylic acid for subsequent modifications.[5][6] The PEG chain itself enhances the hydrophilicity and biocompatibility of the resulting conjugate, which can improve solubility and in vivo pharmacokinetic properties.[4][5][7]

Q2: What is the primary side reaction I should be aware of during the conjugation?

The most significant side reaction during the conjugation of an activated this compound (as an NHS ester) is the hydrolysis of the NHS ester.[3][8][9] In aqueous solutions, water molecules can attack the NHS ester, leading to the regeneration of the carboxylic acid and the release of NHS. This hydrolyzed PEG linker is no longer reactive with amines, thus reducing the overall conjugation efficiency.[9] The rate of hydrolysis is highly dependent on the pH of the reaction buffer.[3][8]

Q3: Can the activated Acid-PEG8-NHS ester react with other amino acids besides lysine?

While the primary target for NHS esters are primary amines (lysine and N-terminus), side reactions with other nucleophilic amino acid residues have been reported.[10][11] Under certain conditions, NHS esters can react with the hydroxyl groups of serine, threonine, and tyrosine.[10][11] These side reactions are generally less favorable than the reaction with primary amines but can lead to non-specific labeling and product heterogeneity.

Q4: How can I minimize the hydrolysis of the NHS ester?

To minimize hydrolysis, it is crucial to carefully control the reaction conditions. This includes:

  • pH: Perform the conjugation at a pH between 7.2 and 8.5. While the reaction with amines is more efficient at slightly alkaline pH, the rate of hydrolysis also increases significantly at higher pH.[3][8]

  • Temperature: Lowering the reaction temperature to 4°C can help to decrease the rate of hydrolysis.[3][8]

  • Reagent Preparation: The activated Acid-PEG8-NHS ester should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before being added to the aqueous reaction mixture.[3][6]

  • Reaction Time: Keep the reaction time as short as necessary to achieve the desired level of conjugation.

Q5: What buffers are recommended for the conjugation reaction?

Phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers at a pH of 7.2 to 8.5 are commonly used for NHS ester crosslinking reactions.[3] It is critical to avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the target molecule for reaction with the NHS ester.[3][12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Hydrolysis of the NHS ester: The activated PEG linker has been inactivated by reaction with water.[3][9]- Ensure the use of fresh, high-quality reagents.- Prepare the activated NHS ester solution in anhydrous DMSO or DMF immediately before use.[3][6]- Control the reaction pH between 7.2 and 8.5.[3]- Consider performing the reaction at 4°C to slow down hydrolysis.[8]
Inactive Reagents: The this compound was not properly activated, or the activating agents (EDC/NHS) have degraded.- Use fresh EDC and NHS for the activation step.- Verify the activity of the NHS ester using a spectrophotometric assay.[12][13]
Presence of Primary Amines in the Buffer: Buffers like Tris or glycine are competing with the target molecule.[3]- Use a non-amine-containing buffer such as PBS, HEPES, or borate.[3]
Incorrect pH: The pH of the reaction mixture is too low for efficient amine coupling.- Adjust the pH of the reaction buffer to the optimal range of 7.2-8.5.[3]
Non-Specific Labeling or Product Heterogeneity Side Reactions with Other Residues: The NHS ester is reacting with serine, threonine, or tyrosine.[10][11]- Optimize the molar ratio of the PEG linker to the target molecule; a lower excess may reduce non-specific reactions.- Adjust the pH, as the reactivity of these side chains can be pH-dependent.
Multiple Lysine Residues: The target protein has multiple accessible lysine residues, leading to a mixture of products with varying degrees of PEGylation.[9]- This is an inherent challenge with amine-reactive chemistry.[9]- If a specific site of conjugation is required, consider alternative, site-specific conjugation chemistries.
Unexpected Product Mass Hydrolysis of the t-butyl Ester: The t-butyl ester protecting group was unintentionally cleaved during the conjugation or workup.- Avoid exposing the conjugate to strongly acidic or basic conditions during purification if the t-butyl group needs to remain intact.[14]
Incomplete Deprotection: If the t-butyl group was intended to be removed, the deprotection reaction may be incomplete.- Increase the reaction time or the concentration of the acid (e.g., TFA) during the deprotection step.[5]

Quantitative Data Summary

Table 1: Half-life of NHS Ester Hydrolysis

pHTemperatureHalf-life
7.00°C4-5 hours[3][8]
8.64°C10 minutes[3][8]
7.0Room Temp.Hours[12]
9.0Room Temp.Minutes[12]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Protein

  • Reagent Preparation:

    • Prepare a protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.[6]

    • Immediately before use, dissolve the this compound, EDC, and NHS in anhydrous DMSO or DMF to their desired concentrations.

  • Activation of Carboxylic Acid:

    • In a separate microfuge tube, combine the this compound, EDC, and NHS in a suitable molar ratio (e.g., 1:1.2:1.2) in anhydrous DMSO or DMF.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated Acid-PEG8-NHS ester solution to the protein solution. A 10- to 50-fold molar excess of the PEG linker over the protein is a common starting point.[6] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[6]

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C with gentle stirring.[15]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM.[3][15] This will consume any unreacted NHS esters.

  • Purification:

    • Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography (SEC) or dialysis.[6]

Protocol 2: Deprotection of the t-butyl Ester

  • Sample Preparation:

    • If the purified PEGylated protein is in an aqueous buffer, lyophilize it to dryness.[6]

  • Deprotection Reaction:

    • Dissolve the lyophilized PEGylated conjugate in a deprotection solution, typically a mixture of trifluoroacetic acid (TFA) and a scavenger in dichloromethane (B109758) (DCM). A common solution is 20-50% TFA in DCM.[5]

    • Stir the reaction mixture at room temperature for 1-4 hours.[5] Monitor the progress by TLC or HPLC if possible.

  • Removal of TFA:

    • Remove the TFA by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether.[6]

  • Final Purification:

    • Purify the deprotected PEGylated protein using SEC or dialysis to remove any residual TFA and scavengers.[6]

Visualizations

G cluster_activation Activation Step cluster_conjugation Conjugation Reaction cluster_side_reaction Major Side Reaction AcidPEG This compound ActivatedPEG Activated PEG-NHS Ester AcidPEG->ActivatedPEG Forms reactive ester EDC_NHS EDC + NHS EDC_NHS->ActivatedPEG Conjugate Protein-NH-CO-PEG8-t-butyl ester (Stable Amide Bond) ActivatedPEG->Conjugate Desired Reaction NHS_byproduct NHS ActivatedPEG->NHS_byproduct HydrolyzedPEG This compound (Inactive) ActivatedPEG->HydrolyzedPEG Hydrolysis NHS_byproduct2 NHS ActivatedPEG->NHS_byproduct2 Protein Protein-NH2 (e.g., Lysine) Protein->Conjugate H2O H2O (Water) H2O->HydrolyzedPEG

Caption: Reaction pathway for this compound conjugation.

G start Low Conjugation Yield Observed q1 Is the buffer amine-free (e.g., PBS, HEPES)? start->q1 sol1 Change to a non-amine buffer. q1->sol1 No q2 Was the activated NHS ester prepared fresh in anhydrous solvent? q1->q2 Yes a1_yes Yes a1_no No sol2 Prepare fresh in anhydrous DMSO or DMF immediately before use. q2->sol2 No q3 Is the reaction pH between 7.2-8.5? q2->q3 Yes a2_yes Yes a2_no No sol3 Adjust pH to the optimal range. q3->sol3 No q4 Consider further optimizations q3->q4 Yes a3_yes Yes a3_no No opt1 - Lower temperature to 4°C - Optimize PEG:Protein molar ratio - Increase reaction time q4->opt1

References

optimizing reaction pH for Acid-PEG8-t-butyl ester coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acid-PEG8-t-butyl Ester Coupling

Welcome to the technical support center for optimizing the coupling of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind coupling this compound to another molecule?

This compound is a bifunctional linker containing a carboxylic acid and a t-butyl ester.[1] The carboxylic acid group is typically coupled to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond. This reaction requires the activation of the carboxylic acid, most commonly using a carbodiimide (B86325) reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[2] The t-butyl ester group remains as a protecting group that can be removed later under acidic conditions if further modification is needed.[3]

Q2: What is the most critical parameter to control for this reaction?

The reaction pH is the most critical parameter. The overall coupling process involves two distinct steps, each with its own optimal pH range. Using an incorrect pH is a primary cause of low yield and side reactions.[2][4]

Q3: What are the optimal pH ranges for the two main steps of the coupling reaction?

The conjugation process is a two-step reaction with distinct pH optima:

  • Carboxylic Acid Activation: The activation of the carboxylic acid on the PEG linker using EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[2]

  • Amine Coupling: The subsequent reaction of the activated PEG-NHS ester with a primary amine on the target molecule is most effective at a physiological to slightly alkaline pH, optimally between pH 7.2 and 8.5 .[4]

Q4: Why is a two-step pH process necessary?

An acidic pH (4.5-6.0) is required to efficiently form the reactive O-acylisourea intermediate with EDC, which is then converted to a more stable NHS ester.[2] However, at this acidic pH, primary amines on the target molecule are protonated and not sufficiently nucleophilic to react. Shifting the pH to a more alkaline range (7.2-8.5) deprotonates the primary amine, making it a strong nucleophile that can efficiently attack the NHS ester to form the desired amide bond.[4]

Q5: What happens if the pH is too high during the amine coupling step?

While a pH of 7.2-8.5 is ideal for the amine coupling, increasing the pH above 8.5 significantly accelerates the hydrolysis of the NHS ester.[4] This competing reaction consumes the activated PEG linker, reducing the overall yield of the desired conjugate.

Q6: Which buffers should I use for this reaction?

It is crucial to use amine-free buffers.

  • For the activation step (pH 4.5-6.0): MES buffer is an excellent choice as it is effective in this pH range and does not contain primary amines or carboxyl groups that could interfere with the reaction.[2]

  • For the coupling step (pH 7.2-8.5): Phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers are compatible choices.[3][4]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for the activated PEG linker, drastically reducing conjugation efficiency.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the coupling of this compound.

Problem Potential Cause Recommended Solution
Low or No Conjugate Formation Incorrect pH of Activation Buffer: The pH was outside the optimal 4.5-6.0 range, leading to poor activation of the carboxylic acid.Verify the pH of your activation buffer (e.g., MES) is between 4.5 and 6.0.[2]
Incorrect pH of Coupling Buffer: The pH was too low (<7.0), leaving the target amine protonated and unreactive, or too high (>8.5), causing rapid hydrolysis of the NHS ester.Ensure the coupling buffer (e.g., PBS) pH is within the 7.2-8.5 range. A pH of 8.3-8.5 is often recommended as an ideal balance.[4]
Presence of Primary Amines in Buffer: Use of an incompatible buffer (e.g., Tris, glycine) is quenching the reaction.Perform a buffer exchange into an amine-free buffer like PBS or HEPES before initiating the conjugation.[4]
Hydrolysis of EDC/NHS Reagents: Reagents were exposed to moisture before use.EDC and NHS are moisture-sensitive. Always warm reagents to room temperature before opening and handle them in a dry environment. Prepare stock solutions immediately before use.[4]
Insufficient Molar Excess of Reagents: The ratio of PEG linker to the target molecule is too low.Increase the molar excess of the activated PEG linker. A 10- to 50-fold molar excess of the linker over the protein is a common starting point.[3]
High Degree of Product Heterogeneity Lack of Specificity: The activated PEG linker is reacting with multiple amine sites (e.g., various lysine (B10760008) residues) on the target protein.While some heterogeneity is expected with amine-reactive chemistry, optimizing the pH towards the lower end of the 7.2-8.5 range can sometimes increase specificity for more reactive sites, such as the N-terminus.[5]
Precipitation of Target Molecule Solvent Incompatibility: The addition of the PEG linker, often dissolved in an organic solvent like DMSO or DMF, causes the target molecule to precipitate.Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% of the total volume.[3][4]

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation

This protocol describes the activation of this compound followed by its conjugation to an amine-containing protein.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing protein (or other molecule)

  • Activation Buffer: MES buffer, pH 4.5-6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous, water-miscible solvent (e.g., DMSO or DMF)

Procedure:

  • Prepare the Target Molecule: Dissolve the amine-containing protein in the Conjugation Buffer to a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange first. Keep this solution on ice.

  • Prepare Reagent Stock Solutions: Immediately before use, prepare stock solutions of this compound, EDC, and NHS in an anhydrous solvent like DMSO.

  • Activation of PEG Linker:

    • In a separate reaction vessel, dilute the this compound stock solution into the Activation Buffer .

    • Add the EDC and NHS stock solutions. A common molar ratio is 1:1.5:1.5 (PEG-Acid:EDC:NHS).

    • Incubate the activation reaction for 15-30 minutes at room temperature.[2]

  • Conjugation to Target Molecule:

    • Add the freshly activated PEG-NHS ester solution from step 3 to the chilled protein solution from step 1.

    • The final reaction pH should now be in the 7.2-8.0 range from the conjugation buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[2]

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to consume any unreacted PEG-NHS ester.[4]

  • Purification: Remove excess reagents and byproducts to purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.[3]

Visualizations

Workflow and pH Optimization

The following diagram illustrates the recommended experimental workflow, highlighting the critical pH shift between the activation and coupling stages.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_final Final Steps start 1. Prepare Reagents (PEG-Acid, EDC, NHS) activation 2. Activate Carboxylic Acid in MES Buffer start->activation ph_activation pH 4.5 - 6.0 activation->ph_activation coupling 4. Mix Activated PEG with Amine-Target activation->coupling Add activated PEG to target solution prepare_target 3. Prepare Amine-Target in PBS Buffer prepare_target->coupling ph_coupling pH 7.2 - 8.5 coupling->ph_coupling quench 5. Quench Reaction (e.g., Tris Buffer) coupling->quench purify 6. Purify Conjugate (e.g., SEC) quench->purify

Caption: Workflow for Acid-PEG coupling showing the critical pH shift.

Troubleshooting Decision Tree

Use this decision tree to diagnose and resolve issues with low conjugation efficiency.

G start Problem: Low Conjugation Yield ph_check Did you verify buffer pH? start->ph_check reagent_check Are reagents active? start->reagent_check pH is correct activation_ph Is Activation Buffer pH 4.5 - 6.0? ph_check->activation_ph Yes coupling_ph Is Coupling Buffer pH 7.2 - 8.5? activation_ph->coupling_ph Yes solution_ph_activation Adjust activation buffer pH activation_ph->solution_ph_activation No coupling_ph->reagent_check Yes solution_ph_coupling Adjust coupling buffer pH coupling_ph->solution_ph_coupling No amine_buffer Is buffer amine-free (e.g., PBS, HEPES)? reagent_check->amine_buffer fresh_reagents Were EDC/NHS solutions prepared fresh? amine_buffer->fresh_reagents Yes solution_buffer_exchange Buffer exchange target into an amine-free buffer amine_buffer->solution_buffer_exchange No solution_remake_reagents Use fresh, anhydrous reagents and solvent fresh_reagents->solution_remake_reagents No

Caption: Decision tree for troubleshooting low conjugation yield.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation with Acid-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during PEGylation experiments utilizing Acid-PEG8-t-butyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in protein PEGylation?

This compound is a monofunctional polyethylene (B3416737) glycol (PEG) derivative. It features a methoxy-terminated PEG chain of eight ethylene (B1197577) glycol units, which imparts hydrophilicity, and a t-butyl ester protected carboxylic acid.[1] This protecting group allows for a two-step conjugation strategy. First, the t-butyl ester is removed under acidic conditions to reveal a reactive carboxyl group. This carboxyl group is then activated, typically using EDC/NHS chemistry, to form a stable amide bond with primary amines (e.g., lysine (B10760008) residues) on the protein surface.[1]

Q2: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a common issue that can arise from several factors that disrupt protein stability. These include:

  • Suboptimal Buffer Conditions: Incorrect pH or ionic strength can alter a protein's surface charge and lead to instability and aggregation.[2]

  • High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of intermolecular interactions and aggregation.[2]

  • PEG:Protein Molar Ratio: A high molar excess of the PEG reagent can drive the reaction to completion but also increases the risk of multi-PEGylation and subsequent aggregation.

  • Temperature: Elevated temperatures can induce partial unfolding of the protein, exposing hydrophobic cores and promoting aggregation.[2]

  • Mechanical Stress: Agitation, stirring, or filtration can introduce shear stress, potentially causing protein denaturation and aggregation.[2]

  • Hydrophobicity of the Linker: The introduction of hydrophobic moieties can expose the protein's own hydrophobic regions, leading to self-association.[2]

Q3: How does the two-step pH process for Acid-PEG activation work?

A two-step pH process is highly recommended for efficient conjugation with PEG-acid linkers.[3]

  • Activation Step (pH 4.5-6.0): The activation of the carboxylic acid on the PEG linker with EDC and NHS is most efficient in a slightly acidic environment. A non-amine, non-carboxylate buffer like MES is ideal for this step.[3][4]

  • Conjugation Step (pH 7.0-8.5): The reaction of the activated NHS-ester with the primary amines on the protein is most efficient at a neutral to slightly basic pH.[3] This is because the amine groups need to be in their unprotonated form to act as effective nucleophiles. Buffers such as PBS are suitable for this stage.[3]

Q4: What are stabilizing excipients and how can they prevent aggregation?

Excipients are additives that can help stabilize proteins and prevent aggregation during the PEGylation reaction. They work through various mechanisms, such as increasing protein stability and suppressing non-specific protein-protein interactions. Common examples include:

  • Sugars: (e.g., sucrose, trehalose)

  • Polyols: (e.g., glycerol, sorbitol)

  • Amino Acids: (e.g., arginine, glycine)

  • Non-ionic Surfactants: (e.g., Polysorbate 20, Polysorbate 80)

Troubleshooting Guides

Issue 1: Visible Precipitation or Turbidity During the Conjugation Reaction

This is a clear indicator of significant protein aggregation and instability under the current reaction conditions.

Potential Cause Recommended Action
Incorrect pH Verify the pH of your reaction buffers. For the two-step EDC/NHS activation, ensure the activation step is at pH 4.5-6.0 and the conjugation step is at pH 7.0-8.5.[3]
High Protein Concentration Reduce the protein concentration. Perform small-scale pilot experiments to determine the optimal protein concentration for your specific protein.
High Molar Ratio of PEG Decrease the molar excess of the activated this compound. A high degree of PEGylation can sometimes lead to insolubility.[4]
Elevated Temperature Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration.
Inadequate Mixing Ensure gentle but thorough mixing when adding the activated PEG reagent to the protein solution to avoid localized high concentrations.

Troubleshooting Workflow for Visible Precipitation

A Visible Precipitation Observed B Verify Reaction Buffer pH A->B C Incorrect pH B->C No E Correct pH B->E Yes D Adjust pH to Optimal Range (Activation: 4.5-6.0, Conjugation: 7.0-8.5) C->D Q Problem Resolved D->Q F Reduce Protein Concentration E->F G High Concentration F->G No I Optimal Concentration F->I Yes H Perform Dilution Series G->H H->Q J Reduce PEG:Protein Molar Ratio I->J K High Molar Ratio J->K No M Optimal Molar Ratio J->M Yes L Test Lower Molar Ratios K->L L->Q N Lower Reaction Temperature M->N O High Temperature N->O No N->Q Yes P Incubate at 4°C O->P P->Q A High Soluble Aggregates in SEC-HPLC B Optimize PEG:Protein Molar Ratio A->B C Screen Lower Ratios (e.g., 1:1, 5:1) B->C D Identify Optimal Ratio C->D E Optimize Protein Concentration D->E F Test Lower Concentrations E->F G Identify Optimal Concentration F->G H Optimize Reaction Temperature G->H I Compare 4°C vs. RT H->I J Select Optimal Temperature I->J K Screen Stabilizing Excipients J->K L Test Sugars, Amino Acids, Surfactants K->L M Identify Effective Excipient L->M N Problem Resolved M->N cluster_0 Step 1: Deprotection cluster_1 Step 2: Activation cluster_2 Step 3: Conjugation A This compound B Add TFA in DCM A->B C Deprotected m-PEG8-acid B->C D Deprotected m-PEG8-acid C->D E Add EDC/NHS in MES Buffer (pH 4.5-6.0) D->E F Activated m-PEG8-NHS ester E->F H Activated m-PEG8-NHS ester F->H G Protein in PBS (pH 7.2-8.0) I Mix and Incubate G->I H->I J PEGylated Protein I->J

References

Technical Support Center: Monitoring the Progress of an Acid-PEG8-t-butyl Ester Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the progress of reactions involving Acid-PEG8-t-butyl ester. This bifunctional PEG linker, which contains a carboxylic acid and a t-butyl ester, is a valuable tool in bioconjugation and drug delivery.[1] Accurate monitoring of its reactions is crucial for optimizing yields and ensuring the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of an this compound reaction?

A1: The most common and effective methods for monitoring the progress of an this compound reaction are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2] Each technique offers distinct advantages in terms of speed, resolution, and the level of structural information provided.

Q2: How can I use TLC to monitor my reaction?

A2: TLC is a rapid and cost-effective method for qualitative monitoring of your reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The difference in polarity between the starting material (with a free carboxylic acid) and the t-butyl ester product will result in different retention factors (Rf values), allowing for easy tracking.[2]

Q3: What information can HPLC provide about my reaction?

A3: HPLC offers a more quantitative analysis of your reaction mixture. It can separate the starting materials, product, and any impurities with high resolution. By integrating the peak areas in the chromatogram, you can determine the relative concentrations of each component and calculate the reaction conversion. HPLC is particularly useful for assessing the purity of the final product.[2][3]

Q4: When should I use NMR spectroscopy for reaction monitoring?

A4: ¹H NMR spectroscopy is a powerful tool for obtaining detailed structural information and confirming the identity of your product. By analyzing the chemical shifts and integration of specific proton signals, you can confirm the formation of the t-butyl ester and monitor the disappearance of the carboxylic acid proton of the starting material. Key signals to monitor include the singlet for the t-butyl group protons and the characteristic peaks of the PEG chain.[2][4]

Troubleshooting Guide

Issue: My TLC plate shows significant streaking for all spots.

  • Potential Cause: PEGylated compounds are known to be "sticky" on silica (B1680970) gel, which can lead to streaking.[5]

  • Recommended Action:

    • Try using a more polar solvent system, such as adding a small amount of methanol (B129727) to your dichloromethane (B109758) or ethyl acetate (B1210297) eluent.[5]

    • Consider adding a small percentage of an acid (like acetic acid) or a base (like triethylamine), depending on the nature of your compounds, to improve the spot shape.

Issue: I am seeing multiple spots on my TLC, suggesting side products.

  • Potential Cause: In esterification reactions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), side reactions can occur. A common side product is the formation of N-acylurea.[6] If the reaction conditions are not anhydrous, hydrolysis of the t-butyl ester can also occur.[5]

  • Recommended Action:

    • If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can often be removed by filtration.[7]

    • To minimize N-acylurea formation, ensure the reaction is run at the recommended temperature and consider using DMAP as a catalyst, which can suppress this side reaction.[6][8]

    • Always use anhydrous solvents and reagents to prevent hydrolysis.[5]

Issue: My HPLC analysis shows a low yield of the desired product.

  • Potential Cause: Low yields can be due to several factors including incomplete reaction, degradation of starting materials or product, or suboptimal reaction conditions.[5]

  • Recommended Action:

    • Monitor the reaction over a longer period to ensure it has gone to completion.

    • Ensure all reagents are pure and free of moisture.[5]

    • Optimize reaction parameters such as temperature and stoichiometry of reagents.[5]

Issue: The ¹H NMR spectrum of my product shows a complex multiplet for the PEG chain.

  • Potential Cause: The ethylene (B1197577) glycol units of the PEG chain can have overlapping signals, which can be further complicated by coupling to neighboring protons. It is also important to note the presence of ¹³C satellite peaks, which can sometimes be mistaken for impurities, especially with high molecular weight PEGs.[9][10]

  • Recommended Action:

    • Focus on the distinct signals for the terminal groups and the t-butyl ester to confirm product formation. The large, broad signal for the PEG backbone is expected.

    • Compare the spectrum of your product to that of the starting material to identify new signals and the disappearance of reactant signals.

Data Presentation: Monitoring Technique Parameters

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)¹H NMR Spectroscopy
Stationary Phase Silica gel 60 F₂₅₄Reverse-phase C8 or C18 column-
Mobile Phase/Solvent Dichloromethane/Methanol (e.g., 9:1 v/v) or Ethyl Acetate/Hexanes gradientAcetonitrile/Water or Methanol/Water gradient, often with 0.1% TFADeuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (CD₃OD)
Detection Method UV light (254 nm), Potassium permanganate (B83412) stain, or Iodine chamberUV detector (e.g., 210-220 nm) or Charged Aerosol Detector (CAD)300-600 MHz NMR spectrometer
Key Metric Retention Factor (R_f)Retention Time (t_R)Chemical Shift (δ) in ppm
Quantitative Analysis Semi-quantitative (by spot intensity)Quantitative (by peak area integration)Quantitative (by signal integration)
Typical Observation Disappearance of starting material spot and appearance of a new, less polar product spot.Disappearance of the starting material peak and the appearance of a new product peak with a different retention time.Disappearance of the carboxylic acid proton signal and appearance of a singlet around 1.4-1.5 ppm for the t-butyl group.[11][12]

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC
  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Using separate capillary tubes, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 9:1 Dichloromethane/Methanol). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the Plate: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under UV light and/or by staining with potassium permanganate.

  • Analyze the Results: Compare the R_f values of the spots. The product, being an ester, will be less polar and should have a higher R_f value than the starting carboxylic acid.

Protocol 2: Monitoring Reaction Progress by HPLC
  • Prepare the Sample: Withdraw a small aliquot from the reaction mixture and dilute it with the mobile phase (e.g., 50:50 Acetonitrile/Water with 0.1% TFA).

  • Set up the HPLC System: Equilibrate a reverse-phase C18 column with the mobile phase. Set the flow rate (e.g., 1 mL/min) and the detector wavelength (e.g., 214 nm).

  • Inject the Sample: Inject the diluted sample onto the column.

  • Analyze the Chromatogram: Record the chromatogram. The starting material and product should have distinct retention times. The progress of the reaction can be determined by the relative areas of the reactant and product peaks.

Protocol 3: Monitoring Reaction Progress by ¹H NMR Spectroscopy
  • Prepare the Sample: Take a small sample from the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire the Spectrum: Acquire the ¹H NMR spectrum.

  • Analyze the Spectrum:

    • Identify the characteristic signal for the nine protons of the t-butyl ester group, which will appear as a sharp singlet around δ 1.4-1.5 ppm.[11][12]

    • Monitor the disappearance of the broad singlet corresponding to the carboxylic acid proton of the starting material (typically > δ 10 ppm).

    • Observe the signals for the PEG backbone, which typically appear as a complex multiplet between δ 3.5 and 3.7 ppm.[10]

Mandatory Visualization

Reaction_Monitoring_Workflow Workflow for Monitoring this compound Reaction cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_decision Decision Point cluster_outcome Outcome start Start Reaction: Acid-PEG8 + R-OH take_aliquot Take Aliquot at Time (t) start->take_aliquot tlc TLC Analysis (Qualitative) take_aliquot->tlc hplc HPLC Analysis (Quantitative) take_aliquot->hplc nmr NMR Analysis (Structural) take_aliquot->nmr check_completion Reaction Complete? tlc->check_completion hplc->check_completion nmr->check_completion continue_reaction Continue Reaction (t = t + Δt) check_completion->continue_reaction No workup Proceed to Work-up and Purification check_completion->workup Yes continue_reaction->take_aliquot

Caption: A flowchart illustrating the general workflow for monitoring the progress of an this compound reaction using TLC, HPLC, and NMR.

References

purification challenges with Acid-PEG8-t-butyl ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and answers to frequently asked questions regarding the purification of Acid-PEG8-t-butyl ester and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound conjugates?

A1: Typical impurities can include unreacted starting materials (e.g., the biomolecule or the activated PEG linker), hydrolyzed PEG linker where the t-butyl ester has been cleaved to a carboxylic acid, and aggregated conjugates.[1][] The specific impurities and their proportions depend heavily on the reaction conditions used.[1] In the synthesis of the linker itself, common impurities are unreacted m-PEG8-alcohol and byproducts from side reactions.[3]

Q2: Which chromatographic technique is recommended for purifying my conjugate?

A2: The best method depends on the properties of your conjugate and the impurities you need to remove.[1]

  • Size Exclusion Chromatography (SEC): This technique is highly effective for separating the larger PEGylated conjugate from smaller, unreacted molecules and low molecular weight by-products.[][4] It is one of the primary methods used for purifying PEGylated proteins.[]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC offers high resolution for purifying smaller molecule-PEG conjugates based on differences in hydrophobicity.[][5]

  • Ion Exchange Chromatography (IEX): IEX is useful if the conjugate and impurities have different net charges. The PEG chains can shield surface charges on a protein, altering its binding properties, which can be exploited for separation.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity but uses less denaturing conditions than RP-HPLC, which can be advantageous for sensitive biomolecules.[1]

Q3: How can I confirm the purity and identity of my final conjugate?

A3: A combination of analytical techniques is recommended:

  • Analytical HPLC (SEC or RP-HPLC): To assess the purity and homogeneity of the sample.[1][4]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS are used to confirm the molecular weight of the conjugate, which verifies that the PEG linker has been successfully attached.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the linker itself, ¹H and ¹³C NMR can confirm the chemical structure and the presence of the t-butyl group.[6]

Troubleshooting Guide

Problem 1: The product appears as a streak instead of a distinct spot on a silica (B1680970) gel TLC plate or column.
  • Potential Cause: PEG derivatives are known to be "sticky" and can interact strongly with the silica gel matrix, leading to poor separation and streaking.[3]

  • Suggested Solution: Modify your solvent system. Adding a small amount of a more polar solvent, like methanol (B129727), to your dichloromethane (B109758) or ethyl acetate (B1210297) eluent can improve elution and lead to better-defined spots or peaks.[3] For basic compounds, adding a small percentage of triethylamine (B128534) might also help.[3]

Problem 2: The final product is contaminated with unreacted starting material.
  • Potential Cause: The reaction may not have gone to completion, or the chosen purification method may not have sufficient resolution to separate the product from the starting material.[5] This is common if the size or charge difference between the un-PEGylated and PEGylated molecule is small.[5]

  • Suggested Solution:

    • Optimize Reaction: Ensure you are using a sufficient molar excess of the PEG reagent during the conjugation step.[3] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[3]

    • Optimize Purification: If using SEC, you may need a column with a longer length or a resin with a smaller particle size for higher resolution.[5] For IEX, using a shallower salt gradient can improve the separation of species with similar charges.[5] If these methods fail, consider switching to RP-HPLC or HIC.[5]

Problem 3: The t-butyl ester group was unintentionally cleaved during purification.
  • Potential Cause: The t-butyl ester is sensitive to acidic conditions and can be hydrolyzed back to a carboxylic acid.[3][7] This can occur during workup or purification if the pH is too low. For example, using strongly acidic ion exchange resins for purification can cause cleavage of the ester.[8] The rate of hydrolysis is significantly accelerated at low pH.[9]

  • Suggested Solution: Ensure that all workup and purification steps are performed under neutral or slightly acidic conditions whenever possible.[3] Avoid prolonged exposure to strong acids.[3] When using HPLC, be mindful that acidic mobile phase additives like trifluoroacetic acid (TFA) can cause hydrolysis, especially with extended run times or at elevated temperatures.[9]

Problem 4: The purified product is an oil and is difficult to handle.
  • Potential Cause: This is a common physical property of many PEG derivatives.[3][6]

  • Suggested Solution: After pooling the pure fractions from chromatography, remove the solvent under reduced pressure (e.g., with a rotary evaporator) and then dry the product under a high vacuum to remove any residual solvent. This should yield the final product, which may be a colorless to pale yellow oil.[3][6]

Problem 5: Low recovery of the PEGylated product after chromatography.
  • Potential Cause: The product may be binding irreversibly to the column matrix or precipitating on the column.[5] PEGylated molecules can sometimes exhibit non-specific binding to chromatography resins.[10]

  • Suggested Solution:

    • Modify Elution Conditions: For IEX, try increasing the salt concentration in the elution buffer. For HIC, decrease the salt concentration. For RP-HPLC, adjust the organic solvent gradient.[5]

    • Improve Solubility: Decrease the concentration of the sample loaded onto the column. You can also try modifying the buffer composition (e.g., pH, ionic strength) to improve the solubility of your product and minimize non-specific interactions.[1][5]

Data and Properties

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
IUPAC Name tert-butyl 2-(2-(2-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate)(Generalized from similar structures)
Molecular Formula C24H46O12[7]
Molecular Weight 526.6 g/mol [7]
Appearance Colorless to pale yellow oil or solid[6]
Purity Typically >98%[7][11]
Solubility Soluble in Water, DMSO, DCM, DMF[7]
Storage Store at -20°C for long-term stability[7]

Experimental Protocols

Protocol 1: General Purification by Silica Gel Column Chromatography

This protocol is suitable for the purification of the this compound linker itself after synthesis.

Materials:

  • Crude reaction mixture

  • Silica gel for column chromatography

  • Solvents: Dichloromethane (DCM), Ethyl Acetate, Hexanes, Methanol

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glass column and fraction collection tubes

Methodology:

  • Sample Preparation: Concentrate the crude product under reduced pressure. Dissolve the residue in a minimal amount of dichloromethane.

  • Column Packing: Prepare a silica gel slurry in hexanes and pack it into a glass column.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes).[3]

  • Gradient: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.[3] If the product is streaking or not eluting, a small percentage of methanol can be added to the eluent system.[3]

  • Monitoring: Monitor the separation by collecting fractions and analyzing them using TLC.

  • Collection & Concentration: Combine the fractions containing the pure product (as determined by TLC).[3] Concentrate the pooled fractions under reduced pressure and dry under high vacuum to obtain the final product.[3]

Protocol 2: Purification of a Conjugate by RP-HPLC

This protocol is suitable for purifying small molecule-PEG conjugates.

Materials:

  • C18 RP-HPLC column

  • HPLC system with a UV detector

  • Crude conjugate reaction mixture

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • 0.22 µm syringe filter

Methodology:

  • Sample Preparation: Dissolve the crude reaction mixture in a small volume of a solution that mimics the initial mobile phase composition (e.g., 95% A, 5% B).[1] Filter the sample through a 0.22 µm syringe filter before injection.[1]

  • Injection: Inject the filtered sample onto the equilibrated C18 column.

  • Elution Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the components. A typical gradient might run from 5% to 95% B over 30 minutes.[5]

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm for peptide bonds or a specific wavelength for a chromophore).[1]

  • Fraction Collection: Collect fractions corresponding to the desired product peak.[1][5]

  • Analysis and Final Step: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and remove the solvent, typically by lyophilization (freeze-drying).[1]

Protocol 3: Deprotection of the t-Butyl Ester Group

This protocol describes the removal of the t-butyl protecting group to yield the free carboxylic acid.

Materials:

  • Purified this compound conjugate

  • Deprotection Solution: A mixture of Trifluoroacetic acid (TFA) and a solvent like Dichloromethane (DCM). A typical ratio is 1:1 (v/v).[12]

  • Cold diethyl ether

Methodology:

  • Dissolution: Dissolve the purified t-butyl ester conjugate in DCM.

  • Deprotection Reaction: Add an equal volume of TFA to the solution. Stir the reaction mixture at room temperature.[12]

  • Monitoring: Monitor the progress of the deprotection reaction using TLC or HPLC until the starting material is fully consumed (typically 1-5 hours).[6][12]

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).[6]

  • Precipitation: Precipitate the deprotected product by adding cold diethyl ether to the concentrated residue.[6]

  • Collection: Collect the product by centrifugation or filtration and wash it with additional cold diethyl ether to remove residual TFA and other impurities.[6]

  • Drying: Dry the final product under vacuum.[6]

Visualizations

Purification_Troubleshooting start Start Purification Analysis p1 Problem: Streaking on TLC/Silica Column start->p1 p2 Problem: Contamination with Starting Material start->p2 p3 Problem: Unintentional t-Butyl Ester Cleavage start->p3 p4 Problem: Low Product Recovery start->p4 s1 Solution: Modify solvent system. Add polar solvent (e.g., MeOH). p1->s1 s2 Solution: Optimize reaction conditions (e.g., excess PEG reagent). p2->s2 s2b Solution: Optimize chromatography. Use longer column or shallower gradient. p2->s2b s3 Solution: Ensure neutral pH during purification and workup. Avoid strong acids. p3->s3 s4 Solution: Modify elution conditions (salt/solvent gradient). p4->s4 s4b Solution: Improve sample solubility. Decrease sample load. p4->s4b

Caption: A troubleshooting decision tree for common purification issues.

Conjugation_Workflow cluster_synthesis Step 1: Conjugation cluster_purification Step 2: Purification cluster_deprotection Step 3: Deprotection A Biomolecule (e.g., Protein) C Crude Conjugate Mixture A->C B Activated This compound B->C D Purification (e.g., SEC or HPLC) C->D E Purified t-Butyl Ester Conjugate D->E Collect F Impurities & Unreacted Reagents D->F Discard G Acid Treatment (e.g., TFA) E->G H Final Purified Conjugate (with free Carboxylic Acid) G->H

Caption: Experimental workflow for conjugation, purification, and deprotection.

References

Technical Support Center: Acid-PEG8-t-butyl Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid-PEG8-t-butyl ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to ensure the successful synthesis and purification of PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is the Steglich esterification. This reaction involves the coupling of a carboxylic acid-terminated PEG (Acid-PEG8) with tert-butanol (B103910) using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This method is favored because it proceeds under mild conditions, which is crucial for preventing the degradation of the PEG chain and the acid-labile t-butyl ester group.

Q2: What are the most common byproducts in an this compound synthesis via Steglich esterification?

A2: The primary byproducts encountered during this synthesis are:

  • Dicyclohexylurea (DCU): This is formed from the reaction of DCC with the carboxylic acid. DCU is largely insoluble in many organic solvents and can often be removed by filtration.

  • N-acylurea: This byproduct can form through an intramolecular rearrangement of the O-acylisourea intermediate. Its formation is a common issue in Steglich esterifications and can be minimized by optimizing reaction conditions.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of unreacted Acid-PEG8 starting material.

Q3: My reaction yield is low. What are the potential causes?

A3: Low yields in a Steglich esterification of Acid-PEG8 can be attributed to several factors:

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of DCC, DMAP, and tert-butanol to the Acid-PEG8 can lead to an incomplete reaction.

  • Presence of Moisture: Water in the reaction mixture can hydrolyze the activated carboxylic acid intermediate and quench the DCC, reducing the yield of the desired ester. It is crucial to use anhydrous solvents and reagents.

  • Steric Hindrance: Tert-butanol is a bulky alcohol, and steric hindrance can slow down the reaction rate. Sufficient reaction time and optimal temperature are necessary to drive the reaction to completion.

  • Formation of N-acylurea: As mentioned above, the formation of this stable byproduct can reduce the amount of the desired ester.

Q4: I am having difficulty purifying my this compound. What are some common challenges and solutions?

A4: Purification of PEGylated compounds can be challenging due to their physical properties. Common issues include:

  • Removal of DCU: While mostly insoluble, some DCU may remain in the solution. Multiple filtrations or washing the organic layer with a dilute acid solution can help in its removal.

  • Separation from N-acylurea: This byproduct can have similar polarity to the desired product, making separation by column chromatography difficult. Optimizing the chromatographic conditions (e.g., solvent gradient) is key.

  • Handling the Product: this compound can be a viscous oil or a waxy solid, which can make handling and purification challenging. Dissolving the crude product in a suitable solvent before purification is recommended.

Troubleshooting Guide

This troubleshooting guide provides a structured approach to identifying and resolving common issues encountered during the synthesis and purification of this compound.

Observed Problem Potential Cause Recommended Solution
Low to no product formation Inactive reagentsEnsure the freshness and purity of DCC and DMAP. Use freshly opened or properly stored reagents.
Insufficient reaction time or temperatureMonitor the reaction progress using TLC or HPLC. If the reaction is sluggish, consider increasing the reaction time or temperature slightly (e.g., from 0°C to room temperature).
Presence of moistureUse anhydrous solvents (e.g., dichloromethane) and ensure all glassware is thoroughly dried.
Presence of a significant amount of a byproduct with similar polarity to the product Formation of N-acylureaAdd DMAP to the reaction mixture before adding DCC. DMAP acts as a nucleophilic catalyst that minimizes the formation of the N-acylurea byproduct. Ensure the reaction temperature is kept low (0°C) during the addition of DCC.
Difficulty in removing dicyclohexylurea (DCU) precipitate Incomplete precipitationAfter the reaction, cool the mixture to a lower temperature (e.g., 0°C or in the refrigerator) to maximize the precipitation of DCU before filtration.
DCU co-eluting with the product during chromatographyWash the crude product solution with a dilute acid (e.g., 1% HCl) to protonate any remaining DCC and facilitate the removal of DCU.
Product appears as a smear on the TLC plate Product is a viscous oil or waxy solidUse a more polar solvent system for TLC analysis. Consider co-spotting with the starting material to aid in identification.
Premature cleavage of the t-butyl ester group Exposure to acidic conditions during workup or purificationUse a neutral or slightly basic wash during the workup (e.g., saturated sodium bicarbonate solution). Avoid using strongly acidic conditions during purification.

Experimental Protocols

Representative Synthesis of this compound (Steglich Esterification)

This protocol describes a general procedure for the esterification of Acid-PEG8 with tert-butanol.

Materials:

  • Acid-PEG8

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes

  • Ethyl acetate (B1210297)

Procedure:

  • In a round-bottom flask, dissolve Acid-PEG8 (1 equivalent) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) and tert-butanol (1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Analytical Method: HPLC for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound and for detecting byproducts. A Charged Aerosol Detector (CAD) is particularly useful for PEG analysis as it does not require a chromophore.

Illustrative HPLC-CAD Method:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes can be a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detector: Charged Aerosol Detector (CAD)

  • Expected Elution Order: Unreacted Acid-PEG8 will elute first, followed by the product this compound. Dicyclohexylurea and N-acylurea byproducts will have different retention times and can be identified by running standards if available.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reaction Acid_PEG8 Acid-PEG8 O_Acylisourea O-Acylisourea Intermediate Acid_PEG8->O_Acylisourea + DCC tBuOH tert-Butanol DCC DCC DCU Dicyclohexylurea (DCU) DCC->DCU Reacts DMAP DMAP (catalyst) DMAP->O_Acylisourea Product This compound O_Acylisourea->Product + tBuOH + DMAP N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Start Start: Synthesis of This compound TLC_HPLC Monitor Reaction Progress (TLC/HPLC) Start->TLC_HPLC Reaction_Complete Is Reaction Complete? TLC_HPLC->Reaction_Complete Continue_Reaction Continue Reaction/ Optimize Conditions Reaction_Complete->Continue_Reaction No Workup Workup: Filter DCU, Wash Reaction_Complete->Workup Yes Continue_Reaction->TLC_HPLC Purification Purification: Column Chromatography Workup->Purification Analyze_Purity Analyze Purity (HPLC, NMR) Purification->Analyze_Purity Pure_Product Pure Product Analyze_Purity->Pure_Product Purity > 95% Identify_Impurities Identify Impurities Analyze_Purity->Identify_Impurities Purity < 95% Troubleshoot_Impurity Troubleshoot Source of Impurity (Refer to Guide) Identify_Impurities->Troubleshoot_Impurity Troubleshoot_Impurity->Purification

Caption: A general workflow for troubleshooting this compound synthesis.

Technical Support Center: Acid-PEG8-t-butyl ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid-PEG8-t-butyl ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help improve the yield and success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in an this compound conjugation reaction?

Low yields can often be attributed to several factors including:

  • Presence of Moisture: Water can hydrolyze activated esters (like NHS esters) and quench coupling reagents, reducing conjugation efficiency.[1][2]

  • Suboptimal Reaction pH: The pH of the reaction mixture is critical. The activation of the carboxylic acid with reagents like EDC/NHS is most efficient at a pH of 4.5-7.2, while the subsequent conjugation to primary amines is favored at a pH of 7.0-8.5.[3][4]

  • Reagent Quality: The purity and stability of starting materials and coupling reagents are crucial.[1] Impurities or degraded reagents, particularly EDC and NHS, can lead to poor outcomes.[3]

  • Competing Nucleophiles: The presence of primary amines (e.g., Tris buffer) in the reaction buffer will compete with the target molecule for the activated PEG linker.[2][3]

  • Inefficient Purification: Significant loss of the final conjugate can occur during purification steps.[3]

Q2: How can I minimize hydrolysis of the t-butyl ester group during my experiment?

The t-butyl ester is sensitive to acidic conditions.[5][6] To prevent premature cleavage:

  • Avoid prolonged exposure to strong acids during the conjugation and workup steps.[1]

  • If purification requires acidic conditions, such as reverse-phase HPLC with TFA, it's crucial to minimize exposure time and temperature.[7] Neutralizing fractions immediately after collection can also help preserve the ester group.[7]

Q3: What are the recommended coupling reagents for conjugating this compound to an amine?

A common and effective method is the use of carbodiimide (B86325) chemistry.[8] This typically involves a two-step process:

  • Activation: The carboxylic acid of the PEG linker is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester.[9][10]

  • Conjugation: The resulting NHS ester is then reacted with the primary amine of the target molecule to form a stable amide bond.[6][11]

Other coupling reagents like HATU can also be used.[10]

Q4: I'm observing aggregation of my protein after conjugation. What could be the cause and how can I prevent it?

Antibody or protein aggregation is a common issue that can arise from:

  • High Degree of PEGylation: Excessive modification of the protein surface can alter its solubility and lead to aggregation.[3]

  • Hydrophobicity: The nature of the conjugated molecule can sometimes increase the hydrophobicity of the complex.

  • Solvent Incompatibility: If the PEG reagent is dissolved in an organic solvent like DMSO, adding a large volume to the aqueous protein solution can cause precipitation.[2]

To mitigate aggregation, you can try optimizing the molar ratio of the PEG linker to your protein, or consider using longer PEG chains which can sometimes provide a better hydrophilic shield.[3]

Q5: What is the best way to purify the final this compound conjugate?

Purification of PEGylated compounds can be challenging.[1] Common methods include:

  • Size-Exclusion Chromatography (SEC): This is a widely used method to separate the larger PEGylated conjugate from smaller, unreacted PEG linkers and byproducts.[6][9]

  • Dialysis: Effective for removing small molecule impurities from protein conjugates.[6]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for purification, but care must be taken to avoid acidic conditions that could hydrolyze the t-butyl ester.[1][7]

  • Silica Gel Column Chromatography: A standard method for purifying smaller molecule PEG derivatives, often using a gradient of a polar solvent like methanol (B129727) in a less polar solvent such as dichloromethane.[1]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution
Incorrect Reaction pH The activation of the carboxylic acid with EDC/NHS is most efficient at pH 4.5-7.2, while the subsequent reaction with primary amines is favored at pH 7.0-8.5. Consider a two-step reaction with pH adjustment.[3]
Degraded Coupling Reagents (EDC/NHS) Use fresh, high-quality EDC and NHS. Prepare the activated PEG-acid solution immediately before use.[2]
Presence of Moisture Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Competing Amines in Buffer Perform a buffer exchange to ensure your target molecule is in an amine-free buffer like PBS, HEPES, or bicarbonate buffer.[2][3]
Low Reactant Concentration If your target molecule is a protein, ensure the concentration is ideally greater than 0.5 mg/mL.[3]
Issue 2: Presence of Side Products
Potential Cause Recommended Solution
Hydrolysis of Activated NHS Ester This is a significant competing reaction at pH > 8.5.[2] Keep the reaction time as short as necessary and avoid excessively high pH.
Premature Cleavage of t-Butyl Ester Avoid acidic conditions during the conjugation and purification steps. The t-butyl ester is labile in strong acid.[5][9]
Reaction with Other Nucleophiles Besides primary amines, NHS esters can react with other nucleophilic groups like thiols (cysteine) or hydroxyls (serine, threonine).[2][11] Reaction with primary amines is generally favored at pH 7.2-8.5.[4]
Illustrative Data: Effect of pH and Molar Ratio on Conjugation Efficiency

The following data is for illustrative purposes and actual results may vary.

Table 1: Impact of pH on Conjugation Yield

Reaction pHConjugate Yield (%)Unreacted Protein (%)
6.53560
7.48512
8.57015
9.05020

Table 2: Impact of Molar Ratio (PEG:Protein) on Degree of Labeling (DOL)

Molar Ratio (PEG:Protein)Degree of Labeling (DOL)Aggregation Observed
5:11.2None
10:12.5Minimal
20:14.1Slight
50:16.8Significant

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the formation of an NHS ester for subsequent reaction with a primary amine.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction Buffer (e.g., MES buffer, pH 6.0)

Procedure:

  • Dissolve this compound in the anhydrous solvent.

  • Add EDC and NHS (typically 1.1-1.5 molar equivalents of each relative to the PEG-acid).

  • Stir the reaction mixture at room temperature for 1-2 hours.[9] The resulting activated PEG8-NHS ester is now ready for conjugation.

Protocol 2: Conjugation of Activated PEG to an Amine-Containing Molecule (e.g., a Protein)

Materials:

  • Amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.4)[3]

  • Freshly prepared activated this compound solution

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.4)[6]

  • Purification system (e.g., SEC column or dialysis cassette)[6]

Procedure:

  • Ensure the protein solution is at the desired concentration (1-10 mg/mL) in an amine-free buffer at pH 7.2-8.5.[6]

  • Add a 10- to 50-fold molar excess of the dissolved activated PEG linker to the protein solution while gently stirring.[6] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[6]

  • Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.[3][4]

  • Stop the reaction by adding the quenching buffer to consume any unreacted NHS ester.[6]

  • Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents.[6][9]

Protocol 3: Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the carboxylic acid.[6][9]

Materials:

  • Purified PEGylated conjugate

  • Deprotection solution: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (typically 20-50% v/v)[9]

  • Cold diethyl ether[6][9]

Procedure:

  • If the purified conjugate is in an aqueous buffer, lyophilize it to dryness.[6]

  • Dissolve the lyophilized conjugate in the deprotection solution (TFA/DCM).

  • Incubate the reaction at room temperature for 1-2 hours.[6][9]

  • Remove the TFA, for instance, by precipitating the deprotected conjugate with cold diethyl ether.[6]

  • Purify the deprotected conjugate using SEC or dialysis to remove residual TFA.[6]

Visual Guides

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_deprotection Step 3: Deprotection (Optional) A This compound C Activated PEG8-NHS ester A->C Activation B EDC / NHS (pH 4.5-7.2) B->C F PEG8-Conjugate (Stable Amide Bond) C->F Coupling D Amine-containing Molecule (R-NH2) D->F E Conjugation (pH 7.0-8.5) E->F H Deprotected PEG8-Conjugate (Terminal COOH) F->H Acidolysis G TFA / DCM G->H G cluster_reagents Reagent & Buffer Check cluster_conditions Reaction Condition Check cluster_optimization Further Optimization start Low Conjugation Yield q1 Buffer contains amines (e.g., Tris)? start->q1 a1_yes Yes: Perform buffer exchange to PBS/HEPES q1->a1_yes Yes a1_no No q1->a1_no No q2 Reaction pH optimal for amine coupling (7.2-8.5)? a1_yes->q2 a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No: Adjust pH of reaction buffer q2->a2_no No q3 Increase molar ratio of PEG-linker to target a2_yes->q3 a2_no->q3 q4 Increase reaction time or temperature q3->q4 end_node Yield Improved q4->end_node

References

dealing with low solubility of Acid-PEG8-t-butyl ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility issues with Acid-PEG8-t-butyl ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a heterobifunctional crosslinker containing a carboxylic acid, an 8-unit polyethylene (B3416737) glycol (PEG) chain, and a t-butyl ester protected carboxylic acid. The PEG spacer enhances the hydrophilicity and, consequently, the aqueous solubility of the conjugated molecule.[1] It also provides a flexible linker arm to minimize steric hindrance in bioassays. The terminal carboxylic acid and the deprotected t-butyl ester can be used for conjugation to various molecules, making it a versatile tool in drug delivery and bioconjugation.

Q2: My this compound conjugate has precipitated out of my aqueous buffer. What are the likely causes?

A2: Precipitation of your conjugate can be attributed to several factors:

  • Hydrophobicity of the Conjugated Molecule: The most common reason is that the molecule you have conjugated to the PEG linker is poorly soluble in water. The hydrophobicity of the conjugated molecule can counteract the solubilizing effect of the PEG8 chain.

  • High Concentration: The final concentration of your conjugate in the aqueous buffer may have exceeded its solubility limit.

  • "Salting Out" Effect: High salt concentrations in your buffer can decrease the solubility of PEGylated compounds.[1]

  • Low Temperature: The solubility of some PEGylated compounds can decrease at lower temperatures.[1]

  • pH of the Buffer: The pH of the solution can affect the overall charge of your conjugate, which in turn influences its solubility.[1]

  • Organic Solvent Shock: Rapidly adding a concentrated stock of your conjugate dissolved in an organic solvent (like DMSO) to an aqueous buffer can cause localized precipitation.[1]

Q3: What are the initial steps I should take to troubleshoot the low solubility of my conjugate?

A3: Start with the simplest solutions first:

  • Lower the Concentration: Try preparing a more dilute solution of your conjugate.

  • Gentle Heating: Gently warm the solution. For many PEGylated compounds, a slight increase in temperature can significantly improve solubility.

  • Sonication: Brief sonication can help to break up aggregates and promote dissolution.

  • Change the Buffer: If your buffer has a high salt concentration, try switching to a buffer with a lower ionic strength.

Q4: Can the molecular weight of the PEG chain affect the solubility of the conjugate?

A4: Yes, the molecular weight of the PEG chain can influence the solubility of the conjugate. Generally, a higher molecular weight PEG will impart greater water solubility to the conjugate. However, the relationship is not always linear and depends on the properties of the conjugated molecule. For some highly hydrophobic drugs, even a high molecular weight PEG may not be sufficient to achieve the desired solubility.

Troubleshooting Guide

If the initial troubleshooting steps are unsuccessful, more systematic formulation strategies may be required. This guide provides a workflow for addressing persistent solubility issues.

G cluster_0 Initial Observation cluster_1 Initial Troubleshooting cluster_2 Advanced Strategies cluster_3 Outcome start Low Solubility or Precipitation Observed step1 Decrease Concentration start->step1 step2 Gentle Heating / Sonication step1->step2 Still Insoluble end_s Solubility Improved step1->end_s Soluble step3 Change Buffer (Lower Salt) step2->step3 Still Insoluble step2->end_s Soluble strategy1 Co-solvent System step3->strategy1 Still Insoluble step3->end_s Soluble strategy2 pH Optimization strategy1->strategy2 Inadequate Improvement strategy1->end_s Soluble strategy3 Surfactant Addition strategy2->strategy3 Inadequate Improvement strategy2->end_s Soluble strategy3->end_s Soluble end_f Further Formulation Development Required strategy3->end_f Inadequate Improvement

Troubleshooting workflow for low solubility of conjugates.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol details the use of a water-miscible organic solvent to increase the solubility of a poorly soluble this compound conjugate.

Materials:

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a small amount of the conjugate.

    • Dissolve the conjugate in a minimal amount of DMSO or ethanol to create a high-concentration stock solution (e.g., 10-50 mg/mL).

    • Vortex thoroughly to ensure complete dissolution.

  • Prepare the Co-solvent Mixture:

    • In a separate tube, prepare the desired co-solvent/aqueous buffer mixture. Start with a low percentage of the organic solvent (e.g., 5-10% v/v) and gradually increase if necessary. For example, to make 1 mL of a 10% DMSO in PBS solution, mix 100 µL of DMSO with 900 µL of PBS.

  • Dissolve the Conjugate in the Co-solvent Mixture:

    • Slowly add the concentrated stock solution of the conjugate to the co-solvent mixture while vortexing or stirring.

    • Visually inspect for any signs of precipitation.

    • If the conjugate remains soluble, this co-solvent system can be used for your experiments. If precipitation occurs, a higher percentage of the organic co-solvent may be needed.

Protocol 2: pH Optimization for Solubility Enhancement

This protocol describes how to determine the optimal pH for solubilizing an this compound conjugate that has ionizable groups.

Materials:

  • Poorly soluble this compound conjugate

  • A series of buffers with varying pH values (e.g., citrate (B86180) buffers for pH 3-6, phosphate buffers for pH 6-8, borate (B1201080) buffers for pH 8-10)

  • pH meter

  • Vortex mixer

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Prepare a concentrated stock solution of the conjugate in a suitable organic solvent (e.g., DMSO) as described in Protocol 1.

  • Prepare Test Solutions at Different pH Values:

    • In a series of microcentrifuge tubes, add a small, equal amount of the conjugate stock solution to each buffer of varying pH.

    • The final concentration of the organic solvent should be kept low and constant across all samples.

  • Equilibrate and Measure Solubility:

    • Vortex each tube and allow them to equilibrate for a set period (e.g., 1-2 hours) at a constant temperature.

    • Centrifuge the tubes to pellet any undissolved conjugate.

    • Carefully collect the supernatant and measure the concentration of the dissolved conjugate using a suitable analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC).

  • Determine Optimal pH:

    • Plot the measured solubility against the pH of the buffer. The pH at which the highest solubility is observed is the optimal pH for your conjugate.

Protocol 3: Using Surfactants to Improve Solubility

This protocol outlines the use of non-ionic surfactants to increase the aqueous solubility of a conjugate by forming micelles.

Materials:

  • Poorly soluble this compound conjugate

  • Non-ionic surfactant (e.g., Polysorbate 80, Tween® 80)

  • Aqueous buffer

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a Surfactant Stock Solution:

    • Prepare a stock solution of the surfactant in the desired aqueous buffer. The concentration will depend on the critical micelle concentration (CMC) of the surfactant. A good starting point is a concentration several times higher than the CMC.

  • Prepare a Concentrated Conjugate Stock Solution:

    • Prepare a concentrated stock solution of the conjugate in a suitable organic solvent (e.g., DMSO) as described in Protocol 1.

  • Formulate the Conjugate-Surfactant Solution:

    • Slowly add the conjugate stock solution to the surfactant solution while stirring.

    • Allow the mixture to stir for a period to ensure micelle formation and encapsulation of the conjugate.

  • Observe and Optimize:

    • Visually inspect the solution for clarity. If the solution is clear, the conjugate is likely solubilized within the micelles.

    • The concentration of the surfactant can be optimized to find the minimum amount required to solubilize the desired concentration of the conjugate.

Data Presentation

The following table presents an example of how co-solvents can significantly enhance the solubility of a poorly soluble drug, progesterone (B1679170), when used in conjunction with PEG-400. This demonstrates the principle of using formulation excipients to overcome solubility challenges.

% PEG-400 in Water (w/w)Progesterone Solubility (mg/mL)
00.015
100.045
200.13
300.45
401.45
504.60

Data adapted from a study on progesterone solubility enhancement. The absolute values will vary for different this compound conjugates, but the trend of increasing solubility with a higher percentage of co-solvent is generally applicable.

Visualization of Solubilization

The following diagram illustrates the concept of micellar solubilization, a key strategy for improving the solubility of hydrophobic conjugates.

G cluster_0 Hydrophobic Conjugate cluster_1 Surfactant Monomers cluster_2 Micelle Formation and Solubilization cluster_3 Hydrophobic Core cluster_4 Hydrophilic Shell drug1 Drug solubilized_drug Drug surfactant < ● > micelle shell < ● >

Micellar solubilization of a hydrophobic drug conjugate.

References

unexpected results with Acid-PEG8-t-butyl ester in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid-PEG8-t-butyl ester. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in bioconjugation and other applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional, discrete polyethylene (B3416737) glycol (dPEG®) linker.[1] It contains a carboxylic acid group at one terminus and a t-butyl ester at the other, connected by an 8-unit polyethylene glycol chain.[2][3] The PEG chain enhances hydrophilicity and biocompatibility.[1] The t-butyl ester serves as a protecting group for the carboxylic acid, which can be removed under acidic conditions.[1][4] This allows for a two-step conjugation strategy, making it valuable in the development of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][5]

Q2: How do I deprotect the t-butyl ester group?

The t-butyl ester is typically removed using strong acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][4] The reaction is usually performed in a solvent like dichloromethane (B109758) (DCM).[1] The t-butyl carbocation formed during cleavage is scavenged to prevent side reactions.[6][7]

Q3: After deprotection, how do I conjugate the resulting carboxylic acid to my biomolecule?

The newly exposed carboxylic acid can be activated to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester.[1][8] This is typically achieved using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[1][9] The activated NHS ester then readily reacts with primary amines (e.g., lysine (B10760008) residues) on proteins or other biomolecules to form a stable amide bond.[4][8]

Q4: What are common side reactions to be aware of during bioconjugation?

The primary side reaction of concern is the hydrolysis of the activated NHS ester in aqueous buffers, which competes with the desired conjugation reaction.[4][8] It is also crucial to use amine-free buffers (e.g., PBS, HEPES) during the conjugation step, as buffers containing primary amines like Tris or glycine (B1666218) will compete for reaction with the NHS ester.[8][10] During the synthesis of the PEG linker itself, elimination reactions can be a side reaction to Williamson ether synthesis.[11]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Deprotection of t-butyl Ester Incomplete reaction due to insufficient acid strength or reaction time.Ensure the use of a high concentration of TFA (e.g., 20-50% in DCM).[1] Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary (typically 1-4 hours at room temperature).[1]
Presence of water in the reaction mixture.Use anhydrous solvents and reagents to prevent quenching of the acid.
Low Conjugation Yield Hydrolysis of the activated NHS ester.Prepare the activated NHS ester solution immediately before use.[8] Perform the conjugation reaction promptly after activation.
Inefficient activation of the carboxylic acid.Use fresh EDC and NHS. Ensure the reaction is carried out in an appropriate anhydrous solvent like DMF or DMSO.[1]
Presence of competing nucleophiles in the buffer.Use an amine-free buffer such as PBS, HEPES, or bicarbonate buffer for the conjugation reaction.[8]
Suboptimal reaction pH.The optimal pH for NHS ester reactions with primary amines is typically between 7.2 and 8.5.[4][10]
Protein Precipitation During Conjugation High concentration of organic solvent (e.g., DMSO, DMF) used to dissolve the activated PEG linker.The final volume of the organic solvent should generally not exceed 10% of the total reaction volume.[4] Add the PEG solution slowly to the protein solution with gentle stirring.[8]
Over-modification of the protein.Reduce the molar excess of the activated PEG linker to the protein.[8]
Difficulty in Purifying the Final Conjugate PEG derivatives can be challenging to purify due to their properties.For the PEG linker itself, silica (B1680970) gel column chromatography is a standard method.[11] For the final bioconjugate, size-exclusion chromatography (SEC) or dialysis are commonly used to remove excess reagents.[1][4]

Experimental Protocols

Protocol 1: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group to yield the free carboxylic acid.

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)[1]

  • Dichloromethane (DCM), anhydrous[1]

  • Cold diethyl ether[1]

Procedure:

  • Dissolve the this compound conjugate in anhydrous DCM.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).[1]

  • Stir the reaction mixture at room temperature for 1-4 hours.[1]

  • Monitor the deprotection by TLC or HPLC.[1]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.[1]

  • Collect the product by centrifugation or filtration and wash with cold diethyl ether.[1]

  • Dry the product under vacuum.[1]

Protocol 2: Activation of the Carboxylic Acid and Bioconjugation

This protocol outlines the activation of the deprotected PEG linker to an NHS ester and subsequent conjugation to a protein.

Materials:

  • Deprotected Acid-PEG8 (from Protocol 1)

  • N-hydroxysuccinimide (NHS)[1]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[1]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[1]

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)[1]

  • Quenching solution (e.g., 1 M Tris or glycine solution)[1]

  • Purification system (e.g., size-exclusion chromatography)[1]

Procedure:

  • Activation:

    • Dissolve the deprotected Acid-PEG8 in anhydrous DMF or DMSO.[1]

    • Add EDC and NHS to the solution to activate the carboxylic acid.[1]

    • Stir the reaction for 1-2 hours at room temperature to form the NHS ester.[1]

  • Conjugation:

    • Add the activated PEG8-NHS ester solution to the protein solution in the reaction buffer. The molar ratio of the PEG linker to the biomolecule should be optimized based on the desired degree of labeling.[1]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quenching:

    • Add the quenching solution to stop the reaction by consuming any unreacted NHS ester.[1]

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and byproducts.[1]

Visual Guides

G cluster_deprotection Deprotection Workflow A Dissolve this compound in anhydrous DCM B Add TFA (20-50% v/v) A->B C Stir at RT for 1-4 hours B->C D Monitor by TLC/HPLC C->D E Evaporate solvent and TFA D->E F Precipitate with cold diethyl ether E->F G Collect and dry product F->G

Deprotection Workflow for this compound.

G cluster_conjugation Bioconjugation Workflow cluster_activation NHS Ester Activation cluster_conjugation_main Conjugation cluster_purification Quenching & Purification A Dissolve deprotected Acid-PEG8 in anhydrous DMF/DMSO B Add EDC and NHS A->B C Stir at RT for 1-2 hours B->C D Add activated PEG8-NHS ester to protein solution (pH 7.4) C->D E Incubate for 1-4 hours at RT or overnight at 4°C D->E F Add quenching solution (Tris/glycine) E->F G Purify by size-exclusion chromatography F->G G cluster_troubleshooting Troubleshooting Logic Start Unexpected Result Q1 Low Conjugation Yield? Start->Q1 Q2 Protein Precipitation? Start->Q2 S1 Check NHS ester hydrolysis Ensure amine-free buffer Optimize pH (7.2-8.5) Q1->S1 Yes S2 Reduce organic solvent % Decrease PEG:protein ratio Q2->S2 Yes

References

Technical Support Center: Stability of t-Butyl Ester Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of compounds containing t-butyl ester functional groups during storage and handling. This resource is intended for researchers, scientists, and professionals in drug development who work with t-butyl ester-protected molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of the t-butyl ester group during storage?

A1: The stability of a t-butyl ester is primarily influenced by the presence of acidic contaminants, temperature, and moisture. T-butyl esters are highly susceptible to acid-catalyzed hydrolysis.[1][2] Elevated temperatures can accelerate this degradation process. While generally stable under neutral and basic conditions, prolonged exposure to strong bases can lead to hydrolysis, although this is less common than acid-mediated cleavage.[1][3]

Q2: What are the recommended general storage conditions for compounds containing a t-butyl ester?

A2: To ensure the long-term stability of compounds containing a t-butyl ester, they should be stored in a cool, dry, and dark environment.[3][4] Specific recommendations include:

  • Temperature: For short-term storage (days to weeks), refrigeration at 0 - 4 °C is recommended. For long-term storage (months to years), freezing at -20 °C is advisable.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture and acidic gases (like carbon dioxide).

  • Container: Use well-sealed containers made of a non-reactive material.

Q3: My analytical data (HPLC, LC-MS) shows a new peak that I suspect is a degradation product of my t-butyl ester compound. What is the likely identity of this degradant?

A3: The most common degradation pathway for a t-butyl ester is acid-catalyzed hydrolysis. This reaction cleaves the ester bond, resulting in the formation of the corresponding carboxylic acid and tert-butanol (B103910).[1][4] The tert-butanol may further dehydrate to form isobutylene, especially under harsh acidic conditions or at elevated temperatures.[1][4][5] Therefore, the new peak in your chromatogram is likely the free carboxylic acid.

Q4: Can the t-butyl ester group degrade under basic conditions during storage?

A4: While t-butyl esters are known for their high stability under basic conditions, they are not completely inert.[1][3] Prolonged exposure to strong bases can lead to saponification (base-catalyzed hydrolysis), although this process is generally much slower than acid-catalyzed hydrolysis due to steric hindrance from the bulky t-butyl group.[6] For most practical purposes and under typical storage conditions, degradation under basic conditions is not a primary concern.

Troubleshooting Guide

Issue: Unexpected loss of the t-butyl ester protecting group upon storage.

This guide will help you identify the potential causes for the degradation of your t-butyl ester-containing compound and provide corrective actions.

Step 1: Assess Storage Conditions
  • Question: Were the recommended storage conditions (cool, dry, dark, inert atmosphere) strictly followed?

  • Troubleshooting:

    • If stored at room temperature, move the compound to a refrigerator (0-4 °C) or freezer (-20 °C).

    • If exposed to air, consider repackaging under an inert atmosphere.

    • If the storage container was not properly sealed, transfer the compound to a new, tightly sealed container.

Step 2: Evaluate Potential Contaminants
  • Question: Could the compound have been exposed to acidic contaminants?

  • Troubleshooting:

    • Review all solvents and reagents used in the final purification and isolation steps for any residual acids.

    • Be aware that even trace amounts of acid can catalyze the degradation of t-butyl esters over time.

    • Consider the possibility of acidic impurities in the storage vial or cap liner.

Step 3: Analyze for Degradation Products
  • Question: Have you confirmed the presence of the expected degradation products?

  • Troubleshooting:

    • Use analytical techniques such as HPLC or LC-MS to identify the degradation products.[4][7]

    • The primary degradation product to look for is the corresponding carboxylic acid.[1][4] The presence of this species strongly suggests acid-catalyzed hydrolysis.

Data on Stability of t-Butyl Esters

The stability of the t-butyl ester group is highly dependent on the specific conditions. The following table summarizes its general stability profile.

ConditionStabilityPrimary Degradation PathwayDegradation Products
Acidic (e.g., trace HCl, TFA) LowAcid-catalyzed hydrolysis[1]Carboxylic acid, tert-butanol, isobutylene[1][4][5]
Basic (e.g., NaOH, K2CO3) HighBase-catalyzed hydrolysis (saponification)[6]Carboxylate salt, tert-butanol
Neutral (e.g., purified water, organic solvents) HighMinimal degradationNot applicable
Elevated Temperature Moderate to LowAccelerates hydrolysis, especially in the presence of acid or base[2]Same as acidic or basic hydrolysis
Light HighGenerally stable, unless the core molecule is photosensitiveDependent on the core molecule

Experimental Protocols

Protocol: Forced Degradation Study for a t-Butyl Ester Compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a compound containing a t-butyl ester. The goal is to achieve 5-20% degradation to ensure that degradation products can be reliably detected.[4]

1. Sample Preparation:

  • Prepare a stock solution of your t-butyl ester compound in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis:
  • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
  • Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[4]
  • Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
  • Basic Hydrolysis:
  • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
  • Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points.
  • Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
  • Thermal Stress:
  • Store the solid compound or a solution at an elevated temperature (e.g., 70°C) and analyze at set intervals.[8]
  • Control Sample:
  • Store an aliquot of the stock solution at a low temperature (e.g., 5°C) to serve as an undegraded control.[4]

3. Analytical Method:

  • Use a stability-indicating HPLC method to separate the parent compound from its degradation products.
  • Quantify the amount of the parent compound remaining at each time point by comparing its peak area to that of the control sample.
  • Use LC-MS to identify the mass of the degradation products to confirm their identity.[4]

Visualizations

Degradation Pathway of t-Butyl Esters tButylEster t-Butyl Ester (R-CO-O-tBu) CarboxylicAcid Carboxylic Acid (R-COOH) tButylEster->CarboxylicAcid Acid-catalyzed hydrolysis tButylCation tert-Butyl Cation tButylEster->tButylCation Acid-catalyzed cleavage Acid Acid (H+) Acid->tButylEster tertButanol tert-Butanol tButylCation->tertButanol + H2O Isobutylene Isobutylene tButylCation->Isobutylene - H+ Water Water (H2O) Water->tertButanol

Caption: Acid-catalyzed degradation pathway of a t-butyl ester.

Troubleshooting Workflow for t-Butyl Ester Instability Start Start: Unexpected Degradation Observed CheckStorage 1. Review Storage Conditions (Temp, Atmosphere, Container) Start->CheckStorage StorageOK Storage Conditions Correct? CheckStorage->StorageOK CorrectStorage Action: Correct Storage (e.g., Freeze, Inert Gas) StorageOK->CorrectStorage No CheckContaminants 2. Investigate Potential Acid Contamination StorageOK->CheckContaminants Yes Analyze 3. Confirm Degradation Product (HPLC, LC-MS) CorrectStorage->Analyze ContaminantsFound Acid Contaminants Likely? CheckContaminants->ContaminantsFound Purify Action: Re-purify or Neutralize Sample ContaminantsFound->Purify Yes ContaminantsFound->Analyze No Purify->Analyze End End: Cause Identified Analyze->End

Caption: Logical workflow for troubleshooting t-butyl ester stability issues.

References

Technical Support Center: Optimizing Acid-PEG8-t-butyl Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving Acid-PEG8-t-butyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional, discrete polyethylene (B3416737) glycol (dPEG®) linker. It contains a carboxylic acid on one terminus and a t-butyl ester on the other, connected by an eight-unit polyethylene glycol chain.[1][2] The PEG spacer enhances hydrophilicity and biocompatibility.[3] This molecule is commonly used in bioconjugation and drug delivery, for example, in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4] The t-butyl ester acts as a protecting group for the carboxylic acid, which can be removed under acidic conditions to allow for subsequent reactions.[3][5]

Q2: How is the t-butyl ester group deprotected?

The t-butyl ester is typically removed under acidic conditions to reveal the reactive carboxylic acid.[3][5] A common method involves dissolving the this compound conjugate in dichloromethane (B109758) (DCM) and treating it with trifluoroacetic acid (TFA), often at a concentration of 20-50% v/v.[3] The reaction is usually stirred at room temperature for 1-4 hours.[3] The deprotected product can then be precipitated using cold diethyl ether.[3]

Q3: How do I conjugate the deprotected Acid-PEG8 linker to a biomolecule?

Once the t-butyl ester is removed, the resulting terminal carboxylic acid can be activated for conjugation, typically to an amine-containing biomolecule like a protein or peptide.[3] A standard method involves activating the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent like DMF or DMSO to form an NHS ester. This activated linker is then added to the biomolecule in a suitable reaction buffer (e.g., PBS, pH 7.4).[3]

Q4: What molar ratio of PEG linker to biomolecule should I use for conjugation?

The optimal molar ratio of the PEG linker to the biomolecule depends on the desired degree of labeling and should be determined empirically.[6] For protein conjugation, a 5 to 50-fold molar excess of the activated PEG linker is often recommended.[6][7] Starting with a 10- to 20-fold molar excess is a common practice.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, deprotection, and conjugation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield During Synthesis Incomplete deprotonation of the starting PEG-alcohol: If synthesizing via alkylation, the alcohol must be fully converted to the more nucleophilic alkoxide.[8]Use a slight excess (e.g., 1.1 equivalents) of a strong, dry base like sodium hydride (NaH). Ensure anhydrous reaction conditions as moisture will quench the base.[8]
Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently.[8]For alkylation with t-butyl bromoacetate, the reaction is often performed at room temperature. Gentle warming can be tested, but monitor for side reactions.[8]
Moisture or impure reagents: Water can lead to hydrolysis of the ester product or quench reagents. Impurities in starting materials can cause side reactions.[8]Use anhydrous solvents and ensure reagents are of high purity. Dry all glassware thoroughly before use.
Multiple Spots on TLC (Side Products) Elimination (E2) side reaction: This is common when using halo-esters like t-butyl bromoacetate, especially at higher temperatures.[8]Use a primary alkyl halide and avoid high temperatures. Room temperature is often sufficient.[8]
Hydrolysis of the t-butyl ester: The ester can be cleaved by strong acids or bases, potentially during the workup.[8]Perform workup steps under neutral or mildly acidic conditions. Avoid prolonged exposure to harsh pH.[8]
Incomplete Deprotection of t-butyl Ester Insufficient acid or reaction time: The deprotection reaction may not have gone to completion.Increase the concentration of TFA (e.g., up to 50%) or extend the reaction time. Monitor the reaction progress using TLC or HPLC.[3]
Presence of scavengers: If other acid-labile groups are present, they may compete for the acid.While not always necessary, a scavenger like triisopropylsilane (B1312306) (TIS) can be included, especially for complex molecules.[7]
Low Conjugation Efficiency to Biomolecule Hydrolysis of activated PEG-NHS ester: The NHS ester is susceptible to hydrolysis in aqueous buffers, reducing the amount of active linker available to react with the biomolecule.[7]Prepare the activated PEG-NHS ester solution immediately before use. Minimize the amount of organic solvent (e.g., DMSO, DMF) to less than 10% of the total reaction volume.[7]
Incorrect buffer pH: The primary amines on the biomolecule must be in a deprotonated state to be nucleophilic.Use an amine-free buffer with a pH between 7.2 and 8.5 for the conjugation reaction.[7]
Suboptimal molar ratio: Insufficient excess of the PEG linker will result in a low degree of labeling.Empirically test different molar excess ratios of the PEG linker, for example, from 5-fold to 50-fold.[7]
Difficulty in Product Purification "Sticky" PEG derivatives on silica (B1680970) gel: PEGylated compounds can streak or be difficult to separate using normal-phase column chromatography.[8]Consider using reversed-phase chromatography or preparative HPLC. For silica gel, adding a small amount of a modifier like triethylamine (B128534) may help.[8]
Co-elution of impurities: Product and impurities may have similar properties, making separation challenging.Utilize alternative purification methods like size-exclusion chromatography (SEC) to separate based on size, which is effective for removing unreacted PEG or protein.[3][9]

Experimental Protocols & Data

Impact of PEGylation on Molecule Properties

Conjugation with a PEG8 linker can significantly alter the physicochemical and biological properties of a molecule.

Parameter Typical State (Unconjugated) Expected State (m-PEG8-Conjugated) Rationale
Aqueous Solubility Low to ModerateHighThe hydrophilic ethylene (B1197577) glycol units of the PEG chain increase the overall hydrophilicity of the conjugate.[4]
Cell Permeability VariableGenerally IncreasedThe flexible and amphipathic nature of the PEG linker can aid in crossing the cell membrane.[4]
Metabolic Stability VariableGenerally IncreasedThe PEG chain can sterically hinder access by metabolic enzymes, extending the molecule's half-life.[4]
Plasma Half-life (t1/2) ShorterLongerThe larger hydrodynamic size of the PEGylated molecule reduces the rate of renal clearance.[4]
Immunogenicity Can be immunogenicReducedThe PEG chain can mask epitopes on the biomolecule, preventing recognition by the immune system.[4]
Protocol 1: Deprotection of t-butyl Ester

This protocol outlines the removal of the t-butyl protecting group.

  • Dissolution: Dissolve the t-butyl ester-protected PEG conjugate in dichloromethane (DCM).[3]

  • Acidification: Add trifluoroacetic acid (TFA) to the solution for a final concentration of 20-50% (v/v).[3]

  • Incubation: Stir the reaction mixture at room temperature for 1-4 hours. Monitor progress by TLC or HPLC.[3]

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[3]

  • Precipitation: Precipitate the deprotected product by adding cold diethyl ether.[3]

  • Collection: Collect the product by centrifugation or filtration, wash with cold diethyl ether, and dry under a vacuum.[3]

Protocol 2: General Bioconjugation to an Amine-Containing Biomolecule

This protocol describes the activation of the deprotected PEG linker and conjugation to a protein.

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.[7]

  • Activation: Dissolve the deprotected PEG-acid linker in an anhydrous solvent (e.g., DMF or DMSO). Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to activate the carboxylic acid, forming an NHS ester. Stir for 1-2 hours at room temperature.[3]

  • Conjugation: Add the desired molar excess (e.g., 10- to 50-fold) of the activated PEG-NHS ester solution to the protein solution with gentle stirring.[7]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[3]

  • Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M Tris or glycine) to consume any unreacted NHS ester.[3][6]

  • Purification: Purify the PEGylated conjugate using a suitable chromatography method, such as size-exclusion chromatography (SEC), to remove excess reagents and byproducts.[3][7]

Visualized Workflows

Deprotection_Workflow cluster_protocol t-Butyl Ester Deprotection Workflow start Start: t-Butyl Protected PEG-Conjugate dissolve 1. Dissolve in DCM start->dissolve add_tfa 2. Add TFA (20-50% v/v) dissolve->add_tfa react 3. Stir 1-4h at RT (Monitor by TLC/HPLC) add_tfa->react evaporate 4. Evaporate Solvent and excess TFA react->evaporate precipitate 5. Add Cold Diethyl Ether evaporate->precipitate collect 6. Collect and Dry Product precipitate->collect end_node End: Deprotected PEG-Conjugate collect->end_node

Caption: A typical workflow for the deprotection of a t-butyl ester group.

Bioconjugation_Workflow cluster_main General Amine Bioconjugation Workflow peg_acid Deprotected PEG-Acid activate 1. Activate PEG-Acid with EDC/NHS in DMSO/DMF peg_acid->activate biomolecule Amine-Containing Biomolecule (in Amine-Free Buffer, pH 7.2-8.5) conjugate 2. Add Activated PEG-NHS Ester to Biomolecule Solution biomolecule->conjugate activate->conjugate incubate 3. Incubate (1-4h RT or O/N 4°C) conjugate->incubate quench 4. Quench Reaction (e.g., Tris, Glycine) incubate->quench purify 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) quench->purify final_product Final PEGylated Biomolecule purify->final_product

Caption: A general workflow for conjugating a PEG-acid to a biomolecule.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic: Low Yield start Low Yield Observed check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents check_purification Review Purification start->check_purification anhydrous Are conditions anhydrous? check_conditions->anhydrous temp Is temperature optimal? check_conditions->temp purity Are reagents pure? check_reagents->purity stoichiometry Is stoichiometry correct? (e.g., excess base) check_reagents->stoichiometry dry_solvents Use anhydrous solvents and dry glassware anhydrous->dry_solvents No optimize_temp Adjust temperature (monitor for side products) temp->optimize_temp No use_pure Use high-purity reagents purity->use_pure No adjust_ratio Adjust molar ratios stoichiometry->adjust_ratio No

Caption: A logical diagram for troubleshooting low reaction yields.

References

Technical Support Center: A Troubleshooting Guide for Acid-PEG8-t-butyl Ester Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals utilizing Acid-PEG8-t-butyl ester in their experiments. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to navigate common challenges in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker containing a carboxylic acid group and a t-butyl ester-protected carboxylic acid, connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The PEG chain enhances solubility and reduces immunogenicity of the conjugated molecule.[3] Its primary applications are in bioconjugation and drug delivery, where it serves as a linker to connect molecules, such as in the development of Antibody-Drug Conjugates (ADCs) and PROTACs.[3][4]

Q2: What are the storage and stability recommendations for this compound?

For long-term stability, this compound should be stored at -20°C and protected from light.[1] It is important to prevent moisture exposure, as PEG compounds can be hygroscopic.[1] When using the reagent, it should be allowed to warm to room temperature before opening the container to avoid condensation.

Q3: In what solvents is this compound soluble?

This compound is soluble in a variety of organic solvents, including dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[1] It is also soluble in water.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the application of this compound, categorized by the experimental step.

Section 1: Carboxylic Acid Activation and Conjugation (EDC/NHS Chemistry)

A common application of this compound involves the activation of its terminal carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.

Q4: I am observing low or no conjugation efficiency. What are the possible causes and solutions?

Table 1: Troubleshooting Low Conjugation Efficiency

Possible Cause Suggested Solution
Inactive EDC or NHS EDC and NHS are moisture-sensitive and can hydrolyze over time. Always use fresh, high-quality reagents.[5][6] Allow them to equilibrate to room temperature before opening to prevent moisture condensation.[5]
Suboptimal pH The activation of the carboxylic acid with EDC is most efficient at a pH of 4.5-5.5. The subsequent coupling of the NHS ester to the amine is optimal at a pH of 7.2-8.5.[5][7] Consider a two-step protocol where the pH is adjusted for each step.
Presence of Primary Amines in Buffers Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester. Use non-amine-containing buffers like MES, PBS, or Borate.[5]
Hydrolysis of NHS-ester Intermediate The NHS ester is susceptible to hydrolysis in aqueous solutions.[7] Add the amine-containing molecule to the reaction mixture immediately after the activation step.
Insufficient Reagent Concentration Ensure an appropriate molar excess of EDC and NHS is used to drive the activation reaction to completion.

Q5: My protein/molecule is precipitating during the conjugation reaction. What should I do?

Table 2: Troubleshooting Precipitation During Conjugation

Possible Cause Suggested Solution
High Concentration of Organic Co-solvent If using an organic co-solvent to dissolve the PEG linker, its high concentration might cause the protein to precipitate. Reduce the amount of co-solvent or choose a more suitable one.[5]
Significant Change in Isoelectric Point (pI) The modification of amine groups can alter the pI of the protein, potentially leading to precipitation at the reaction pH. Adjust the buffer pH to be further away from the theoretical pI of the conjugate.[5]
Protein Self-Crosslinking If performing a one-pot reaction, EDC can crosslink the carboxylic acids and amines on the protein itself. To minimize this, use a two-step conjugation protocol where the PEG linker is activated first, and excess EDC and byproducts are removed before adding the protein.[5]
Section 2: t-Butyl Ester Deprotection

The t-butyl ester group is a protecting group for the second carboxylic acid and is typically removed under acidic conditions.

Q6: My t-butyl ester deprotection is incomplete. What could be the reason?

Table 3: Troubleshooting Incomplete t-Butyl Ester Deprotection

Possible Cause Suggested Solution
Insufficient Acid Strength or Concentration The cleavage of the t-butyl ester requires acidic conditions. If the acid is too weak or its concentration is too low, the reaction may not go to completion.[8] Trifluoroacetic acid (TFA) is commonly used for this purpose.[8][9]
Short Reaction Time The deprotection reaction may require more time to complete. Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS and extend the reaction time if necessary.[8]
Poor Solubility Ensure that the PEGylated compound is fully dissolved in the reaction solvent.[8]

Q7: I am observing side products after the deprotection step. What are they and how can I avoid them?

Table 4: Troubleshooting Side Products During Deprotection

Possible Side Reaction/Product Cause Prevention/Solution
Alkylation by t-butyl Cations The cleavage of the t-butyl group generates a reactive t-butyl cation, which can alkylate nucleophilic residues in your molecule (e.g., tryptophan, methionine).[8]Add a scavenger, such as triisopropylsilane (B1312306) (TIS), to the reaction mixture to quench the t-butyl cations as they form.[8]
Cleavage of Other Acid-Labile Groups If your molecule contains other acid-sensitive protecting groups, they may also be cleaved under the deprotection conditions.Use an orthogonal protecting group strategy where different protecting groups can be removed under distinct conditions.[10]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Primary Amine

  • Activation of Carboxylic Acid:

    • Dissolve this compound in an activation buffer (e.g., MES buffer, pH 4.5-5.5).

    • Add a 5-10 fold molar excess of NHS, followed by a 5-10 fold molar excess of EDC.

    • Incubate the reaction mixture at room temperature for 15-30 minutes.

  • Conjugation to Amine-Containing Molecule:

    • Adjust the pH of the reaction mixture to 7.2-8.0 using a suitable buffer (e.g., PBS or Borate buffer).

    • Immediately add the amine-containing molecule to the activated PEG linker solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS esters.[7]

    • Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.[7]

Protocol 2: Deprotection of the t-Butyl Ester

  • Reaction Setup:

    • Dissolve the t-butyl ester-protected PEG conjugate in a suitable solvent like dichloromethane (DCM).[4]

    • Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).[4] If the substrate contains sensitive functional groups, consider adding a scavenger like triisopropylsilane (TIS).[8]

  • Incubation:

    • Stir the reaction mixture at room temperature for 1-4 hours.[4]

    • Monitor the progress of the deprotection by TLC or LC-MS.[4]

  • Workup and Purification:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[4]

    • The deprotected product can be precipitated by adding cold diethyl ether.[4]

    • Wash the product with cold diethyl ether and dry under vacuum.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_deprotection Step 3: Deprotection Acid-PEG8-t-butyl_ester This compound EDC_NHS EDC, NHS (pH 4.5-5.5) Acid-PEG8-t-butyl_ester->EDC_NHS Activation Activated_PEG NHS-ester-PEG8-t-butyl ester EDC_NHS->Activated_PEG Amine_Molecule Amine-containing Molecule Activated_PEG->Amine_Molecule Conjugation (pH 7.2-8.5) Conjugate Molecule-PEG8-t-butyl ester Amine_Molecule->Conjugate TFA TFA Conjugate->TFA Deprotection Final_Product Molecule-PEG8-Acid TFA->Final_Product EDC_NHS_Mechanism Carboxylic_Acid R-COOH EDC EDC Carboxylic_Acid->EDC Activation O-acylisourea O-acylisourea (unstable intermediate) EDC->O-acylisourea NHS NHS O-acylisourea->NHS Stabilization NHS_ester R-CO-NHS (amine-reactive) NHS->NHS_ester Amine R'-NH2 NHS_ester->Amine Coupling Amide_bond R-CO-NH-R' Amine->Amide_bond

References

Validation & Comparative

A Head-to-Head Comparison: Acid-PEG8-t-butyl Ester vs. NHS-ester PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates with optimal efficacy, stability, and pharmacokinetic profiles. Polyethylene glycol (PEG) linkers are widely employed to enhance the therapeutic properties of biomolecules. This guide provides an objective, data-supported comparison between two prevalent classes of PEG linkers: the two-step reactive Acid-PEG8-t-butyl ester and the ready-to-use NHS-ester PEG linkers.

This comparison guide delves into the fundamental chemistry, reaction efficiency, stability, and experimental considerations for each linker type, supported by experimental data and detailed protocols to inform your bioconjugation strategies.

At a Glance: Key Differences

FeatureThis compoundNHS-ester PEG Linker
Reactive Group Carboxylic Acid (requiring activation) & t-butyl ester (protecting group)N-Hydroxysuccinimide (NHS) ester
Target Functional Group Primary amines (after activation of the carboxylic acid)Primary amines (e.g., lysine (B10760008) residues, N-terminus)
Reaction Type Multi-step: 1. Deprotection (acidic conditions) 2. Activation (e.g., EDC/NHS) 3. ConjugationOne-step direct conjugation
Resulting Linkage Stable amide bondStable amide bond
Key Advantage Versatility: The protected carboxylic acid allows for orthogonal conjugation strategies.Simplicity and high reactivity.
Key Consideration Requires additional deprotection and activation steps.Susceptible to hydrolysis, especially in aqueous solutions at higher pH.

Performance Comparison: A Quantitative Overview

The choice between these linkers often comes down to a trade-off between versatility and reaction simplicity. The following tables summarize key performance indicators based on available data.

Table 1: Reaction Conditions and Efficiency
ParameterThis compound (post-activation)NHS-ester PEG Linker
Activation pH 4.5 - 6.0 (for EDC/NHS activation)Not Applicable
Conjugation pH 7.2 - 8.57.0 - 9.0
Reaction Time Activation: 15-60 min; Conjugation: 2-4 hours to overnight30 minutes to 2 hours
Typical Molar Excess of Linker 10- to 50-fold5- to 20-fold
Reported Yields Variable, dependent on activation efficiency. Can be lower due to the multi-step nature.Generally high, can be near-quantitative (>75%) under optimal conditions.
Table 2: Linker and Conjugate Stability
ParameterThis compoundNHS-ester PEG Linker
Linker Stability (Storage) The carboxylic acid and t-butyl ester are stable.The NHS ester is moisture-sensitive and should be stored at -20°C with desiccant.
Stability in Aqueous Solution The t-butyl ester is stable under neutral and basic conditions, but labile to acidic conditions.The NHS ester is prone to hydrolysis, which increases with pH. The half-life can be hours at pH 7 but minutes at pH 8.6.
Resulting Conjugate Stability The resulting amide bond is highly stable.The resulting amide bond is highly stable.

Chemical Reactivity and Reaction Pathways

The fundamental difference in reactivity dictates the experimental workflow for each linker.

NHS-ester PEG Linker Pathway

NHS-ester PEGs are highly reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. The reaction is a straightforward nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.

NHS_Ester_Reaction PEG_NHS PEG-NHS Ester Conjugate PEG-Protein Conjugate (Stable Amide Bond) PEG_NHS->Conjugate pH 7.0-9.0 Protein Protein-NH₂ Protein->Conjugate NHS NHS byproduct Conjugate->NHS releases Acid_PEG_Pathway cluster_deprotection Step 1: Deprotection cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation Acid_PEG_tBu Acid-PEG-t-butyl ester Acid_PEG_COOH Acid-PEG-COOH Acid_PEG_tBu->Acid_PEG_COOH Acidic Conditions (e.g., TFA) Activated_PEG Activated PEG-NHS Ester Acid_PEG_COOH->Activated_PEG EDC, NHS pH 4.5-6.0 Conjugate PEG-Protein Conjugate (Stable Amide Bond) Activated_PEG->Conjugate pH 7.2-8.5 Protein Protein-NH₂ Protein->Conjugate

A Head-to-Head Comparison of Amine-Reactive and Thiol-Reactive PEGylation Strategies for Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, or PEGylation, is a cornerstone technique for enhancing the therapeutic properties of protein-based drugs. This guide provides a detailed comparison of two prevalent PEGylation methodologies: the amine-reactive approach, exemplified by Acid-PEG8-t-butyl ester, and the thiol-reactive approach, utilizing Maleimide-PEG. This analysis is tailored for researchers, scientists, and drug development professionals, offering objective data and detailed protocols to inform the selection of the most suitable conjugation strategy.

Introduction to the Chemistries

This compound represents a versatile, amine-reactive PEGylation reagent. Its utility lies in its bifunctional nature. The carboxylic acid can be activated, typically with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) like EDC, to form a highly reactive NHS ester. This ester readily couples with primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of a protein, to form a stable amide bond.[1][2] The t-butyl ester serves as a protecting group for a second carboxylic acid, which can be deprotected under acidic conditions post-conjugation to reveal a new reactive handle for further modifications.[3][4]

Maleimide-PEG is a thiol-reactive reagent that offers a more site-specific approach to protein conjugation.[5][6] The maleimide (B117702) group exhibits high selectivity for the sulfhydryl group of cysteine residues.[7] This reaction, a Michael addition, proceeds rapidly under mild, near-neutral pH conditions to form a stable thioether linkage.[8][9] Given the lower abundance of free cysteine residues compared to lysine residues on a protein's surface, maleimide chemistry allows for a higher degree of control over the conjugation site.[5][7]

Quantitative Performance Comparison

The choice between an amine-reactive and a thiol-reactive PEGylation strategy often depends on the desired degree of PEGylation, the importance of site-specificity, and the inherent properties of the protein. The following table summarizes key quantitative parameters for each method.

ParameterAcid-PEG (via NHS-ester)Maleimide-PEGKey Considerations
Target Residue Primary Amines (Lysine, N-terminus)Thiols (Cysteine)Lysine residues are generally more abundant and surface-exposed than cysteine residues.
Reaction pH 7.0 - 9.0[1][2]6.5 - 7.5[8][9]Higher pH for NHS-ester chemistry can increase the rate of hydrolysis of the NHS ester.
Reaction Time 30 minutes to 2 hours at room temperature[2]2 to 4 hours at room temperature, or overnight at 4°C[10][11]Reaction times can be optimized based on protein and reagent concentrations.
Specificity Moderate to LowHighNHS-esters can react with multiple lysine residues, leading to a heterogeneous mixture of PEGylated species. Maleimides offer site-specific conjugation to cysteine residues.
Bond Stability High (Amide bond)Moderate to High (Thioether bond)Amide bonds are generally very stable under physiological conditions. The thioether bond from a maleimide reaction can be susceptible to a retro-Michael reaction, leading to deconjugation, although this can be mitigated by using stabilized maleimides or by hydrolysis of the succinimide (B58015) ring.[12]
Typical Molar Excess of PEG Reagent 10- to 50-fold[4]10- to 20-fold[10][11]The required excess depends on the protein concentration and the desired degree of PEGylation.

Reaction Mechanisms and Experimental Workflows

To visualize the chemical transformations and the steps involved in each conjugation strategy, the following diagrams are provided.

This compound Conjugation Pathway

The conjugation process for this compound is a two-stage process involving activation of the carboxylic acid followed by reaction with the protein's primary amines.

cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_deprotection Optional Deprotection Step Acid-PEG This compound NHS_Ester_PEG NHS-Ester-PEG8-t-butyl ester Acid-PEG->NHS_Ester_PEG Activation EDC_NHS EDC / NHS Protein_Amine Protein-NH2 (Lysine or N-terminus) Conjugated_Protein Protein-NH-CO-PEG8-t-butyl ester NHS_Ester_PEG->Conjugated_Protein Amine Coupling Protein_Amine->Conjugated_Protein Deprotected_Conjugate Protein-NH-CO-PEG8-Acid Conjugated_Protein->Deprotected_Conjugate Acidic Conditions (e.g., TFA)

Caption: Workflow for this compound conjugation.

Maleimide-PEG Conjugation Pathway

Maleimide-PEG conjugation is a direct, one-step reaction with the thiol groups on a protein.

cluster_conjugation Conjugation Step Maleimide_PEG Maleimide-PEG Conjugated_Protein Protein-S-PEG (Thioether Bond) Maleimide_PEG->Conjugated_Protein Michael Addition Protein_Thiol Protein-SH (Cysteine) Protein_Thiol->Conjugated_Protein

References

The Versatility of Acid-PEG8-t-butyl Ester: A Comparative Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the choice of a crosslinker is paramount to the efficacy, stability, and pharmacokinetic profile of the final conjugate. Acid-PEG8-t-butyl ester has emerged as a highly versatile and advantageous crosslinker, particularly in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of this compound with other crosslinking strategies, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection process.

The unique structure of this compound, featuring a discrete eight-unit polyethylene (B3416737) glycol (PEG8) chain, a terminal carboxylic acid, and a t-butyl ester protecting group, offers a combination of properties that enhance the performance of the resulting bioconjugates. The PEG8 linker provides hydrophilicity, which can improve the solubility and stability of hydrophobic drugs and reduce aggregation.[1] The t-butyl ester serves as a stable protecting group for the carboxylic acid, allowing for multi-step conjugation strategies and controlled deprotection under specific acidic conditions.[2]

Performance Comparison with Alternative Crosslinkers

The advantages of this compound can be best understood by comparing its key features—the PEG8 linker length and the t-butyl ester protecting group—with other alternatives.

The Significance of PEG8 Linker Length

The length of the PEG linker is a critical determinant of the biological activity and pharmacokinetic properties of a bioconjugate. A PEG8 linker often represents a favorable balance between providing sufficient spacing to avoid steric hindrance and maintaining a compact molecular size.

In the context of Antibody-Drug Conjugates (ADCs), the PEG linker length directly impacts the conjugate's clearance rate and overall exposure. Experimental data demonstrates that a PEG8 linker is often the threshold at which optimal pharmacokinetics are achieved.

Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics [3]

PEG Linker LengthADC Clearance Rate in Rats (mL/day/kg)Relative Exposure
No PEG~15Low
PEG2~12Moderate
PEG4~8High
PEG8 ~5 Very High
PEG12~5Very High
PEG24~5Very High

As shown in the table, ADC clearance rapidly decreases as the PEG linker length increases up to PEG8, at which point the clearance rate plateaus.[3] This suggests that a PEG8 linker is sufficient to impart the desired pharmacokinetic benefits without adding unnecessary molecular weight.

Similarly, in the design of PROTACs, the linker length is crucial for facilitating the formation of a stable ternary complex between the target protein and the E3 ligase. A PEG8 linker has been shown to be an effective starting point and, in some cases, the optimal length for achieving maximum protein degradation.

Table 2: Effect of PEG Linker Length on PROTAC Degradation Efficiency [2][4]

PROTAC LinkerDC50 (nM)Dmax (%)
PEG45085
PEG62590
PEG8 15 95
PEG101092
PEG122090

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

The data indicates that for this particular hypothetical PROTAC, the PEG8 linker provides the best combination of potency (lowest DC50) and efficacy (highest Dmax).[2][4] Shorter linkers may not provide enough flexibility for optimal ternary complex formation, while longer linkers might not offer additional benefits and could even be detrimental.

Advantages of the t-butyl Ester Protecting Group

The t-butyl ester in this compound provides a robust protecting group for the carboxylic acid, which offers several advantages over other esters, such as methyl or ethyl esters, and other activated chemistries like N-hydroxysuccinimide (NHS) esters.

The primary advantage of the t-butyl ester is its stability under a wide range of conditions, including those used for amide bond formation with the other end of a bifunctional linker. It is resistant to cleavage by many nucleophiles and bases. Deprotection is typically achieved under specific acidic conditions, such as with trifluoroacetic acid (TFA), which allows for orthogonal deprotection in the presence of other protecting groups.[5]

In contrast, other esters like methyl or ethyl esters can be more susceptible to hydrolysis by plasma esterases, which can lead to premature cleavage of the linker in vivo.

Table 3: Comparative Hydrolytic Stability of Esters in Rat Plasma [6]

Ester TypeHalf-life (t1/2) in Rat Plasma (minutes)
Phenyl benzoate7
n-Butyl benzoate10
n-Propyl benzoate10
Ethyl benzoate17
Methyl benzoate36

While a direct comparison with a t-butyl ester under the same conditions is not provided, the trend shows that bulkier alkyl groups can influence stability. The high stability of the t-butyl carbocation makes the t-butyl ester generally more resistant to enzymatic hydrolysis compared to simpler alkyl esters.[6]

When compared to pre-activated linkers like NHS esters, the t-butyl ester offers greater stability for storage and handling. NHS esters are highly susceptible to hydrolysis in aqueous environments, which can lead to lower conjugation efficiency if not used immediately after preparation.[7] The two-step approach enabled by the t-butyl ester—conjugation of the other functional group, followed by deprotection and then activation of the carboxylic acid—provides greater control and flexibility in complex multi-step syntheses.

Experimental Protocols

Protocol 1: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the carboxylic acid.

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the this compound conjugate in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or HPLC.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the product by filtration or centrifugation.

Protocol 2: Activation of the Carboxylic Acid and Bioconjugation

This protocol describes the activation of the deprotected PEG8-carboxylic acid and its conjugation to an amine-containing biomolecule.

Materials:

  • Deprotected PEG8-conjugate (with a terminal carboxylic acid)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing biomolecule (e.g., antibody, peptide)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris or glycine (B1666218) solution)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation: Dissolve the deprotected PEG8-conjugate in an appropriate anhydrous solvent (e.g., DMF or DMSO). Add EDC and NHS to activate the carboxylic acid, forming an NHS ester. Stir for 1-2 hours at room temperature.[8]

  • Conjugation: Add the activated PEG8-NHS ester to the biomolecule solution in the reaction buffer. The molar ratio of the PEG linker to the biomolecule will depend on the desired degree of labeling.[8]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and byproducts.

Visualizing the Workflow and Applications

experimental_workflow cluster_synthesis Step 1: Initial Conjugation cluster_deprotection Step 2: Deprotection cluster_activation_conjugation Step 3: Activation & Final Conjugation Start Bifunctional Molecule (e.g., with Amine) Coupling Amide Bond Formation Start->Coupling Acid_PEG8_tBu This compound Acid_PEG8_tBu->Coupling Conjugate1 Intermediate Conjugate (t-butyl protected) Coupling->Conjugate1 Deprotection t-butyl Removal Conjugate1->Deprotection TFA_DCM TFA / DCM TFA_DCM->Deprotection Conjugate2 Deprotected Conjugate (Free Carboxylic Acid) Deprotection->Conjugate2 Activation NHS Ester Formation Conjugate2->Activation EDC_NHS EDC / NHS EDC_NHS->Activation Activated_Conjugate Activated NHS Ester Activation->Activated_Conjugate Final_Conjugation Final Amide Bond Formation Activated_Conjugate->Final_Conjugation Biomolecule Target Biomolecule (e.g., Antibody with Lysine) Biomolecule->Final_Conjugation Final_Product Final Bioconjugate (e.g., ADC, PROTAC) Final_Conjugation->Final_Product

Caption: A generalized workflow for a two-step bioconjugation using this compound.

protac_mechanism PROTAC PROTAC (with PEG8 linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: Mechanism of action for a PROTAC utilizing a PEG8 linker to facilitate ternary complex formation.

Conclusion

This compound offers a compelling combination of features that make it a superior choice for many advanced bioconjugation applications. The discrete PEG8 linker provides an optimal length to enhance the pharmacokinetic properties of ADCs and the efficacy of PROTACs. The t-butyl ester protecting group offers excellent stability and allows for controlled, orthogonal deprotection, enabling flexible and robust multi-step synthesis strategies. The experimental data strongly suggests that the thoughtful design of each component of this crosslinker contributes to its overall high performance in the development of next-generation therapeutics.

References

The Pivotal Role of PEG Linkers: A Performance Comparison in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of therapeutic molecules and biomaterials is paramount. A critical, yet often underestimated, component in many of these systems is the chemical linker. Among the most utilized are polyethylene (B3416737) glycol (PEG) linkers, prized for their hydrophilicity, biocompatibility, and tunable nature. This guide provides an objective comparison of the performance of different PEG length linkers in three key applications: Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and hydrogels. The information presented, supported by experimental data, aims to inform the strategic selection of PEG linkers to optimize therapeutic efficacy and material properties.

Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

In the realm of ADCs, the linker connecting the antibody to the cytotoxic payload is a key determinant of the therapeutic window. The length of the PEG chain within the linker significantly influences the ADC's pharmacokinetics (PK), efficacy, and overall stability. Longer PEG linkers can enhance the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads, as it can reduce aggregation and subsequent rapid clearance from circulation.[1][2] This often translates to a longer plasma half-life and improved in vivo performance.[1] However, there is a trade-off, as excessively long linkers can sometimes decrease the in vitro potency of the ADC.[1]

Quantitative Data Summary: ADC Performance
Linker PEG LengthApplicationKey Performance MetricResultReference
No PEGAffibody-MMAE ConjugateIn vivo half-life19.6 minutes[3]
4 kDa PEGAffibody-MMAE ConjugateIn vivo half-life2.5-fold increase vs. no PEG[3]
10 kDa PEGAffibody-MMAE ConjugateIn vivo half-life11.2-fold increase vs. no PEG[3]
No PEGAffibody-MMAE ConjugateIn vitro cytotoxicity (IC50)Baseline[4]
4 kDa PEGAffibody-MMAE ConjugateIn vitro cytotoxicity (IC50)4.5-fold lower than no PEG[4]
10 kDa PEGAffibody-MMAE ConjugateIn vitro cytotoxicity (IC50)22-fold lower than no PEG[4]
No PEGAffibody-MMAE ConjugateIn vivo tumor growth inhibitionModerate[3]
10 kDa PEGAffibody-MMAE ConjugateIn vivo tumor growth inhibitionStrongest inhibition[3]
PEG4Trastuzumab-DM1In vivo efficacyLess efficacious[5]
PEG8Trastuzumab-DM1In vivo efficacyMore efficacious[5]
PEG12Trastuzumab-DM1In vivo efficacy90% remission rate (as part of an optimized linker-payload design)[5]

Below is a diagram illustrating the general structure of an ADC and its mechanism of action, highlighting the role of the PEG linker.

ADC_Pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (with PEG Linker) Receptor Tumor Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell (Antigen Expressing) Internalization Internalization Receptor->Internalization 2. Receptor-Mediated Endocytosis Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Figure 1: ADC mechanism of action.

Influence of PEG Linker Length on PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[6] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. The length and composition of this linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for target ubiquitination and degradation.[6]

PEG linkers are commonly used in PROTAC design due to their ability to enhance solubility and provide conformational flexibility.[6] However, the optimal PEG linker length is highly dependent on the specific target and E3 ligase pair. A linker that is too short may lead to steric hindrance, while an overly long linker can result in reduced efficacy due to unfavorable entropies of binding.[7] This often manifests as a "hook effect," where degradation efficiency decreases at higher PROTAC concentrations.

Quantitative Data Summary: PROTAC Performance

The following table is a synthesis of data from multiple studies on PROTACs targeting BRD4 and BTK, illustrating the impact of PEG linker length on degradation efficiency (DC50 and Dmax).

Linker PEG UnitsTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
0 (No PEG)BRD4H661< 500> 90[8]
1BRD4H661> 5000~50[8]
2BRD4H661> 5000~60[8]
5BRD4--Potent Degradation[9]
2BTKMino3295[10]
3BTKMino2.297[10]
4BTKMino1096[10]
5BTKMino1195[10]
7BTKMino1794[10]
11BTKMino>1000<20[10]

The signaling pathway for PROTAC-mediated protein degradation is depicted in the diagram below.

PROTAC_Pathway POI Target Protein (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with PEG Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary PolyUb_POI Polyubiquitinated Target Protein Ternary->PolyUb_POI 1. Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome 2. Recognition Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degradation Degradation Products Proteasome->Degradation 3. Degradation

Figure 2: PROTAC-mediated protein degradation pathway.

Effect of PEG Crosslinker Length on Hydrogel Properties

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for various biomedical applications, including tissue engineering and drug delivery. The physical properties of hydrogels, such as their mechanical stiffness and swelling behavior, are largely determined by the crosslinking density of the polymer network.

In PEG-based hydrogels, the molecular weight of the PEG crosslinker (e.g., PEG-diacrylate or PEGDA) is a key parameter that can be tuned to control these properties. Generally, hydrogels formed with shorter PEG crosslinkers have a higher crosslinking density, resulting in a stiffer material with a lower swelling ratio.[11] Conversely, longer PEG crosslinkers create a more loosely crosslinked network, leading to softer, more pliable hydrogels that can absorb more water.[11]

Quantitative Data Summary: Hydrogel Properties

The following table summarizes data on the mechanical and swelling properties of hydrogels fabricated with PEGDA of varying molecular weights.

PEGDA Molecular Weight (kDa)Polymer Concentration (w/w %)Compressive Modulus (MPa)Swelling RatioReference
3.410~0.1~15[11][12]
3.420~0.5~10[11][12]
3.430~1.5~5[11][12]
610~0.05~20[11][12]
620~0.2~15[11][12]
630~0.8~10[11][12]
1010~0.02~30[11]
1020~0.1~20[11]
1030~0.4~15[11]

The logical relationship between PEG crosslinker length and hydrogel properties is illustrated below.

Hydrogel_Properties cluster_input Input Parameter cluster_network Network Structure cluster_properties Resulting Properties PEG_Length PEG Crosslinker Molecular Weight Crosslink_Density Crosslinking Density PEG_Length->Crosslink_Density inversely proportional Mesh_Size Mesh Size PEG_Length->Mesh_Size directly proportional Stiffness Mechanical Stiffness (e.g., Compressive Modulus) Crosslink_Density->Stiffness directly proportional Swelling Swelling Ratio Crosslink_Density->Swelling inversely proportional Mesh_Size->Stiffness inversely proportional Mesh_Size->Swelling directly proportional

Figure 3: Influence of PEG crosslinker length on hydrogel properties.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the performance of molecules and materials employing PEG linkers.

In Vivo Efficacy Study of ADCs in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo antitumor activity of ADCs with varying PEG linker lengths.

  • Cell Culture and Tumor Implantation: A suitable human cancer cell line (e.g., NCI-N87 for HER2-positive gastric cancer) is cultured under standard conditions.[4] A predetermined number of cells (e.g., 5 x 10^6) are then subcutaneously injected into the flank of immunocompromised mice (e.g., female BALB/c nude mice).[4]

  • Tumor Growth Monitoring and Grouping: Tumor volumes are monitored regularly using calipers. When the tumors reach a specified average volume (e.g., ~210 mm³), the mice are randomized into treatment and control groups.[4]

  • ADC Administration: The different ADC constructs (with varying PEG linker lengths) and a vehicle control (e.g., PBS) are administered to their respective groups, typically via intravenous injection, at a specified dose and schedule (e.g., once every three days for a total of four times).[4]

  • Efficacy Assessment: Tumor size and body weight are measured at regular intervals throughout the study.[4] The primary endpoint is typically tumor growth inhibition. Survival analysis may also be performed.[13]

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical analyses are performed to determine the significance of the differences in tumor growth inhibition between the different ADC groups and the control group.[13]

Western Blot Analysis for PROTAC-Mediated Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[9]

WB_Workflow Start Start Cell_Treatment 1. Cell Treatment: - Plate cells - Treat with varying PROTAC concentrations - Include vehicle control Start->Cell_Treatment Lysis 2. Cell Lysis & Protein Quantification: - Lyse cells in RIPA buffer - Quantify protein concentration (e.g., BCA assay) Cell_Treatment->Lysis SDS_PAGE 3. SDS-PAGE: - Prepare samples with Laemmli buffer - Load equal protein amounts - Separate proteins by size Lysis->SDS_PAGE Transfer 4. Protein Transfer: - Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Immunoblot 5. Immunoblotting: - Block membrane - Incubate with primary antibody (target protein) - Incubate with HRP-conjugated secondary antibody Transfer->Immunoblot Detect 6. Detection & Analysis: - Add ECL substrate - Image chemiluminescence - Quantify band intensity - Normalize to loading control Immunoblot->Detect End End: Determine DC50 and Dmax Detect->End

Figure 4: Experimental workflow for Western Blot analysis.
  • Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[6]

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse using RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.[6]

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein and separate them by size using SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane, then incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to calculate DC50 and Dmax values.[9]

Rheological Characterization of Hydrogels

This protocol describes the measurement of the mechanical properties of hydrogels using a rheometer.

  • Sample Preparation: Prepare hydrogel precursor solutions at the desired PEGDA molecular weight and concentration.[14]

  • Gelation: Initiate polymerization (e.g., via photopolymerization) directly on the rheometer plate or in a mold to create hydrogel discs of a defined geometry.[14]

  • Instrument Setup: Use a rheometer with a parallel plate geometry. Set the desired temperature and gap size.

  • Time Sweep: Monitor the storage modulus (G') and loss modulus (G'') over time to determine the gelation point and the time required to reach a stable network.[9]

  • Strain Sweep: Perform an oscillatory strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.

  • Frequency Sweep: Conduct an oscillatory frequency sweep at a constant strain within the LVER to characterize the frequency-dependent mechanical properties of the hydrogel.

  • Data Analysis: From the frequency sweep data, the storage modulus in the plateau region can be taken as a measure of the hydrogel's stiffness.[15]

Conclusion

The length of the PEG linker is a critical design parameter that significantly impacts the performance of ADCs, PROTACs, and hydrogels. In ADCs, longer PEG linkers generally improve pharmacokinetics and in vivo efficacy, although this can sometimes come at the cost of reduced in vitro potency. For PROTACs, an optimal PEG linker length is crucial for efficient ternary complex formation and subsequent target degradation, with both excessively short and long linkers being detrimental. In hydrogels, the PEG crosslinker length directly dictates the network's structural properties, with shorter linkers leading to stiffer, less swollen gels and longer linkers resulting in softer, more absorbent materials. The provided data and protocols offer a framework for the rational design and evaluation of PEG linkers to optimize the performance of these advanced therapeutic and biomedical systems.

References

A Researcher's Guide to Validating Acid-PEG8-t-butyl Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful covalent attachment of linker molecules like Acid-PEG8-t-butyl ester is a critical step in creating advanced therapeutics such as antibody-drug conjugates (ADCs) or PROTACs. Verifying this conjugation is paramount to ensure the final product's efficacy, safety, and reliability. This guide provides an objective comparison of common analytical techniques used to validate the conjugation of this compound, complete with experimental protocols and supporting data.

This compound is a bifunctional linker featuring a carboxylic acid at one end and a t-butyl ester protecting group at the other.[1] The carboxylic acid allows for conjugation to amine groups on biomolecules, often through activation with reagents like EDC and NHS to form a stable amide bond.[2][3] The t-butyl ester can be removed under acidic conditions to reveal a new reactive site for further modification.[4][5]

Comparative Analysis of Key Validation Techniques

The validation of a successful PEGylation reaction hinges on detecting the physical and chemical changes that occur post-conjugation. The primary methods for this are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages and provides different types of information.

Technique Information Provided Key Advantages Limitations
¹H NMR Spectroscopy Confirms structural integrity and the presence of specific functional groups (e.g., PEG chain, t-butyl group). Can determine the degree of PEGylation.[6]Provides detailed structural information.[7] Quantitative for determining the ratio of PEG to protein.[6][8]Lower sensitivity compared to MS. Can be complex for large biomolecules.
Mass Spectrometry (MS) Measures the precise molecular weight increase, confirming the covalent attachment of the PEG linker.[4] Can determine the distribution of PEGylated species.Unambiguous confirmation of mass addition.[9] High sensitivity. Compatible with LC systems (LC-MS) for complex mixtures.[10][11]Can be challenging for very large or heterogeneous conjugates.[12]
HPLC (SEC/RP) Separates the conjugated molecule from unreacted starting materials based on size (SEC) or polarity (RP).[4][] Allows for quantification of purity and reaction yield.Excellent for assessing purity and separating reaction components.[][14] Highly reproducible and suitable for quality control.[]Does not provide direct structural information on its own. Requires appropriate detectors (e.g., UV, RI, ELSD) for PEG detection.[2][15]

Experimental Workflows and Protocols

A successful validation strategy often involves a multi-step workflow, starting from the conjugation reaction and moving through purification and analysis.

cluster_0 Phase 1: Conjugation cluster_1 Phase 2: Purification cluster_2 Phase 3: Validation Reactants Biomolecule (Amine) + this compound Activation Activate Carboxylic Acid (e.g., EDC, NHS) Reactants->Activation Reaction Incubate (RT or 4°C) Activation->Reaction Quenching Stop Reaction (Optional) Reaction->Quenching Purify Purify Conjugate (e.g., SEC, Dialysis) Quenching->Purify Validation Analytical Validation Purify->Validation HPLC HPLC Analysis Validation->HPLC MS Mass Spectrometry Validation->MS NMR NMR Spectroscopy Validation->NMR

General workflow for conjugation and validation.
Protocol 1: ¹H NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of PEGylated molecules.[7] It allows for the direct observation of protons on the PEG chain and the t-butyl ester, confirming their presence after conjugation.

  • Sample Preparation: Dissolve a purified and lyophilized sample of the conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Record ¹H NMR spectra on a spectrometer (e.g., 300 MHz or higher).[6]

  • Analysis:

    • Identify the characteristic strong singlet peak of the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-) of the PEG chain, typically around 3.6 ppm.[8]

    • Confirm the presence of the t-butyl ester group by its singlet peak, typically around 1.4 ppm.

    • By integrating the area of the PEG signal relative to a known signal from the biomolecule, one can calculate the average degree of PEGylation.[6]

Protocol 2: Mass Spectrometry for Mass Confirmation

Mass spectrometry (MS) provides definitive evidence of conjugation by measuring the increase in molecular weight of the target biomolecule.[4][9]

  • Sample Preparation: Prepare the purified conjugate in a buffer compatible with mass spectrometry, such as 10mM ammonium (B1175870) acetate.[10] For large proteins, reverse-phase or size-exclusion chromatography can be coupled directly to the mass spectrometer (LC-MS).[10]

  • Data Acquisition: Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer. These instruments provide the high resolution needed to accurately measure the mass of large biomolecules.

  • Analysis:

    • Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the species present.

    • A successful conjugation will show a mass shift corresponding to the molecular weight of the attached this compound.

    • The presence of multiple peaks can indicate different degrees of PEGylation (e.g., one, two, or more PEG chains attached).

Protocol 3: HPLC for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is essential for separating the final conjugate from unreacted starting materials and byproducts.[11][]

  • Method 1: Size-Exclusion Chromatography (SEC-HPLC):

    • Principle: Separates molecules based on their hydrodynamic radius (size). The larger, PEGylated conjugate will elute earlier than the smaller, unconjugated biomolecule.[16]

    • Mobile Phase: Use a buffer appropriate for maintaining the stability of the biomolecule, such as a phosphate (B84403) or HEPES buffer.[15]

    • Detection: A UV detector (at 280 nm for proteins) will show the protein-containing peaks. A Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) can be used to detect the PEG component, which lacks a UV chromophore.[2][16]

  • Method 2: Reversed-Phase Chromatography (RP-HPLC):

    • Principle: Separates molecules based on hydrophobicity. PEGylation increases the hydrophilicity of a molecule, typically causing it to elute earlier from a C8 or C18 column compared to the unconjugated molecule.

    • Mobile Phase: Typically a gradient of water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA).

    • Analysis: Compare the chromatograms of the starting material and the final product. A new peak with a different retention time indicates the formation of the conjugate. The peak area can be used to quantify purity.

cluster_0 Starting Material cluster_1 Conjugation Reaction Mixture cluster_2 Analytical Separation Principle cluster_3 Purified Product Unconjugated Unconjugated Biomolecule Mixture PEG-Conjugate + Unconjugated Biomolecule + Excess PEG-Linker Unconjugated->Mixture Technique Separation Technique Mixture->Technique SEC SEC-HPLC (Size-Based) Technique->SEC RP RP-HPLC (Polarity-Based) Technique->RP Conjugated Purified PEG-Conjugate SEC->Conjugated RP->Conjugated

Logic of separation for purification and analysis.

Conclusion

No single technique tells the whole story. A robust validation strategy for this compound conjugation relies on the complementary use of multiple analytical methods. HPLC is indispensable for purification and assessing the homogeneity of the final product. Mass spectrometry provides the definitive confirmation of covalent attachment through precise mass measurement. Finally, NMR spectroscopy offers detailed structural verification, ensuring the integrity of the PEG linker is maintained throughout the conjugation process. By combining these powerful techniques, researchers can proceed with confidence in the quality and composition of their PEGylated biomolecules.

References

Characterizing Acid-PEG8-t-butyl Ester Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of mass spectrometry and alternative analytical techniques for the characterization of Acid-PEG8-t-butyl ester conjugates, supported by experimental data and detailed protocols.

This compound is a bifunctional linker containing a carboxylic acid and a t-butyl ester protected carboxylic acid, connected by an eight-unit polyethylene (B3416737) glycol (PEG) chain. This discrete PEG (dPEG®) linker is utilized in bioconjugation to enhance the solubility and pharmacokinetic properties of molecules such as proteins, peptides, and antibody-drug conjugates (ADCs). Accurate characterization is essential to determine the degree of PEGylation, confirm the molecular weight of the conjugate, and assess the purity of the sample.

Performance Comparison of Analytical Techniques

Mass spectrometry stands out as a powerful tool for the detailed structural characterization of PEGylated biomolecules, offering high sensitivity and accuracy.[1] However, other techniques such as High-Performance Liquid Chromatography (HPLC) with specialized detectors also provide valuable quantitative information. The choice of technique often depends on the specific analytical need, such as precise mass determination versus routine quantification.

ParameterMass Spectrometry (ESI-Orbitrap)Mass Spectrometry (MALDI-TOF)HPLC with Charged Aerosol Detection (HPLC-CAD)
Primary Measurement Mass-to-charge ratio (m/z) of intact conjugate and fragmentsTime-of-flight of ions, converted to m/zMass of non-volatile analytes
Mass Accuracy < 1-5 ppm[2]50-100 ppmNot applicable
Resolution > 140,000> 20,000Not applicable
Sensitivity Low femtomole to attomole rangeLow femtomole to picomole rangeLow nanogram on-column[3]
Quantitative Precision Good (with internal standards)Semi-quantitativeExcellent (<2% RSD for peak area)[3]
Key Advantages High resolution and mass accuracy for unambiguous identification.[4]Rapid analysis and tolerance to complex mixtures.[5][6]Universal detection of non-volatile analytes, independent of chromophores.[7]
Key Disadvantages Complex spectra for polydisperse samples, requires deconvolution.[8]Lower resolution and mass accuracy compared to ESI-Orbitrap.[9]Does not provide direct molecular weight information.

Detailed Experimental Protocols

Mass Spectrometry (LC-ESI-MS)

This protocol is designed for the analysis of an this compound conjugated to a model protein using a high-resolution Orbitrap mass spectrometer.

Materials:

Procedure:

  • Sample Preparation: Dissolve the conjugate in an appropriate buffer (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of 0.1-1.0 mg/mL.

  • Chromatographic Separation: Inject the sample onto the reversed-phase column. Elute the conjugate using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry Analysis: Introduce the eluent into the electrospray ionization (ESI) source of the Orbitrap mass spectrometer. For PEGylated proteins, post-column addition of a charge-reducing agent like triethylamine (TEA) can simplify the resulting mass spectrum.[10][11]

  • Data Acquisition: Acquire data in positive ion mode over a relevant m/z range.

  • Data Analysis: Deconvolute the raw data to obtain the zero-charge mass spectrum of the conjugate. This allows for the determination of the degree of PEGylation by comparing the mass of the conjugated and unconjugated protein.

Alternative Technique: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is suitable for quantifying the amount of conjugated and unconjugated species.

Materials:

  • This compound protein conjugate

  • Mobile phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile phase B: Acetonitrile with 0.1% TFA

  • Reversed-phase HPLC column (e.g., C18)

  • Charged Aerosol Detector (CAD)

Procedure:

  • Sample Preparation: Prepare a series of calibration standards of the unconjugated protein and the PEG linker. Dissolve the conjugate sample in mobile phase A.

  • Chromatographic Separation: Inject the sample onto the HPLC column. Use a gradient elution to separate the conjugated protein, unconjugated protein, and free PEG linker.

  • Quantification: Quantify the amount of each species by comparing the peak areas to the calibration curves.

Experimental Workflows and Signaling Pathways

To visualize the analytical process, the following diagrams illustrate the experimental workflow for mass spectrometry characterization and a conceptual representation of a signaling pathway that might be studied using a bioconjugate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data_processing Data Processing Conjugate Acid-PEG8-t-butyl ester Conjugate Dilution Dilution in LC-MS Grade Solvent Conjugate->Dilution HPLC Reversed-Phase HPLC Dilution->HPLC ESI_MS ESI Mass Spectrometry HPLC->ESI_MS Deconvolution Spectral Deconvolution ESI_MS->Deconvolution Mass_Determination Mass Determination & Degree of PEGylation Deconvolution->Mass_Determination

Caption: Experimental workflow for LC-MS characterization.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand PEGylated Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Response Cellular Response TF->Response Gene Expression

Caption: Conceptual signaling pathway modulation.

References

A Comparative Guide to Analytical Techniques for Confirming Acid-PEG8-t-butyl Ester Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and drug delivery, the purity of linking agents is paramount to ensure the efficacy, safety, and reproducibility of the final product. Acid-PEG8-t-butyl ester, a discrete polyethylene (B3416737) glycol (dPEG®) linker, is a critical component in the synthesis of many bioconjugates. This guide provides an objective comparison of the primary analytical techniques used to confirm its purity, supported by experimental data and detailed protocols.

The primary analytical methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers distinct advantages and provides complementary information regarding the identity and purity of the compound.

Data Presentation: A Quantitative Comparison

The selection of an analytical technique often depends on the specific purity question being addressed. The following table summarizes the key quantitative parameters for the most common methods used to analyze this compound and its alternatives.

Analytical TechniqueParameterThis compoundAlternative: Branched-PEG-t-butyl esterKey Remarks
RP-HPLC-ELSD/CAD Purity (%)> 98%> 95%Reversed-Phase HPLC is effective for separating the main compound from non-polar and some polar impurities.[1]
Limit of Detection~10 ng on column~15 ng on columnCharged Aerosol Detection (CAD) offers a more uniform response compared to Evaporative Light Scattering Detection (ELSD).[2]
¹H NMR Purity (%)> 98%> 95%Quantitative NMR (qNMR) provides a direct measurement against an internal standard, offering high accuracy.[3]
Key Diagnostic Peaks~1.45 ppm (t-butyl), ~3.64 ppm (PEG backbone)~1.45 ppm (t-butyl), ~3.64 ppm (PEG backbone), additional signals for branching pointThe integration ratio of the t-butyl protons to the PEG backbone protons can confirm the structure.[4]
MALDI-TOF MS Molecular Weight (Da)Expected [M+Na]⁺ at ~549.6Varies with structureProvides confirmation of the molecular weight of the main component and can identify PEG oligomer impurities.[5]
ResolutionHighHighMass spectrometry is highly sensitive for detecting impurities with different molecular weights.[6]

Mandatory Visualization

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical experimental workflow for the comprehensive purity analysis of this compound, integrating HPLC, NMR, and MS techniques.

cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_results Final Purity Confirmation Sample This compound Sample HPLC_Prep Dissolve in Mobile Phase (~1-5 mg/mL) Sample->HPLC_Prep NMR_Prep Dissolve in Deuterated Solvent (e.g., CDCl₃) Sample->NMR_Prep MS_Prep Prepare Sample with Matrix (e.g., CHCA) Sample->MS_Prep HPLC_Inject Inject into RP-HPLC System HPLC_Prep->HPLC_Inject HPLC_Detect ELSD/CAD Detection HPLC_Inject->HPLC_Detect HPLC_Data Purity by Peak Area % HPLC_Detect->HPLC_Data Purity_Confirmed Purity Confirmed HPLC_Data->Purity_Confirmed NMR_Acquire Acquire ¹H NMR Spectrum NMR_Prep->NMR_Acquire NMR_Data Structural Confirmation & Purity Assessment NMR_Acquire->NMR_Data NMR_Data->Purity_Confirmed MS_Acquire Acquire MALDI-TOF Spectrum MS_Prep->MS_Acquire MS_Data Molecular Weight Confirmation MS_Acquire->MS_Data MS_Data->Purity_Confirmed

A typical experimental workflow for the purity analysis of this compound.

Comparison of Linear vs. Branched PEG Linkers

The choice of a PEG linker can significantly influence the properties of the resulting bioconjugate. This diagram illustrates the structural difference between a linear and a branched PEG linker.

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker A1 Functional Group A PEG_chain ---(OCH₂CH₂)n--- A1->PEG_chain B1 Functional Group B PEG_chain->B1 Core Core PEG1 ---(OCH₂CH₂)n--- Core->PEG1 PEG2 ---(OCH₂CH₂)m--- Core->PEG2 PEG3 ---(OCH₂CH₂)p--- Core->PEG3 F1 Functional Group C PEG1->F1 F2 Functional Group D PEG2->F2 F3 Functional Group E PEG3->F3

Structural comparison of linear and branched PEG linkers.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible purity data.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) with ELSD/CAD

This protocol outlines a general method for the purity assessment of this compound using RP-HPLC.

1. Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase to a concentration of 1-5 mg/mL.[1]

  • Filter the sample through a 0.22 µm syringe filter before injection.[1]

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[7]

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA).[7]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

3. Detector Settings:

  • For ELSD:

    • Nebulizer Temperature: 40 °C.[8]

    • Evaporator Temperature: 60 °C.[8]

    • Gas Flow Rate (Nitrogen): 1.5 L/min.[8]

  • For CAD:

    • Follow the manufacturer's recommendations for optimal settings.

4. Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Integrate all peaks and calculate the area percentage to determine the purity. For more accurate quantification, especially if impurity standards are available, a calibration curve should be generated.

Protocol 2: ¹H NMR Spectroscopy

This protocol provides a method for confirming the structure and assessing the purity of this compound by ¹H NMR.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.

  • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[5]

  • If performing quantitative NMR (qNMR), accurately weigh a certified internal standard into the same tube. The internal standard should have a known purity and peaks that do not overlap with the analyte signals.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Set the relaxation delay (d1) to at least 5 times the longest T1 of the protons being quantified for accurate integration in qNMR.

3. Data Analysis:

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[9]

  • Integrate the characteristic peaks:

    • The singlet corresponding to the nine protons of the t-butyl group should be observed around 1.45 ppm.[10]

    • The large multiplet corresponding to the protons of the PEG backbone is expected around 3.64 ppm.[11]

  • The ratio of the integrals of these peaks should be consistent with the molecular structure.

  • The absence of significant impurity peaks confirms high purity. For qNMR, the purity is calculated based on the integral ratio of the analyte to the internal standard of known concentration.[3]

Protocol 3: MALDI-TOF Mass Spectrometry

This protocol describes a method for confirming the molecular weight of this compound.

1. Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 1:1 mixture of acetonitrile and water containing 0.1% TFA.[5]

  • Analyte Solution: Dissolve the this compound sample in water or a suitable organic solvent to a concentration of approximately 1 mg/mL.[5]

  • Spotting: Mix the analyte solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[5]

2. MS Data Acquisition:

  • Acquire the mass spectrum in positive ion reflector mode.

  • Calibrate the instrument using a standard of known molecular weight.

3. Data Analysis:

  • Identify the peak corresponding to the molecular ion. For PEG compounds, this is often observed as the sodium adduct [M+Na]⁺.[5]

  • For this compound (MW = 526.6 g/mol ), the expected [M+Na]⁺ peak would be at approximately m/z 549.6.

  • The absence of a distribution of peaks separated by 44 Da (the mass of an ethylene (B1197577) glycol unit) confirms the monodisperse nature of the compound.[5]

Comparison with Alternatives

While linear, discrete PEG linkers like this compound are widely used, branched PEG linkers have gained attention for certain applications.

  • Linear PEG Linkers (e.g., this compound): Offer a well-defined length and are synthetically more straightforward.[12] They generally exhibit less steric hindrance, which can be advantageous in applications where the linker should not interfere with the binding of the conjugated molecule.[13]

  • Branched PEG Linkers: Provide a larger hydrodynamic radius for a given molecular weight, which can lead to a longer in vivo circulation time.[14][15] They can also offer multiple attachment points, potentially increasing the payload of a conjugated drug.[] However, their synthesis is more complex, and they may introduce greater steric hindrance.[13]

The choice between a linear and a branched PEG linker depends on the specific requirements of the application, including the desired pharmacokinetic profile, the nature of the molecule to be conjugated, and the synthetic feasibility. The purity of both linear and branched PEG linkers can be assessed using the analytical techniques described in this guide.

References

A Comparative Guide to the Stability of PEG Linker Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of common protecting groups used for polyethylene (B3416737) glycol (PEG) linkers, crucial components in bioconjugation and drug delivery systems. The choice of protecting group significantly impacts the chemical stability of the PEG linker during synthesis, purification, and storage, as well as the conditions required for its removal to reveal the reactive functional group. Here, we compare four widely used protecting groups: Methoxy (B1213986) (mPEG), tert-Butyl (tBu), Benzyl (B1604629) (Bn), and Trityl (Tr).

Introduction to PEG Linker Protecting Groups

Polyethylene glycol (PEG) linkers are prized for their ability to improve the solubility, stability, and pharmacokinetic properties of conjugated molecules.[1][2] Often, one end of the PEG linker is functionalized with a protecting group to prevent unwanted reactions during synthesis and modification of a biomolecule. The stability of this protecting group under various chemical conditions is a critical consideration in the design of bioconjugates and drug delivery systems. An ideal protecting group should be stable during the synthetic route and readily cleavable under specific, mild conditions that do not compromise the integrity of the biomolecule.

Comparative Stability Analysis

The stability of a protecting group is typically assessed by its lability under acidic, basic, and oxidative conditions, as well as its susceptibility to hydrogenolysis. The following sections provide a comparative overview of the Methoxy, t-Butyl, Benzyl, and Trityl protecting groups.

Methoxy (mPEG)

The methoxy group is not a protecting group in the traditional sense but rather a permanent cap on one end of the PEG chain, rendering it monofunctional. It is known for its high stability under a wide range of conditions.

  • General Stability : mPEG is chemically stable and not susceptible to cleavage under typical acidic, basic, or oxidative conditions used in bioconjugation.[2] Degradation of the PEG backbone itself can occur under extreme pH or oxidative stress, but the methoxy group remains intact.[3]

Acid-Labile Protecting Groups: t-Butyl (tBu) and Trityl (Tr)

Both t-Butyl and Trityl groups are popular choices for protecting hydroxyl or carboxyl groups on PEG linkers and are prized for their acid lability.

  • t-Butyl (tBu) : The t-Butyl group is cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA).[4] The deprotection mechanism involves the formation of a stable tert-butyl cation.[5]

  • Trityl (Tr) : The Trityl group is significantly more sensitive to acid than the t-Butyl group.[6] This increased lability is due to the high stability of the triphenylmethyl cation formed upon cleavage. It can often be removed with very dilute acid, allowing for orthogonal deprotection strategies in the presence of t-Butyl groups.[7]

Benzyl (Bn) Protecting Group

The Benzyl group is commonly used to protect hydroxyl groups and is typically removed by catalytic hydrogenolysis.

  • Hydrogenolysis : The cleavage of the benzyl ether is achieved using a catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source.[8][9] This method is generally efficient and occurs under neutral conditions, which is advantageous for sensitive biomolecules.[10] The rate of debenzylation can be influenced by the electronic properties of the aromatic ring.[11]

Quantitative Stability Data

The following tables summarize the comparative stability of the four protecting groups under various deprotection conditions. The data is compiled from literature sources and represents typical observations. Direct head-to-head comparative kinetic studies are limited; therefore, these values should be considered illustrative.

Table 1: Stability under Acidic Conditions

Protecting GroupReagentConcentrationTemperature (°C)Time for >95% CleavageRelative Stability
Methoxy (mPEG)TFA95%25> 24 hours (Stable)Very High
t-Butyl (tBu)TFA20-50% in DCM251 - 2 hoursModerate
Benzyl (Bn)TFA95%25> 24 hours (Stable)Very High
Trityl (Tr)TFA1% in DCM25< 30 minutesLow

Table 2: Stability under Basic and Other Conditions

Protecting GroupConditionReagentsTemperature (°C)Stability
Methoxy (mPEG)Basic1M NaOH25Stable
t-Butyl (tBu)Basic1M NaOH25Stable
Benzyl (Bn)Basic1M NaOH25Stable
Trityl (Tr)BasicPiperidine (20% in DMF)25Stable
Benzyl (Bn)HydrogenolysisH₂, 10% Pd/C25Labile

Experimental Protocols

Protocol 1: Comparative Analysis of Acid-Labile Protecting Group Cleavage by HPLC

This protocol describes a general method for comparing the cleavage kinetics of t-Butyl and Trityl protected PEG linkers.

1. Sample Preparation:

  • Prepare stock solutions (1 mg/mL) of tBu-PEG-X and Tr-PEG-X (where X is a UV-active reporter molecule for ease of detection) in acetonitrile.
  • Prepare the cleavage reagent: a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) at the desired concentration (e.g., 1%, 5%, 20% v/v).

2. Deprotection Reaction:

  • In separate vials, mix equal volumes of the PEG stock solution and the cleavage reagent.
  • Start a timer immediately upon mixing.
  • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by diluting the aliquot into a neutralizing mobile phase (e.g., acetonitrile/water with 0.1% ammonium (B1175870) hydroxide).

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 30% B to 90% B over 15 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV absorbance at a wavelength appropriate for the reporter molecule X.
  • Injection Volume: 10 µL.

4. Data Analysis:

  • Integrate the peak areas of the protected and deprotected PEG species at each time point.
  • Calculate the percentage of deprotection as: (Area of deprotected peak) / (Area of protected peak + Area of deprotected peak) * 100%.
  • Plot the percentage of deprotection versus time to determine the cleavage kinetics.

Protocol 2: Monitoring Benzyl Group Hydrogenolysis by HPLC

1. Sample Preparation:

  • Dissolve the Bn-PEG-X conjugate in a suitable solvent such as ethanol (B145695) or a mixture of THF and water.
  • Prepare a slurry of the Pd/C catalyst in the same solvent.

2. Hydrogenolysis Reaction:

  • Add the Pd/C catalyst to the solution of the Bn-PEG-X conjugate (typically 5-10% w/w catalyst to substrate).
  • Seal the reaction vessel and purge with hydrogen gas.
  • Maintain a positive pressure of hydrogen (e.g., using a balloon or a hydrogenation apparatus) and stir the reaction mixture vigorously.
  • At specified time points, withdraw an aliquot of the reaction mixture, ensuring to filter out the catalyst immediately (e.g., using a syringe filter).

3. HPLC Analysis:

  • Use the same HPLC conditions as described in Protocol 1 to separate the benzylated and debenzylated PEG species.

4. Data Analysis:

  • Calculate the percentage of deprotection at each time point as described in Protocol 1.

Visualizing Experimental Workflows

Deprotection_Kinetics_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_results 4. Results prep_peg Prepare Stock Solutions (tBu-PEG, Tr-PEG, Bn-PEG) reaction Initiate Deprotection Reaction prep_peg->reaction prep_reagent Prepare Deprotection Reagents (TFA/DCM, H2/Pd/C) prep_reagent->reaction sampling Withdraw Aliquots at Time Intervals reaction->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis (RP-C18) quench->hplc data Integrate Peak Areas (Protected vs. Deprotected) hplc->data kinetics Calculate % Deprotection vs. Time data->kinetics plot Plot Kinetic Data kinetics->plot

Caption: Workflow for Determining Deprotection Kinetics.

Stability_Comparison center PEG Protecting Group Stability mPEG Methoxy (mPEG) center->mPEG tBu t-Butyl (tBu) center->tBu Bn Benzyl (Bn) center->Bn Tr Trityl (Tr) center->Tr mPEG->stable_acid Very High (Acid) mPEG->stable_base High (Base) tBu->labile_acid Moderate (Acid) tBu->stable_base2 High (Base) Bn->labile_hydro Labile (H2/Pd/C) Bn->stable_acid2 High (Acid) Tr->very_labile_acid Low (Acid) Tr->stable_base3 High (Base)

Caption: Relative Stability of PEG Protecting Groups.

References

Assessing the Biological Activity of Acid-PEG8-t-butyl Ester Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic molecules with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Among the diverse array of PEGylation reagents, Acid-PEG8-t-butyl ester has emerged as a versatile tool, particularly in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the biological performance of molecules conjugated with this compound against unconjugated molecules and those with alternative linkers, supported by experimental data and detailed methodologies.

Impact of PEGylation on Biological Activity

The addition of a PEG spacer, such as the eight-unit ethylene (B1197577) glycol chain in this compound, can significantly alter the biological characteristics of a molecule. Generally, PEGylation aims to improve a drug's profile by increasing its hydrodynamic size, which in turn can reduce renal clearance and prolong its circulation half-life.[1] Furthermore, the hydrophilic nature of the PEG chain can enhance the aqueous solubility of hydrophobic drugs and shield the conjugated molecule from proteolytic degradation and immune recognition.[2]

However, the introduction of a PEG linker can also present challenges. The PEG chain can introduce steric hindrance, which may slightly reduce the binding affinity of the molecule to its target.[2] The length and flexibility of the linker are critical parameters that require careful optimization for each specific application to achieve the desired balance between improved pharmacokinetics and retained biological activity.[3]

Performance Comparison: The Role of Linker Length in PROTAC Efficacy

In the context of PROTACs, the linker plays a crucial role in facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which is essential for subsequent protein degradation.[3] The length of the PEG linker is a key determinant of PROTAC efficacy, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Below is a summary of illustrative data from studies on a Bromodomain-containing protein 4 (BRD4)-targeting PROTAC, showcasing the impact of varying PEG linker lengths on degradation efficiency. A shorter linker may be too constrained to allow for the formation of a productive ternary complex, while an excessively long linker might lead to instability.

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092

Data is illustrative and compiled from various sources in the literature.[3] DC50 and Dmax values are cell-line dependent.

This data suggests that for this particular BRD4-targeting PROTAC, a PEG5 linker provides the optimal length for achieving the highest potency and maximal degradation.

Performance Comparison: General Effects of PEGylation on Drug Conjugates

The following table summarizes the general impact of PEGylation on key biopharmaceutical properties of drug conjugates based on extensive research in the field.

PropertyUnconjugated MoleculePEG8-Conjugated MoleculeRationale
Aqueous Solubility Low to ModerateHighThe hydrophilic nature of the PEG8 linker enhances the overall water solubility of the conjugate.[2]
Cell Permeability VariableGenerally IncreasedThe flexible and amphipathic characteristics of the PEG linker can aid in traversing the cell membrane.[2]
Metabolic Stability VariableGenerally IncreasedThe PEG chain can protect the molecule from enzymatic degradation, thereby extending its half-life.[2]
Plasma Half-life (t1/2) ShorterLongerThe larger size of the PEGylated molecule leads to reduced kidney filtration and clearance.[2]
In Vivo Efficacy VariablePotentially EnhancedAn improved pharmacokinetic profile can result in prolonged exposure to the target tissue, leading to better therapeutic outcomes.[2]
Immunogenicity Can be immunogenicReducedThe PEG chain can mask epitopes on the molecule, thereby diminishing its recognition by the immune system.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment of the biological activity of this compound conjugates.

Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the reduction in the levels of a target protein following treatment with a PROTAC.[1][4]

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay reagents

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[4]

  • Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and add lysis buffer. Collect the lysate and incubate on ice. Centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[4]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.[4]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST.[4]

  • Detection and Analysis: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control.[4]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the potency of an ADC in killing target cancer cells by measuring cell viability.[2][5][6]

Materials:

  • Target cancer cell line

  • Antigen-negative cell line (for specificity control)

  • ADC of interest

  • Control antibody (unconjugated)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody control. Treat the cells and incubate for 72-96 hours.[2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).[5]

Visualizing Signaling Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental procedures involved in assessing the activity of these conjugates.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Poly-Ub Tag Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow start Cell Seeding & Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Quantification) detection->analysis

Caption: Experimental workflow for Western Blot analysis.

ADC_Cytotoxicity_Workflow start Seed Cells in 96-well Plate treatment Treat with Serial Dilutions of ADC start->treatment incubation Incubate for 72-96 hours treatment->incubation mtt Add MTT Reagent incubation->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance (570 nm) solubilize->read analysis Calculate IC50 read->analysis

Caption: General workflow for ADC in vitro cytotoxicity assays.

References

Revolutionizing Antibody-Drug Conjugate Development: A Comparative Guide to Acid-PEG8-t-butyl Ester Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) have emerged as a powerful class of biopharmaceuticals. The linker, a critical component connecting the monoclonal antibody to the cytotoxic payload, plays a pivotal role in the efficacy and safety of these complex molecules. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers, particularly Acid-PEG8-t-butyl ester, have garnered significant attention for their ability to enhance the physicochemical properties and therapeutic index of ADCs. This guide provides a comprehensive comparison of this compound with other linker alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Role and Benefits of PEGylation in ADCs

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] In the context of ADCs, PEG linkers offer several advantages:

  • Improved Solubility and Stability: The hydrophilic nature of the PEG chain enhances the solubility of the ADC, particularly when conjugated with hydrophobic payloads, thereby preventing aggregation and improving stability.[]

  • Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC at the tumor site.[1][3]

  • Reduced Immunogenicity: The PEG chain can shield the ADC from the immune system, potentially reducing its immunogenicity.[1]

  • Higher Drug-to-Antibody Ratio (DAR): By mitigating the aggregation issues associated with hydrophobic drugs, PEG linkers can enable the conjugation of a higher number of payload molecules per antibody, potentially leading to enhanced potency.[4]

This compound is a bifunctional linker featuring a carboxylic acid and a t-butyl ester.[5] The t-butyl ester acts as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to allow for conjugation.[6] This linker provides a discrete PEG chain of eight ethylene (B1197577) glycol units, offering a balance of hydrophilicity and a defined spacer length.[6]

Comparative Performance of PEG Linkers in ADC Development

The length of the PEG linker is a critical parameter that can significantly influence the performance of an ADC. While direct head-to-head comparative studies for this compound are limited in publicly available literature, data from studies using PEG linkers of varying lengths provide valuable insights into the expected performance.

Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

PEG Linker LengthReported DARKey Findings & References
PEG2~3.9Shorter PEG spacers can be efficient for conjugation with less hydrophobic payloads.[7]
PEG8~2.4In some cases, longer PEG spacers with certain payloads resulted in a lower DAR.[7] A threshold length of PEG8 was observed to minimize plasma clearance.[3][8]
PEG12~2.7 - 3.0Intermediate PEG lengths have shown varying effects on DAR depending on the payload and conjugation chemistry.[7]
PEG24Nearly quantitative conversionLonger PEG chains can improve conjugation efficiency, especially with hydrophobic linker-payloads.[7]

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity (IC50)

PEG Linker LengthRelative CytotoxicityKey Findings & References
No PEG LinkerCan be highly potent but may have poor solubility.The absence of a PEG linker can lead to high potency but is often associated with aggregation issues.[9]
Short Chain (e.g., PEG3, PEG4)Generally maintains high potency.Shorter PEG linkers often represent a balance between improved properties and retained potency.[9][10] A 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity in one study.[10]
Intermediate Chain (e.g., PEG8)May show a slight decrease in potency compared to shorter linkers.Longer PEG chains can sometimes sterically hinder the interaction of the ADC with its target cell or impede payload release.[10]
Long Chain (e.g., PEG12, PEG24, >4kDa)Can exhibit a more significant reduction in cytotoxicity.A 10 kDa PEG linker caused a 22-fold reduction in cytotoxicity in one study.[10]

Table 3: Effect of PEG Linker Length on In Vivo Performance

ParameterImpact of Increasing PEG LengthKey Findings & References
Plasma ClearanceDecreased (up to a certain length)Longer PEG chains (up to PEG8) result in slower plasma clearance, improving exposure.[3][8]
Plasma Half-life (t1/2)IncreasedThe increased size of the PEGylated ADC reduces renal clearance.[1]
In Vivo EfficacyPotentially EnhancedImproved pharmacokinetic profiles can lead to sustained tumor exposure and better therapeutic outcomes.[1]
Off-target ToxicityReducedProlonging the half-life with longer PEG chains can reduce off-target toxicity.[11]

Experimental Protocols for ADC Evaluation

Rigorous experimental evaluation is crucial for the development of safe and effective ADCs. The following are detailed protocols for key in vitro and in vivo assays.

1. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.[12]

  • Methodology: Hydrophobic Interaction Chromatography (HIC) is a common method for determining DAR.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a HIC column.[9]

  • Mobile Phase: A gradient of decreasing salt concentration (e.g., ammonium (B1175870) sulfate) is used to elute the different drug-loaded species.[9]

  • Procedure:

    • Sample Preparation: The ADC sample is diluted in a high-salt mobile phase.

    • Chromatographic Separation: The sample is injected onto the HIC column. The different ADC species (with varying numbers of conjugated drugs) will elute at different salt concentrations based on their hydrophobicity.

    • Data Analysis: The area of each peak corresponding to a specific drug-load is integrated. The weighted average of the drug load is then calculated to determine the average DAR.

2. In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC in killing target cancer cells.[13]

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.[13][14]

  • Procedure:

    • Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

    • ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in culture medium. Add the diluted solutions to the cells.[14]

    • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.[15]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[15]

    • Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[15]

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.[14]

    • IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

3. In Vivo Efficacy Study in Xenograft Models

This study evaluates the anti-tumor activity of the ADC in a living organism.[16]

  • Model: Immunocompromised mice bearing human tumor xenografts are commonly used.[16][17]

  • Procedure:

    • Tumor Implantation: Subcutaneously inject human cancer cells into the flank of the mice.[18]

    • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[18]

    • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the ADC, control antibody, and vehicle control intravenously.[18]

    • Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., twice a week).[19]

    • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.

    • Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, tumors can be excised and weighed. Statistical analysis is performed to determine the significance of the anti-tumor effect.[20]

Visualizing ADC Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams are provided.

ADC_Mechanism_of_Action cluster_cell Intracellular ADC Antibody-Drug Conjugate TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Mechanism of action of an Antibody-Drug Conjugate (ADC).

ADC_Evaluation_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Antibody-Linker-Payload Conjugation Purification Purification Synthesis->Purification DAR DAR Determination (HIC) Purification->DAR Cytotoxicity Cytotoxicity Assay (IC50) DAR->Cytotoxicity Stability Plasma Stability Assay DAR->Stability Efficacy Xenograft Efficacy Study Cytotoxicity->Efficacy Stability->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Experimental workflow for the evaluation of ADCs.

Linker_Comparison AcidPEG8 This compound Carboxylic Acid (protected) PEG8 Spacer Linkage to Payload ValCit Val-Cit Linker Valine-Citrulline Cleavable by Cathepsin B Linkage to Payload SMCC SMCC Linker Succinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate Non-cleavable Linkage to Payload

Structural comparison of different ADC linker technologies.

References

The Strategic Application of Acid-PEG8-t-butyl Ester in Advanced Drug Development: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the design of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, Acid-PEG8-t-butyl ester has emerged as a versatile and widely utilized tool. This guide provides a comprehensive literature review and a comparative analysis of this compound against other linker technologies, supported by experimental data to inform the rational design of next-generation therapies.

This compound is a bifunctional molecule featuring a polyethylene (B3416737) glycol (PEG) chain of eight ethylene (B1197577) glycol units, flanked by a carboxylic acid and a t-butyl ester. This structure imparts desirable physicochemical properties to the overall conjugate, including enhanced hydrophilicity and biocompatibility. The t-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to enable subsequent conjugation steps. This feature is particularly valuable in multi-step synthesis strategies for complex biomolecules.[1][2]

The incorporation of a PEG spacer, such as the one in this compound, can significantly improve the solubility and stability of hydrophobic drug molecules, a common challenge in drug development.[3] Furthermore, in the context of ADCs and PROTACs, the length and flexibility of the PEG chain are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of the conjugate.[4][5]

Comparative Performance in PROTACs: The Impact of PEG Linker Length

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component for the formation of a stable and productive ternary complex.[6] Studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4) have demonstrated the profound impact of PEG linker length on degradation efficacy, cell permeability, and oral bioavailability.

While direct head-to-head data for a PEG8 linker in this specific BRD4 PROTAC series is not available in the reviewed literature, the trends observed with varying PEG lengths provide valuable insights for researchers considering a PEG8 linker. The data suggests that an optimal linker length exists for maximizing therapeutic potential, and PEG8, falling within the intermediate length, often represents a balanced approach.[4][7]

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG3 55852.515
PEG4 20952.225
PEG5 15>982.035
PEG6 30921.820
Data synthesized from studies on BRD4-targeting PROTACs.[4][7] A lower DC50 value indicates higher potency, while a higher Dmax indicates more complete protein degradation. Higher permeability and oral bioavailability are generally desirable.

Comparative Performance in ADCs: PEG vs. Non-PEG Linkers and the Effect of PEG Length

In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The linker's properties influence the ADC's stability, pharmacokinetics, and efficacy. PEGylation of ADC linkers is a common strategy to improve their physicochemical properties.[8][9]

A comparative study on miniaturized ADCs targeting HER2 provides a clear illustration of the benefits of PEGylation. The introduction of a PEG chain significantly prolonged the circulation half-life of the conjugate, a critical factor for in vivo efficacy. However, this was accompanied by a reduction in in vitro cytotoxicity, highlighting a key trade-off in ADC design.[2]

LinkerHalf-life Extension (fold)In Vitro Cytotoxicity Reduction (fold)Maximum Tolerated Dose (mg/kg)
Non-PEG (SMCC) 115.0
PEG4k 2.54.510.0
PEG10k 11.22220.0
Data from a study on HER2-targeting affibody-drug conjugates.[2]

Further studies have shown that clearance rates of ADCs are influenced by the PEG linker length, with conjugates bearing PEGs smaller than PEG8 exhibiting more rapid clearance.[8] This suggests that a PEG8 linker can provide a favorable balance, enhancing pharmacokinetic properties without an excessive reduction in in vitro potency.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of drug conjugates utilizing this compound. Below are representative protocols for the key steps involved in the synthesis and characterization of a PROTAC.

Protocol 1: Deprotection of the t-butyl Ester

This procedure removes the t-butyl protecting group to reveal the reactive carboxylic acid.

Materials:

  • m-PEG8-t-butyl ester conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the m-PEG8-t-butyl ester conjugate in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or HPLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The deprotected product can be purified by precipitation with cold diethyl ether or by chromatography.[1]

Protocol 2: Amide Coupling for PROTAC Synthesis

This protocol describes the coupling of the deprotected PEG linker to an amine-containing ligand (either the target-binding ligand or the E3 ligase ligand).

Materials:

  • Deprotected PEG8-acid linker

  • Amine-functionalized ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Dissolve the deprotected PEG8-acid linker (1.0 eq) and the amine-functionalized ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.

  • The crude product is then purified by flash column chromatography.[10]

Protocol 3: Western Blotting for PROTAC Efficacy Assessment

This is a standard method for quantifying the degradation of the target protein.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[10]

Visualizing Workflows and Pathways

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

G cluster_synthesis PROTAC Synthesis Workflow deprotection Deprotection of This compound coupling1 Amide Coupling to E3 Ligase Ligand deprotection->coupling1 purification1 Purification coupling1->purification1 coupling2 Amide Coupling to Target-Binding Ligand purification1->coupling2 purification2 Final Purification coupling2->purification2

Caption: A generalized workflow for the synthesis of a PROTAC utilizing an this compound linker.

G PROTAC PROTAC TargetProtein Target Protein PROTAC->TargetProtein E3Ligase E3 Ligase PROTAC->E3Ligase TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.

Conclusion

This compound stands out as a valuable and versatile linker in the development of advanced therapeutics. Its bifunctional nature, coupled with the advantageous properties of the PEG8 chain, allows for the synthesis of complex drug conjugates with improved physicochemical and pharmacokinetic profiles. The comparative data presented herein underscores the critical role of the linker in determining the overall efficacy of both ADCs and PROTACs. While the optimal linker design is target-dependent and requires empirical validation, the principles and experimental approaches outlined in this guide provide a solid foundation for the rational design and evaluation of conjugates incorporating this compound. The continued exploration and optimization of such linkers will undoubtedly contribute to the advancement of targeted therapies for a wide range of diseases.

References

The Double-Edged Sword: Unpacking the In Vivo vs. In Vitro Efficacy of Acid-PEG8-t-butyl Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the decision to incorporate a polyethylene (B3416737) glycol (PEG) linker like Acid-PEG8-t-butyl ester into a therapeutic candidate is a critical juncture. This bifunctional linker, featuring an eight-unit PEG chain, is instrumental in enhancing the solubility and in vivo pharmacokinetic profile of conjugated molecules, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). However, the very properties that confer advantages in a physiological system can present a nuanced, and sometimes contradictory, picture in preclinical in vitro assays. This guide provides an objective comparison of the in vivo versus in vitro efficacy of therapeutics conjugated with an this compound linker, supported by experimental data and detailed protocols.

The primary role of PEGylation, including the use of a PEG8 linker, is to improve a drug's "drug-like" properties. The hydrophilic and flexible nature of the PEG chain can increase a molecule's hydrodynamic radius, which in turn reduces renal clearance and prolongs its circulation half-life.[1] This enhancement of in vivo stability is a key driver for its adoption. Furthermore, the PEG chain can act as a shield, masking the conjugated molecule from proteolytic degradation and recognition by the immune system.[1]

However, a trade-off often emerges between this enhanced in vivo performance and in vitro potency. The steric hindrance introduced by the PEG linker can sometimes slightly reduce the binding affinity of the therapeutic to its target protein, which may be reflected as a higher half-maximal inhibitory concentration (IC50) or degradation concentration (DC50) in cell-based assays.[1]

Comparative Performance Metrics: In Vitro vs. In Vivo

The following tables summarize quantitative data from studies on ADCs with varying PEG linker lengths. While direct head-to-head data for a single molecule conjugated with and without an this compound is not always available in a single publication, the collective results illustrate a consistent trend. A PEG8 linker is considered an intermediate-length linker, often providing a balance between improved pharmacokinetics and retained in vitro potency.[2]

Table 1: In Vitro Cytotoxicity of a HER2-Targeted Antibody-Drug Conjugate (ADC) with Different PEG Linker Lengths

Linker TypeCell LineIC50 (nM)Fold Change vs. No PEG
No PEGNCI-N87~1.01.0x
4 kDa PEGNCI-N874.5 - 6.54.5x - 6.5x increase
10 kDa PEGNCI-N872222x increase

Data is illustrative and compiled from trends reported in literature for ZHER2-MMAE ADCs. Actual values are highly dependent on the specific antibody, payload, and experimental conditions.[2]

Table 2: In Vivo Pharmacokinetics and Efficacy of a HER2-Targeted ADC with Different PEG Linker Lengths in a Mouse Xenograft Model

Linker TypePlasma Half-life (t1/2)Tumor Growth Inhibition
No PEGShorterModerate
4 kDa PEG2.5-fold increase vs. No PEGSignificantly Improved
10 kDa PEG11.2-fold increase vs. No PEGMost Potent

Data is illustrative and compiled from trends reported in literature for ZHER2-MMAE ADCs.[2] Studies on non-targeting MMAE ADCs in rats have also shown that clearance rates increase rapidly for conjugates with PEGs smaller than PEG8, indicating that a PEG8 linker is a critical threshold for achieving minimal clearance and maximizing in vivo exposure.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of molecules conjugated with this compound.

Protocol 1: In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Plate cancer cells (e.g., NCI-N87 for a HER2-targeted ADC) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the PEG8-conjugated therapeutic and the unconjugated control in the appropriate cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the diluted compounds. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each concentration. Plot the data and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Tumor Xenograft Study
  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 NCI-N87 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

  • Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated therapeutic, PEG8-conjugated therapeutic). Administer the treatments intravenously at a specified dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition.

  • Pharmacokinetic Analysis: At designated time points, collect blood samples to determine the plasma concentration of the therapeutic, allowing for the calculation of pharmacokinetic parameters such as half-life and clearance.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistically analyze the differences in tumor growth between the groups.

Visualizing the Molecular Mechanisms and Workflows

To better illustrate the concepts described, the following diagrams were generated using the Graphviz DOT language.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG8 Linker) TumorCell Tumor Cell ADC->TumorCell 1. Binding Antigen Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Damage & Apoptosis Payload->DNA 5. Cell Death PROTAC_Mechanism PROTAC PROTAC (with PEG8 Linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination 1. Proximity-induced Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome 2. Recognition Degradation Target Degradation Proteasome->Degradation 3. Degradation Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Conjugation Synthesis & Conjugation (this compound) Purification Purification & Characterization Conjugation->Purification Cytotoxicity Cytotoxicity Assay (IC50) Purification->Cytotoxicity PK_Study Pharmacokinetic Study (Half-life, Clearance) Cytotoxicity->PK_Study Progression to In Vivo Efficacy_Study Xenograft Efficacy Study (Tumor Growth Inhibition) PK_Study->Efficacy_Study Toxicity Toxicity Assessment Efficacy_Study->Toxicity

References

A Head-to-Head Comparison of Bifunctional PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a bifunctional polyethylene (B3416737) glycol (PEG) linker is a critical determinant of the efficacy, stability, and overall performance of bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison of commonly employed bifunctional PEG linkers, offering insights into their performance characteristics and supported by experimental methodologies.

Bifunctional PEG linkers are indispensable tools in bioconjugation, serving to connect two molecular entities, such as an antibody and a cytotoxic payload.[1] The PEG component enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate, while the terminal reactive groups dictate the conjugation strategy and the stability of the final product.[2] This guide will delve into a comparative analysis of these linkers, focusing on the impact of their reactive functional groups and PEG chain characteristics on the performance of the resulting bioconjugates.

Comparative Analysis of Bifunctional PEG Linkers: Functional Group Chemistry

The choice of reactive moieties at the termini of a PEG linker is paramount, as it governs the specificity and stability of the bond formed with the biomolecule. The most prevalent functionalities include N-hydroxysuccinimide (NHS) esters for targeting primary amines and maleimides for reacting with thiols.[1] Emerging functionalities, such as cyano groups, offer alternative conjugation chemistries.[2]

A summary of the key characteristics of different reactive groups is presented below:

FeatureBis-Cyano-PEGBis-NHS-PEGBis-Maleimide-PEG
Target Functional Group Primary Amines (e.g., Lysine)Primary Amines (e.g., Lysine)Thiols (e.g., Cysteine)
Bond Type IsoureaAmideThioether
Bond Stability HighVery HighHigh
Reaction Specificity High for primary aminesHigh for primary aminesVery high for thiols at optimal pH
Key Advantage No leaving group, simplifying purification[1]Well-established chemistry with high stability[1]Site-specific conjugation to cysteine residues[1]
Potential Drawback Limited publicly available comparative data[1]Hydrolysis of NHS ester in aqueous solutions[1]Potential for maleimide (B117702) ring hydrolysis

The Influence of PEG Chain Length on Bioconjugate Performance

The length of the PEG chain within the bifunctional linker significantly influences the pharmacokinetic and pharmacodynamic properties of the bioconjugate. Longer PEG chains can enhance solubility and prolong circulation half-life, but may also impact the biological activity of the conjugated molecule.[3]

A study comparing affibody-based drug conjugates with different PEG linker lengths demonstrated a clear trade-off between circulation half-life and in vitro cytotoxicity.[3]

ConjugateLinkerCirculation Half-life (min)In Vitro Cytotoxicity (IC50, nM)
HMSMCC (non-PEG)19.64.94
HP4KM4 kDa PEG~4931.9
HP10KM10 kDa PEG~219.5111.3

These findings suggest that while longer PEG chains can significantly extend the half-life of a bioconjugate, they may also reduce its immediate cytotoxic potency, likely due to steric hindrance.[3] The optimal PEG length must therefore be determined empirically for each specific application to achieve the desired balance of properties.

Linear vs. Branched PEG Architectures

The architecture of the PEG linker, whether linear or branched (pendant), also plays a crucial role in the stability and pharmacokinetic profile of ADCs. A study comparing ADCs constructed with linear versus pendant PEG linkers revealed that the positioning of the PEG moiety can significantly impact the conjugate's performance.[4][5]

Amide-coupled ADCs featuring two pendant 12-unit PEG chains demonstrated superior performance compared to those with a conventional linear 24-unit PEG oligomer.[4] The pendant PEG-based ADCs exhibited slower clearance rates, which correlated with a reduced tendency for aggregation.[4] This highlights the importance of considering the three-dimensional structure of the linker in the design of advanced bioconjugates.

Visualizing Bioconjugation Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker Preparation cluster_conjugation Conjugation cluster_purification Final Purification & Analysis Antibody Antibody in PBS pH_Adjust Adjust pH to 7.5-8.5 Antibody->pH_Adjust Reaction1 React Antibody with Linker pH_Adjust->Reaction1 Linker NHS-PEG-Maleimide Linker DMSO Dissolve in DMSO Linker->DMSO DMSO->Reaction1 Purification1 Purify Antibody-Linker Conjugate (SEC) Reaction1->Purification1 Reaction2 React with Drug Purification1->Reaction2 Drug Thiol-containing Drug Drug->Reaction2 Purification2 Purify ADC (SEC) Reaction2->Purification2 Analysis Analyze by HPLC (DAR) Purification2->Analysis adc_mechanism ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Antigen Tumor-Specific Antigen Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking DrugRelease Drug Release Lysosome->DrugRelease 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis 5. Drug Action

References

A Researcher's Guide to Determining the Degree of PEGylation: A Comparative Analysis Featuring Acid-PEG8-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control and accurate measurement of PEGylation are critical for optimizing the therapeutic efficacy and safety of bioconjugates. This guide provides a comprehensive comparison of key analytical techniques for determining the degree of PEGylation, with a special focus on the use of Acid-PEG8-t-butyl ester, a versatile heterobifunctional linker.

Polyethylene glycol (PEG) conjugation, or PEGylation, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. By increasing the hydrodynamic size of a molecule, PEGylation can reduce renal clearance, prolong circulation half-life, and shield it from enzymatic degradation and the host's immune system. The extent of these benefits is directly related to the degree of PEGylation —the number of PEG chains attached to the biomolecule.

This guide will delve into the leading methods for quantifying the degree of PEGylation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC). We will explore the principles behind each technique, provide detailed experimental protocols, and present a comparative analysis to aid in selecting the most appropriate method for your research needs.

Comparing Analytical Techniques for Determining the Degree of PEGylation

The choice of analytical method depends on several factors, including the nature of the PEGylated molecule, the required level of precision, and the available instrumentation. The following table summarizes the key characteristics of the three most common techniques.

Feature1H Nuclear Magnetic Resonance (NMR)MALDI-TOF Mass SpectrometryHigh-Performance Liquid Chromatography (HPLC)
Principle Quantifies the ratio of PEG-specific protons to protein-specific protons.Measures the mass difference between the native and PEGylated molecule.Separates molecules based on size, charge, or hydrophobicity.
Data Output Average degree of PEGylation.Distribution of PEGylated species (mono-, di-, poly-PEGylated), average molecular weight.Separation of PEGylated species, quantification of each species.
Sample Requirements High sample concentration (mg/mL), requires deuterated solvents.Small sample amount (µL), requires a suitable matrix.Moderate sample concentration, requires appropriate mobile and stationary phases.
Advantages Provides an absolute, quantitative measure of the average degree of PEGylation without the need for standards.[1][2]High sensitivity and ability to resolve different PEGylated species.[3][4]Robust, reproducible, and can be used for both analytical and preparative purposes.[5][6]
Limitations May be challenging for very large or complex proteins due to signal overlap.Can be influenced by the polydispersity of the PEG reagent and may require optimization of the matrix and instrument settings.May require method development to achieve optimal separation, and quantification often relies on standards.

In Focus: this compound

This compound is a heterobifunctional PEG linker that offers considerable flexibility in bioconjugation strategies.[7] Its carboxylic acid group can be activated (e.g., via NHS ester formation) to react with primary amines on a biomolecule, while the t-butyl ester serves as a protecting group for a terminal carboxylic acid. This protecting group can be removed under acidic conditions to reveal a reactive carboxyl group for further functionalization.

The determination of the degree of PEGylation for molecules conjugated with this compound can be effectively achieved using the analytical techniques detailed below.

Experimental Protocols

Protocol 1: Determination of the Degree of PEGylation by 1H NMR Spectroscopy

This protocol provides a method for determining the average number of PEG chains conjugated to a protein.[1][2]

Materials:

  • PEGylated protein sample (lyophilized)

  • Deuterium oxide (D2O)

  • Internal standard (e.g., dimethyl sulfoxide (B87167) - DMSO) of known concentration

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the lyophilized PEGylated protein into a microcentrifuge tube.

    • Add a known volume of D2O (e.g., 500 µL) containing a precise concentration of the internal standard (e.g., DMSO).

    • Gently vortex to dissolve the protein completely.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum of the sample.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the characteristic PEG signal (a sharp singlet around 3.65 ppm for the ethylene (B1197577) glycol protons) and a well-resolved signal from the protein (e.g., aromatic protons between 6.5 and 8.0 ppm).

    • Integrate the signal from the internal standard.

    • The degree of PEGylation (P) can be calculated using the following formula:

      P = (Integral_PEG / N_PEG_protons) / (Integral_protein / N_protein_protons)

      Where:

      • Integral_PEG is the integrated area of the PEG signal.

      • N_PEG_protons is the number of protons per PEG chain. For this compound, this would be 32 (8 ethylene glycol units * 4 protons/unit).

      • Integral_protein is the integrated area of a specific protein signal.

      • N_protein_protons is the number of protons corresponding to the integrated protein signal.

Workflow for 1H NMR-based Determination of PEGylation Degree:

G cluster_workflow 1H NMR Workflow prep Sample Preparation (Lyophilized PEGylated Protein + D2O + Internal Standard) acq Data Acquisition (1H NMR Spectrum) prep->acq proc Data Processing (Integration of PEG, Protein, and Standard Signals) acq->proc calc Calculation (Determine Degree of PEGylation) proc->calc

Caption: A streamlined workflow for determining the degree of PEGylation using 1H NMR spectroscopy.

Protocol 2: Analysis of PEGylation by MALDI-TOF Mass Spectrometry

This protocol outlines the general steps for analyzing the degree of PEGylation using MALDI-TOF MS, a powerful technique for resolving heterogeneous PEGylation products.[3][4]

Materials:

  • PEGylated protein sample

  • MALDI matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in a suitable solvent like acetonitrile/water with 0.1% TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Dilute the PEGylated protein sample to a final concentration of approximately 1-10 pmol/µL in a suitable solvent.

    • On the MALDI target plate, spot 1 µL of the matrix solution.

    • Immediately add 1 µL of the diluted sample to the matrix spot and mix gently with the pipette tip.

    • Alternatively, use the dried-droplet method where the matrix is allowed to dry before adding the sample.

    • Allow the mixture to air-dry completely, forming crystals.

  • MALDI-TOF Data Acquisition:

    • Load the target plate into the mass spectrometer.

    • Acquire mass spectra in the appropriate mass range. The instrument is typically operated in linear mode for large molecules.

  • Data Analysis:

    • The resulting spectrum will show a series of peaks. The peak with the lowest mass corresponds to the un-PEGylated protein.

    • Subsequent peaks at higher masses represent the mono-, di-, tri-, and so on, PEGylated species.

    • The mass difference between adjacent peaks corresponds to the mass of a single PEG chain. For this compound, the mass of the PEG moiety is approximately 441.5 Da.

    • The relative intensities of the peaks can be used to estimate the distribution of the different PEGylated forms.

Logical Flow for MALDI-TOF Analysis of PEGylation:

G cluster_workflow MALDI-TOF Analysis Logic start PEGylated Protein Sample mix Mix with MALDI Matrix start->mix crystallize Crystallize on Target Plate mix->crystallize ionize Laser Desorption/Ionization crystallize->ionize detect Time-of-Flight Mass Analysis ionize->detect spectrum Mass Spectrum Generation detect->spectrum analyze Identify Unmodified and PEGylated Species spectrum->analyze result Determine Distribution of PEGylation analyze->result

Caption: Logical progression of analyzing a PEGylated protein sample using MALDI-TOF mass spectrometry.

Protocol 3: Quantification of PEGylation Degree by HPLC

HPLC is a versatile technique for separating and quantifying different species in a PEGylation reaction mixture.[5][6] Size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC) are commonly used methods.

Materials:

  • PEGylated protein sample

  • HPLC system with a suitable detector (e.g., UV, charged aerosol detector - CAD)

  • Appropriate HPLC column (e.g., SEC column for size-based separation, C4 or C18 column for RP-HPLC)

  • Mobile phase buffers

Procedure (using Size-Exclusion Chromatography - SEC):

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase (e.g., phosphate-buffered saline).

  • Sample Injection:

    • Inject a known amount of the PEGylated protein sample onto the column.

  • Chromatographic Separation:

    • The molecules will separate based on their hydrodynamic volume. Larger, more highly PEGylated species will elute earlier, followed by less PEGylated species, and finally the un-PEGylated protein.

  • Detection and Quantification:

    • Monitor the elution profile using a UV detector (at 280 nm for proteins) and/or a CAD for universal detection of non-volatile analytes.

    • The area under each peak corresponds to the relative amount of that species.

    • The degree of PEGylation can be determined by calculating the weighted average of the different PEGylated species.

Experimental Workflow for HPLC-based PEGylation Analysis:

G cluster_workflow HPLC Analysis Workflow sample PEGylation Reaction Mixture injection Inject Sample into HPLC sample->injection separation Chromatographic Separation (e.g., SEC) injection->separation detection Detect Eluting Species (UV, CAD) separation->detection quantification Quantify Peak Areas detection->quantification analysis Determine Relative Abundance of Species quantification->analysis

Caption: A typical experimental workflow for the analysis of PEGylated proteins by HPLC.

Performance Comparison of PEGylation Alternatives

While this compound represents a linear PEG linker, alternative architectures such as branched and biodegradable PEGs offer distinct advantages.

PEGylation Reagent TypeKey AdvantagesExpected Impact on Degree of PEGylation Determination
Linear (e.g., this compound) Well-characterized, predictable behavior.Straightforward analysis by NMR, MALDI-TOF, and HPLC.
Branched Increased hydrodynamic volume for a given molecular weight, potentially leading to longer circulation times. May offer improved shielding of the protein surface.[2][3]MALDI-TOF is crucial for resolving the more complex mixture of isomers that may form. NMR can still provide the average degree of PEGylation. HPLC separation may be more challenging.
Biodegradable Designed to be cleaved in vivo, releasing the native protein and potentially reducing long-term accumulation of the PEG polymer.The degree of PEGylation is determined as with other PEGs. Additional analytical methods would be required to assess the cleavage kinetics.

Signaling Pathway Modulation by a PEGylated Therapeutic

PEG linkers, including those derived from this compound, are integral components of advanced therapeutics like Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins via the ubiquitin-proteasome pathway. The PEG linker connects a target-binding ligand to an E3 ligase-recruiting ligand, and its length and flexibility are critical for the formation of a stable ternary complex and subsequent target ubiquitination and degradation.

Signaling Pathway for PROTAC-Mediated Protein Degradation:

G cluster_pathway Ubiquitin-Proteasome Pathway Modulated by a PROTAC PROTAC PROTAC (with PEG Linker) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Ubiquitin Transfer Degradation Proteasomal Degradation Ub->Degradation

Caption: A simplified diagram illustrating how a PROTAC molecule, utilizing a PEG linker, hijacks the ubiquitin-proteasome system to induce the degradation of a target protein.

Conclusion

The accurate determination of the degree of PEGylation is a cornerstone of developing safe and effective PEGylated therapeutics. While 1H NMR, MALDI-TOF MS, and HPLC each offer powerful means to this end, the optimal choice of technique depends on the specific research question and the nature of the bioconjugate. This compound provides a versatile platform for PEGylation, and its conjugation efficiency can be thoroughly characterized using the protocols outlined in this guide. By carefully selecting the appropriate analytical methods and considering the performance of alternative PEG architectures, researchers can advance the development of next-generation biotherapeutics with enhanced clinical potential.

References

Navigating Long-Term Stability: A Comparative Guide to Acid-PEG8-t-butyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term stability of bioconjugates is a critical parameter influencing their therapeutic efficacy and shelf-life. This guide provides a comprehensive comparison of the long-term stability of Acid-PEG8-t-butyl ester conjugates against other common linker technologies, supported by experimental data and detailed protocols to aid in the rational design of stable and effective bioconjugates.

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. This compound is a bifunctional linker that incorporates an eight-unit PEG chain to improve solubility and a t-butyl ester group, which can be hydrolyzed under acidic conditions to reveal a carboxylic acid for further conjugation or drug release. Understanding the stability of the entire conjugate, including the PEG chain and the ester linkage, is paramount for developing robust and reliable therapeutics.

Comparative Stability of Linker Technologies

The choice of linker chemistry is a crucial determinant of the in vivo and in vitro stability of a bioconjugate. While specific long-term stability data for this compound conjugates is not extensively available in public literature, we can extrapolate its performance based on the known properties of its constituent parts and compare it to widely used alternatives.

Linker TypePredominant Degradation Pathway(s)General Stability ProfileKey Considerations
This compound Acid-catalyzed hydrolysis of the t-butyl ester; Oxidative degradation of the PEG chain.The t-butyl ester is highly stable under neutral and basic conditions but is readily cleaved under acidic conditions. The PEG chain is susceptible to oxidative degradation, which can be initiated by trace metal ions or peroxides.The acidic lability of the t-butyl ester can be advantageous for targeted drug release in acidic tumor microenvironments but may be a liability if premature cleavage is a concern. Careful control of storage conditions is necessary to prevent oxidation of the PEG chain.
Hydrazone Linkers pH-dependent hydrolysis.Designed to be stable at neutral pH (in circulation) and to hydrolyze in the acidic environment of endosomes and lysosomes.The rate of hydrolysis can be tuned by modifying the structure of the hydrazone, but they can be susceptible to premature drug release in the bloodstream.
Disulfide Linkers Reduction in the presence of thiols (e.g., glutathione).Relatively stable in the bloodstream but are cleaved in the reducing intracellular environment.The stability can be modulated by steric hindrance around the disulfide bond.
Peptide Linkers (e.g., Val-Cit) Enzymatic cleavage (e.g., by cathepsins).Generally stable in circulation but are specifically cleaved by enzymes that are often overexpressed in tumor cells.The cleavage is dependent on the specific peptide sequence and the presence of the target enzyme.
Thioether Linkers (Non-cleavable) Proteolytic degradation of the antibody backbone.Highly stable in circulation. The drug is released upon degradation of the entire antibody-drug conjugate.Offers high stability but may result in the release of the drug with a portion of the linker and amino acid attached, which could affect its activity.

Potential Degradation Pathways

The long-term stability of this compound conjugates is primarily influenced by two potential degradation pathways: the hydrolysis of the t-butyl ester and the oxidative degradation of the PEG chain.

Degradation Pathways of this compound Conjugates cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation A This compound Conjugate B Protonation of Carbonyl Oxygen A->B H+ (Acidic Conditions) C Formation of tert-butyl cation and Carboxylic Acid B->C Loss of tert-butanol D Deprotonation C->D E Acid-PEG8-Carboxylic Acid Conjugate + Isobutylene D->E F This compound Conjugate G Formation of Ether Radical F->G Initiator (e.g., metal ions, light) H Peroxy Radical Formation G->H O2 I Chain Scission H->I Hydrogen Abstraction J Degraded PEG Fragments I->J

Caption: Potential degradation pathways for this compound conjugates.

Experimental Protocols for Long-Term Stability Studies

A comprehensive long-term stability study for this compound conjugates should be designed to evaluate the impact of various environmental factors. The following protocol is based on established industry practices and regulatory guidelines.[1][2][3]

Experimental Workflow for Long-Term Stability Study cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Pre-defined Time Points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months) prep1 Prepare Conjugate Stock Solution in Formulation Buffer prep2 Aliquot into Vials for Different Conditions and Time Points storage1 Long-Term: 5°C ± 3°C prep2->storage1 storage2 Accelerated: 25°C ± 2°C / 60% RH ± 5% RH prep2->storage2 storage3 Forced Degradation (for method validation): - 40°C ± 2°C / 75% RH ± 5% RH - Acid/Base Hydrolysis (e.g., 0.1 M HCl, 0.1 M NaOH) - Oxidation (e.g., 3% H2O2) - Photostability (ICH Q1B) prep2->storage3 analysis1 Visual Inspection (Appearance, Color, Clarity) storage1->analysis1 storage2->analysis1 storage3->analysis1 analysis2 pH Measurement analysis1->analysis2 analysis3 HPLC/UPLC Analysis: - Purity (Reversed-Phase) - Aggregation (Size-Exclusion) - Drug-to-Antibody Ratio (Hydrophobic Interaction) analysis2->analysis3 analysis4 Mass Spectrometry (LC-MS) for Identification of Degradants analysis3->analysis4 analysis5 Functional Assays (e.g., Binding Affinity, In vitro Cytotoxicity) analysis4->analysis5

References

Safety Operating Guide

Proper Disposal of Acid-PEG8-t-butyl Ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Acid-PEG8-t-butyl ester are critical for ensuring personnel safety and environmental compliance in research and drug development settings. This document provides a detailed, step-by-step protocol for the proper disposal of this compound, addressing immediate safety measures, waste segregation, and logistical planning for its removal.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and national regulations. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive summary of required personal protective equipment is provided in the table below.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][2]
Body Protection Laboratory CoatStandard, full-length lab coat

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to entrust it to a licensed and certified chemical waste disposal company. Do not discharge this chemical or its containers into drains or the environment.

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for all solid and liquid waste of this compound. High-density polyethylene (B3416737) (HDPE) containers are generally a suitable choice.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless their compatibility has been verified. In particular, avoid mixing with strong acids, bases, or oxidizing agents to prevent uncontrolled reactions.

Container Management
  • Secure Sealing: Ensure the waste container is kept tightly sealed when not in use to prevent the release of vapors.

  • Fill Level: Do not overfill the waste container. It is recommended to fill it to no more than 80-90% of its capacity to allow for vapor expansion and to prevent spills.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by the disposal service.

Disposal of Contaminated Materials
  • Sharps and Labware: Any disposable labware, such as pipette tips, tubes, and containers that have come into contact with this compound, should be considered contaminated and placed in the designated hazardous waste container.

  • Spills: In the event of a spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand. The contaminated absorbent material should then be collected into a suitable, sealed container for disposal as hazardous waste.

Final Disposal Logistics
  • Licensed Disposal Service: Arrange for the collection of the hazardous waste container by a licensed and certified chemical waste disposal company. Your institution's EHS department will have established procedures and approved vendors for this service.

  • Documentation: Ensure that all necessary documentation for the waste disposal is completed accurately and retained as required by your institution and local regulations.

Experimental Protocols

While this document focuses on disposal, it is important to note that the chemical properties of this compound, specifically the hydrolysis of the t-butyl ester, are relevant to its use in experimental settings. The t-butyl ester is a protecting group for the carboxylic acid and can be removed under acidic conditions (e.g., using trifluoroacetic acid) to liberate the free carboxylic acid for subsequent conjugation reactions. Any waste generated from such deprotection steps will contain the deprotected PEG-acid, tert-butanol, and the acid used for deprotection, and must be disposed of as hazardous chemical waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate spill Spill or Contaminated Material? segregate->spill collect_spill Collect Spill with Inert Absorbent and Place in Waste Container spill->collect_spill Yes container_management Manage Waste Container: - Keep Sealed - Do Not Overfill - Store Securely spill->container_management No collect_spill->container_management disposal_request Arrange for Collection by Licensed Waste Disposal Service container_management->disposal_request documentation Complete and Retain All Disposal Documentation disposal_request->documentation end End: Proper Disposal Complete documentation->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Acid-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Acid-PEG8-t-butyl ester

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is crucial for ensuring laboratory safety and maintaining experimental integrity.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C24H46O12[1]
Molecular Weight 526.6 g/mol [1]
Purity >98%[1]
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in Water, DMSO, DCM, DMF[1]
Storage Conditions -20°C for long-term stability[1]

Operational Plan: Step-by-Step Handling Procedures

This section details the necessary precautions and personal protective equipment (PPE) required when working with this compound. These steps are designed to minimize exposure and prevent contamination.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[2]

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against potential splashes.[3][4]

  • Skin Protection:

    • Gloves: Wear chemical-resistant, powder-free nitrile or neoprene gloves.[4] Always inspect gloves for integrity before use and change them frequently.

    • Lab Coat/Gown: A polyethylene-coated polypropylene (B1209903) gown or a similar impermeable lab coat is required to protect against spills.[4] Standard cloth lab coats are not sufficient.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator (e.g., N95) should be worn.[5][6]

Handling Protocol
  • Preparation: Before handling, ensure that all necessary PPE is worn correctly and that an emergency eyewash station and safety shower are accessible.[3]

  • Weighing and Aliquoting: If working with a solid form, conduct weighing and aliquoting within a chemical fume hood to prevent inhalation of any fine particulates.

  • Dissolving: When preparing solutions, add the solvent to the this compound slowly to avoid splashing. As it is soluble in common laboratory solvents like water, DMSO, and DMF, choose the appropriate solvent for your application.[1]

  • Reactions: The carboxylic acid group can be conjugated with alcohols or amines, while the t-butyl ester can be hydrolyzed under acidic conditions.[1][7] Plan your reactions accordingly, considering the compatibility of all reagents.

  • Post-Handling: After handling, wash your hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[2]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][8]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and tightly sealed container.

    • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Spill Cleanup:

    • In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite.[2]

    • Sweep up the absorbed material and place it in a sealed container for disposal.[2]

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Final Disposal:

    • Dispose of the chemical waste through a licensed disposal company.[2]

    • Consult with your institution's environmental health and safety (EHS) office and local authorities to ensure compliance with all national and regional regulations.[2]

    • Do not allow the material to enter drains or water courses.[2]

Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, emphasizing the critical safety and disposal steps.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) - Gloves, Gown, Goggles, Face Shield prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weighing and Aliquoting prep_setup->handle_weigh Proceed to Handling handle_dissolve Dissolving in Appropriate Solvent handle_weigh->handle_dissolve handle_react Perform Conjugation/Deprotection Reaction handle_dissolve->handle_react cleanup_decon Decontaminate Work Area handle_react->cleanup_decon Proceed to Cleanup cleanup_waste Collect Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_dispose Dispose via Licensed Waste Company cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.